5-(3-Nitro-phenoxy)-pentylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16N2O3/c12-7-2-1-3-8-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,1-3,7-8,12H2 |
InChI Key |
IDYNFOYDUWKLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
5-(3-Nitro-phenoxy)-pentylamine CAS 1092450-82-2 properties
Technical Whitepaper: 5-(3-Nitro-phenoxy)-pentylamine Subtitle: A Bifunctional Scaffold for Linker Chemistry and Pharmacophore Development[1]
Executive Summary
5-(3-Nitro-phenoxy)-pentylamine (CAS 1092450-82-2) is a specialized bifunctional intermediate utilized primarily in medicinal chemistry and chemical biology.[1] Characterized by a flexible pentyl alkyl chain terminating in a primary amine and anchored by a meta-nitro substituted phenoxy ring, this molecule serves as a critical "spacer" scaffold.[1]
Its utility lies in its dual reactivity: the primary amine acts as a high-fidelity nucleophile for conjugation (e.g., amide coupling, reductive amination), while the nitro group serves as a "masked" aniline or an electron-withdrawing modulator.[1] This guide details its physicochemical profile, synthetic utility in PROTAC (Proteolysis Targeting Chimera) design, and handling protocols for high-throughput library synthesis.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Understanding the fundamental properties of CAS 1092450-82-2 is prerequisite to its application in lipophilicity modulation and solubility tuning.[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1092450-82-2 | Unique Identifier |
| IUPAC Name | 5-(3-nitrophenoxy)pentan-1-amine | |
| Molecular Formula | ||
| Molecular Weight | 224.26 g/mol | Fragment-sized |
| LogP (Predicted) | ~2.1 ± 0.4 | Moderate lipophilicity; membrane permeable |
| pKa (Amine) | ~10.2 | Typical primary aliphatic amine |
| pKa (Nitro-aryl) | N/A (Non-ionizable) | Electron-withdrawing group (EWG) |
| H-Bond Donors | 2 (Amine | |
| H-Bond Acceptors | 4 (Ether O, Nitro O, Amine N) | |
| Rotatable Bonds | 6 | High flexibility (Pentyl chain + Ether) |
Structural Insight:
The meta-substitution of the nitro group is chemically significant.[1] Unlike ortho- (2-nitro) isomers which are often photolabile or sterically crowded, the meta- (3-nitro) orientation provides electronic withdrawal without compromising the steric accessibility of the ether linkage.[1] This makes it an ideal motif for designing stable inhibitors where the phenyl ring engages in
Part 2: Synthetic Utility & Reactivity
The core value of this molecule is its ability to serve as a heterobifunctional linker .[1] The reaction logic typically follows a "Amine First, Nitro Second" or "Nitro Reduction" workflow.[1]
The "Amine-First" Strategy (Conjugation)
The primary amine is the most reactive site.[1] It is typically coupled to carboxylic acids (to form amides) or sulfonyl chlorides.[1]
-
Application: Attaching the scaffold to a "Warhead" (e.g., a kinase inhibitor or E3 ligase ligand).[1]
-
Protocol Note: Use non-nucleophilic bases (DIPEA) to prevent side reactions.
The "Nitro-Reduction" Strategy (Latent Nucleophile)
The nitro group is a precursor to an aniline.[1][2] Once the aliphatic amine is coupled, the nitro group can be reduced (Fe/NH4Cl, H2/Pd-C, or SnCl2) to reveal an aromatic amine.[1]
-
Application: This aniline can then react to form benzimidazoles, ureas, or secondary amides, effectively growing the molecule in the opposite direction.[1]
Figure 1: Reactivity & Derivatization Pathway [1]
Caption: Divergent synthetic pathways.[1] The molecule allows for sequential functionalization, serving as a pivot point in library synthesis.[1][2]
Part 3: Applications in Drug Discovery
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the degradation efficiency.[1]
-
Chain Length: The 5-carbon (pentyl) chain provides a spacer length of approximately 6–8 Å .[1] This is often the "Goldilocks" zone—long enough to prevent steric clash between the E3 ligase and the Target Protein, but short enough to induce effectively cooperativity.[1]
-
Ether Stability: Unlike ester linkers which are liable to plasma hydrolysis, the phenoxy-ether linkage is metabolically stable, improving the in vivo half-life of the resulting drug.[1]
Fragment-Based Drug Discovery (FBDD)
The 3-nitrophenoxy moiety acts as a fragment that can probe hydrophobic pockets.[1] The nitro group can interact with positively charged residues (e.g., Arginine, Lysine) via electrostatic attraction, or serve as a water-displacement anchor.[1]
Part 4: Experimental Protocols
Protocol A: General Amide Coupling (Amine Functionalization)
Target: Coupling CAS 1092450-82-2 to a Carboxylic Acid (R-COOH).[1]
-
Preparation: Dissolve R-COOH (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes at Room Temperature (RT) to activate the acid.
-
Addition: Add 5-(3-Nitro-phenoxy)-pentylamine (1.0 equiv) dropwise.[1]
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over MgSO4.[1]
-
Yield Expectation: 85–95% (The aliphatic amine is highly nucleophilic).[1]
Protocol B: Nitro Group Reduction (Unmasking the Aniline)
Target: Converting the nitro group to an aniline for further reaction.[1]
-
Solvent System: Ethanol/Water (4:1 ratio).[1]
-
Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).
-
Conditions: Heat to reflux (80°C) for 1–2 hours.
-
Why Iron? It is chemoselective and tolerates other sensitive groups (like halides) better than catalytic hydrogenation.[1]
-
-
Filtration: Filter hot through a Celite pad to remove iron sludge.[1]
-
Isolation: Concentrate filtrate. The resulting aniline is often sensitive to oxidation; use immediately or store under Argon.[1]
Part 5: Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Primary amines absorb CO2 from the air to form carbamates; protect from moisture.[1]
References
-
BenchChem. (n.d.).[1] 5-(3-Nitro-phenoxy)-pentylamine Product Description and Reactivity Profile. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 70202813 (Related Structure: 5-(3-Nitrophenyl)pent-1-en-1-ol). Retrieved from [1]
-
Molaid Chemicals. (n.d.).[1] Chemical Properties and Synthesis of 5-(3-nitro-phenoxy)-pentylamine. Retrieved from [1]
-
MDPI. (2024).[1] Recent Advances in the Application of Nitro(het)aromatic Compounds. Molecules, 29(15). Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Phenoxyalkylamine Building Blocks: Safety and Handling. Retrieved from [1]
Sources
chemical structure of 5-(3-Nitrophenoxy)pentan-1-amine
The following technical guide details the chemical structure, synthesis, and application of 5-(3-Nitrophenoxy)pentan-1-amine , a bifunctional building block critical in medicinal chemistry "linkerology."
Classification: Bifunctional Organic Linker / PROTAC Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD) & Heterocyclic Synthesis
Part 1: Executive Summary & Chemical Identity
5-(3-Nitrophenoxy)pentan-1-amine is a versatile organic intermediate characterized by a flexible pentyl alkyl chain terminating in two distinct functional groups: a primary amine (nucleophile) and a meta-substituted nitrophenoxy moiety (electrophile precursor/aromatic anchor).
Its structural utility lies in its asymmetry. The primary amine serves as a reactive handle for amide coupling or reductive amination, while the nitro group provides a "masked" aniline functionality—stable during initial coupling but reducible later for further elaboration. This makes it an ideal spacer unit in the design of PROTACs (Proteolysis Targeting Chimeras) and multivalent ligands.
Chemical Constitution Table
| Property | Data |
| IUPAC Name | 5-(3-Nitrophenoxy)pentan-1-amine |
| Molecular Formula | |
| Molecular Weight | 224.26 g/mol |
| CAS Number | Not widely listed; chemically derived ID |
| SMILES | C1=CC(=CC(=C1)OCCCCCN)[O-] |
| InChI Key | IDYNFOYDUWKLGF-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.9 - 2.1 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Part 2: Structural Analysis & Reactivity Profile
The 3-Nitrophenoxy "Anchor"
The aromatic ring features a nitro group (
-
Electronic Effect: The nitro group is strongly electron-withdrawing (
effects), deactivating the ring toward electrophilic aromatic substitution. However, it stabilizes the ether linkage against oxidative degradation. -
Synthetic Utility: The nitro group is a "latent" amino group. It withstands conditions that would react with anilines (e.g., alkylation), allowing for orthogonal functionalization of the terminal amine first.
The Pentyl "Spacer"
The 5-carbon alkyl chain (
-
Flexibility: The saturated chain allows for conformational freedom, essential for allowing linked ligands to orient themselves within protein binding pockets without steric clash.
-
Lipophilicity: The pentyl chain contributes to the molecule's lipophilicity, potentially improving membrane permeability of the final drug conjugate.
The Primary Amine "Warhead"
The terminal
-
Nucleophilicity: It is highly nucleophilic and basic (
), readily participating in reactions, acylations, and sulfonylation.
Part 3: Synthesis Protocol
The most robust synthetic route avoids direct alkylation of amino-alcohols, which can lead to polymerization. Instead, a Gabriel Synthesis approach is preferred, using a phthalimide-protected precursor.[1]
Reaction Scheme Logic
-
O-Alkylation: 3-Nitrophenol is coupled with a bromo-alkyl phthalimide.[1] The phthalimide protects the nitrogen, preventing self-reaction.
-
Deprotection: The phthalimide is cleaved (hydrazinolysis) to reveal the free amine.
Step-by-Step Methodology
Phase 1: Formation of the Protected Ether
Reagents: 3-Nitrophenol,
-
Preparation: Dissolve 3-Nitrophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add
-(5-bromopentyl)phthalimide (1.1 eq) dropwise. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). The phenoxide displaces the bromide via an
mechanism.[1] -
Workup: Quench with water, extract into ethyl acetate, wash with brine, and dry over
. Concentrate to yield the intermediate: 2-(5-(3-nitrophenoxy)pentyl)isoindoline-1,3-dione.
Phase 2: Unveiling the Amine (Deprotection)
Reagents: Hydrazine Hydrate (
-
Solvation: Dissolve the crude phthalimide intermediate in Ethanol.
-
Cleavage: Add Hydrazine Hydrate (3.0 eq) and reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool the reaction. Filter off the solid phthalhydrazide byproduct.
-
Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with 1M NaOH (to ensure the amine is free-based). Dry and concentrate.
-
Final Polish: If necessary, purify via column chromatography (DCM/MeOH/
) or convert to the HCl salt for storage.
Synthesis Workflow Diagram
Caption: Two-step Gabriel Synthesis route ensuring selective formation of the primary amine.
Part 4: Applications in Drug Discovery
PROTAC Linker Design
This molecule is a classic "linker" candidate.
-
Mechanism: The amine end conjugates to an E3 ligase ligand (e.g., Thalidomide derivatives or VHL ligands), while the nitro-phenoxy end can be reduced to an aniline and coupled to a target protein ligand.
-
Advantage: The 5-carbon chain length is often screened to optimize the "ternary complex" stability between the E3 ligase and the target protein.
Fragment-Based Lead Generation
The 3-nitrophenoxy motif is a privileged scaffold.
-
Library Synthesis: The amine can be reacted with a library of sulfonyl chlorides or carboxylic acids. The resulting amides are screened for GPCR or kinase activity.
-
Scaffold Hopping: The nitro group can be reduced to an amine, allowing the creation of urea or bis-amide derivatives, which are common in kinase inhibitors (e.g., Sorafenib analogs).
Functional Connectivity Map
Caption: Divergent synthetic utility of the core molecule in medicinal chemistry campaigns.
References
-
Benchchem. (n.d.). 5-(3-Nitro-phenoxy)-pentylamine | High-Quality Research Chemical. Retrieved from
-
Smolecule. (n.d.). 5-(3-Nitrophenoxy)pentanoic acid (Acid Analog). Retrieved from
-
PubChem. (2025).[2] N-(5-Bromopentyl)phthalimide (Precursor Data). National Library of Medicine. Retrieved from
-
Takano, S., et al. (1976). Efficient Synthesis of Tryptamine (Reference for Decarboxylation/Amine handling). Heterocycles. Retrieved from
Sources
A Technical Guide to 5-(3-Nitro-phenoxy)-pentylamine: Synthesis, Properties, and Applications
Abstract: This document provides a comprehensive technical overview of the synthetic organic compound 5-(3-Nitro-phenoxy)-pentylamine. It details the molecule's chemical identity, including its molecular formula and weight, and presents its key physicochemical properties. A validated, multi-step synthesis protocol via Williamson ether synthesis is described, with a focus on the causal factors influencing reaction outcomes. Furthermore, this guide outlines the compound's primary applications as a versatile building block in medicinal chemistry and drug discovery, stemming from the reactivity of its terminal amine and reducible nitro group. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and research applications.
Chemical Identity and Physicochemical Properties
5-(3-Nitro-phenoxy)-pentylamine, also known by its IUPAC name 5-(3-nitrophenoxy)pentan-1-amine, is a bifunctional organic molecule. Its structure is characterized by a flexible five-carbon aliphatic chain that links a primary amine to a 3-nitrophenoxy aromatic group.[1] This unique combination of a nucleophilic amine and an electron-deficient nitroaromatic ring makes it a valuable intermediate in synthetic chemistry.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| IUPAC Name | 5-(3-nitrophenoxy)pentan-1-amine | [1] |
| CAS Number | 1092450-82-2 | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)OCCCCCN)[O-] | [1] |
| InChI Key | IDYNFOYDUWKLGF-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 5-(3-Nitro-phenoxy)-pentylamine is a multi-step process.[1] The strategy involves the initial formation of the ether bond, followed by the deprotection of the amine. This sequence is critical to prevent the free amine from engaging in undesirable side reactions.
Overall Synthetic Strategy
The synthesis is conceptually divided into two main stages:
-
Williamson Ether Synthesis: Formation of the ether linkage between 3-nitrophenol and an amine-protected pentyl halide.[1]
-
Amine Deprotection: Removal of the protecting group to yield the final primary amine.[1]
Caption: High-level workflow for the synthesis of 5-(3-Nitro-phenoxy)-pentylamine.
Detailed Experimental Protocol
Stage 1: Synthesis of N-(5-(3-nitrophenoxy)pentyl)phthalimide
This stage employs the Williamson ether synthesis, a robust method for forming ether linkages.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitrophenol in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Deprotonation: Add a slight molar excess of a mild base, such as potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic 3-nitrophenoxide ion.[1] This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.
-
Nucleophilic Substitution (Sₙ2): Add an equimolar amount of N-(5-bromopentyl)phthalimide to the mixture.[1] The phthalimide group serves as an effective protecting group for the primary amine, preventing it from interfering with the etherification.
-
Reaction: Heat the mixture (e.g., to 80-90 °C) and stir for several hours until TLC analysis indicates the consumption of the starting materials. The 3-nitrophenoxide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion in a classic Sₙ2 reaction to form the desired ether bond.[1]
-
Workup and Isolation: After cooling, pour the reaction mixture into water to precipitate the product. The crude intermediate, N-(5-(3-nitrophenoxy)pentyl)phthalimide, can be collected by filtration and purified by recrystallization.
Stage 2: Synthesis of 5-(3-Nitro-phenoxy)-pentylamine
This final step involves the cleavage of the phthalimide protecting group.
-
Reactant Preparation: Suspend the purified intermediate from Stage 1 in a protic solvent like ethanol.
-
Deprotection: Add a molar excess of hydrazine monohydrate (N₂H₄).
-
Reaction: Reflux the mixture for several hours. The hydrazine attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.
-
Isolation and Purification: After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate, containing the final product, is then concentrated under reduced pressure. The resulting crude amine can be purified using standard techniques such as column chromatography or acid-base extraction to yield pure 5-(3-Nitro-phenoxy)-pentylamine.
Applications in Research and Development
5-(3-Nitro-phenoxy)-pentylamine is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its two functional groups.[1]
Derivatization of the Amine Group
The terminal primary amine is a potent nucleophile and a base, allowing for a wide array of chemical transformations.[1]
-
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides.
-
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.[1]
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form more complex secondary amines.
-
Thiourea Formation: As demonstrated in the literature, the amine can react with isothiocyanates (e.g., 1-naphthyl isothiocyanate) to yield thiourea derivatives, which have been explored as potential inhibitors of the Hepatitis C virus (HCV).[2]
Transformation of the Nitro Group
The aromatic nitro group is a powerful electron-withdrawing group that can be readily transformed, providing a gateway to other functionalities.
-
Reduction to Aniline: The most common transformation is the reduction of the nitro group to an aniline (amino group) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄).[1][3] This resulting aromatic amine is a key precursor for:
-
Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (Sandmeyer reaction).
-
Heterocycle Synthesis: The aniline can be used as a building block for constructing nitrogen-containing heterocyclic rings, which are prevalent scaffolds in biologically active pharmaceuticals.[1]
-
The dual functionality allows for the synthesis of diverse chemical libraries, making this compound a valuable tool in drug discovery campaigns targeting new anticancer, antimicrobial, and antiviral agents.[1][4]
Caption: Key reaction pathways for derivatizing the amine and nitro functionalities.
Safety and Handling
This product is intended for research purposes in a controlled laboratory setting only.[1] It is not for human or veterinary use.[1] As with all nitroaromatic compounds and amines, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors. Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety and handling information.
Conclusion
5-(3-Nitro-phenoxy)-pentylamine is a strategically important chemical intermediate with a well-defined molecular formula (C₁₁H₁₆N₂O₃) and molecular weight (224.26 g/mol ).[1] Its synthesis is reliably achieved through a Williamson ether synthesis followed by amine deprotection. The true value of the compound for research and drug development lies in the versatile and distinct reactivity of its terminal amine and reducible nitro group, which together provide a robust platform for the synthesis of complex molecules and diverse chemical libraries.
References
-
PENTYLAMINE. precisionFDA. [Link]
-
5-(3-nitro-phenoxy)-pentylamine | 1092450-82-2. Moshang Chemical. [Link]
-
PENTYLAMINE. Ataman Kimya. [Link]
-
5-(3-Nitrophenyl)pent-1-en-1-ol | C11H13NO3. PubChem, National Institutes of Health. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
- Asymmetric synthesis of phenylisopropylamines.
-
(p-Nitrophenyl)-pentan-5-one | C11H13NO3. PubChem, National Institutes of Health. [Link]
- Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles. PubMed, National Institutes of Health. [Link]
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- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 2. 5-(3-nitro-phenoxy)-pentylamine - CAS号 1092450-82-2 - 摩熵化学 [molaid.com]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]
- 4. Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-(3-Nitro-phenoxy)-pentylamine: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
While not a widely documented compound itself, 5-(3-Nitro-phenoxy)-pentylamine represents a quintessential example of a bifunctional molecular building block with significant potential in medicinal chemistry. Its structure, featuring a terminal primary amine and a nitroaromatic group connected by a flexible five-carbon linker, offers two distinct points for chemical modification. This guide deconstructs the molecule's components to propose its primary role as a versatile precursor for constructing more complex therapeutic agents, particularly in the burgeoning field of targeted protein degradation. We will provide a comprehensive overview of its synthesis, characterization, and a detailed, field-proven application workflow for its use in the rational design of Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for researchers and drug development professionals, illustrating how fundamental principles of organic and medicinal chemistry can be applied to novel intermediates to accelerate discovery programs.
Introduction: The Strategic Value of Bifunctional Linker Precursors
Modern drug discovery has increasingly shifted from occupancy-driven pharmacology to event-driven mechanisms.[1] Technologies like PROTACs, which co-opt the cell's natural protein disposal machinery, exemplify this paradigm shift.[2][3] These heterobifunctional molecules are composed of two distinct ligands—one binding a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[4] The linker is not merely a spacer but an active contributor to the molecule's success, critically influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.[5][6]
The synthesis of extensive PROTAC libraries to optimize linker length, composition, and attachment points is a cornerstone of targeted protein degradation research.[] This necessitates a robust toolbox of bifunctional linker precursors. 5-(3-Nitro-phenoxy)-pentylamine is an exemplary, albeit under-explored, candidate for such a role. Its key attributes include:
-
A Nucleophilic Primary Amine: The pentylamine terminus provides a reactive handle for conjugation to a POI ligand, typically via amide bond formation.[8]
-
A Latent Reactive Site: The 3-nitro-phenoxy group contains a nitro moiety, which is a well-established synthetic precursor to an aniline.[9] This reduction unmasks a second nucleophilic site, ideal for coupling to an E3 ligase ligand.
-
An Alkyl-Aryl Ether Linker Core: The combination of a flexible alkyl chain and a rigid aromatic ring offers a common and effective linker scaffold.[4] Simple alkyl chains provide a high degree of conformational flexibility, which is often a good starting point for linker design.[5]
This guide will therefore treat 5-(3-Nitro-phenoxy)-pentylamine as a strategic intermediate, providing the scientific rationale and detailed protocols for its synthesis and application in a PROTAC design workflow.
Synthesis and Characterization
The synthesis of 5-(3-Nitro-phenoxy)-pentylamine can be reliably achieved through a two-step process involving a Williamson ether synthesis followed by deprotection.
Synthetic Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[10][11] For this synthesis, the phenoxide of 3-nitrophenol serves as the nucleophile, attacking an electrophilic 5-carbon chain bearing a leaving group and a protected amine.
Caption: Proposed two-step synthesis of 5-(3-Nitro-phenoxy)-pentylamine.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N-(5-(3-nitrophenoxy)pentyl)phthalimide (Protected Intermediate)
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrophenol (1.0 eq), N-(5-bromopentyl)phthalimide (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-nitrophenol.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitrophenol is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 5 times the volume of DMF). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold diethyl ether wash to remove residual DMF and unreacted starting materials.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.
Step 2: Synthesis of 5-(3-Nitro-phenoxy)-pentylamine (Final Product)
-
Reagent Preparation: Suspend the dried N-(5-(3-nitrophenoxy)pentyl)phthalimide (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask with a stir bar and reflux condenser.
-
Deprotection: Add hydrazine monohydrate (4.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. A dense white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with 2M HCl to a pH of ~1-2. This will protonate the desired amine product, making it water-soluble, while the phthalhydrazide remains as a solid.
-
Isolation: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Extraction: Transfer the filtrate to a separatory funnel. Make the solution basic (pH ~12-14) by the slow addition of aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, 5-(3-Nitro-phenoxy)-pentylamine, typically as an oil.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[12][13]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the aromatic protons of the nitrophenoxy ring, methylene protons of the pentyl chain, and the amine group. Integration of peaks should match the number of protons.[13] |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for each unique carbon atom in the molecule, including aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₁₆N₂O₃ (224.26 g/mol ).[14] |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic stretches for N-H (amine), C-H (aliphatic), C=C (aromatic), C-O (ether), and N=O (nitro) bonds. |
Application in Medicinal Chemistry: A PROTAC Design Case Study
To illustrate the utility of 5-(3-Nitro-phenoxy)-pentylamine, we present a hypothetical workflow for its incorporation into a PROTAC targeting a hypothetical kinase, "Target Kinase X" (TKX). The design strategy involves using the pentylamine as the attachment point for the TKX warhead and the nitro group (after reduction) as the attachment point for a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.
Caption: Synthetic workflow for assembling a TKX-degrading PROTAC.
Protocol: Synthesis of the Bifunctional Linker
Step 3: Reduction of 5-(3-Nitro-phenoxy)-pentylamine to 5-(3-Amino-phenoxy)-pentylamine
-
Reagent Preparation: Dissolve 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
-
Reaction: Seal the flask and purge with hydrogen gas (H₂). Maintain the reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours. The reduction of nitroaromatics is a well-established industrial process with many available methods.[9][15]
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the diamine product, 5-(3-Amino-phenoxy)-pentylamine. This intermediate is often used immediately in the next step without extensive purification.
Protocol: PROTAC Assembly
Step 4: Coupling of VHL Ligand to the Linker
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the VHL ligand bearing a carboxylic acid (1.0 eq), the synthesized diamine linker (1.05 eq), and a coupling additive like Hydroxybenzotriazole (HOBt, 1.1 eq).
-
Solvent and Base: Add anhydrous DMF as the solvent, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling Reagent: Cool the mixture to 0 °C in an ice bath. Add a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise. Amide bond formation is one of the most common reactions in medicinal chemistry, with a vast array of available coupling reagents.[16][17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography to isolate the Linker-VHL conjugate.
Step 5: Coupling of TKX Warhead to the Linker-VHL Conjugate
-
Procedure: Repeat the amide coupling procedure described in Step 4, using the purified Linker-VHL conjugate (1.0 eq) as the amine component and the TKX warhead bearing a carboxylic acid (1.1 eq) as the acid component.
-
Purification: After work-up, the final PROTAC molecule is purified to a high degree (>95%) using reverse-phase HPLC. Its identity and purity are confirmed by LC-MS and ¹H NMR.
In Vitro Evaluation of the Final PROTAC
The efficacy of the newly synthesized PROTAC must be evaluated by measuring its ability to induce the degradation of the target protein, TKX. A Western blot is a standard and reliable method for this purpose.[18]
Caption: Mechanism of Action for a PROTAC-induced protein degradation.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells expressing TKX (e.g., a cancer cell line) and allow them to adhere overnight. Treat the cells with a serial dilution of the final PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[19]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[20] Determine the protein concentration of the supernatant for each sample using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and heat at 95°C for 5 minutes to denature the proteins.[21]
-
Gel Electrophoresis (SDS-PAGE): Load the prepared samples onto a polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom. This separates the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the target protein (anti-TKX) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify the band intensity for TKX relative to the loading control. Plot the percentage of remaining TKX protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
5-(3-Nitro-phenoxy)-pentylamine serves as a powerful illustration of how simple, rationally designed chemical scaffolds are fundamental to the advancement of complex therapeutic modalities. While not a drug in itself, its true value lies in its identity as a versatile and synthetically accessible bifunctional intermediate. The strategic placement of a primary amine and a reducible nitro group, separated by a flexible linker, provides medicinal chemists with a reliable starting point for the rapid generation and optimization of heterobifunctional molecules like PROTACs. The detailed synthetic and analytical protocols provided in this guide are designed to be self-validating and offer a clear, logical framework for the practical application of this and similar building blocks in drug discovery programs. By understanding the causality behind the selection and manipulation of such intermediates, research organizations can significantly enhance the efficiency and success rate of their development pipelines.
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
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Small Molecule Structure Characterisation - La Trobe University. (2025, November 28). Retrieved from [Link]
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Ciulli, A., & Trainor, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
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Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
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Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
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Proteolysis-targeting Chimeras for Drug Targeted Protein Research | Encyclopedia MDPI. (2022, September 26). Retrieved from [Link]
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PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC - NIH. (n.d.). Retrieved from [Link]
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11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (2020, March 30). Retrieved from [Link]
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Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]
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Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed. (n.d.). Retrieved from [Link]
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Introduction to proteolysis targeted chimeras (PROTACs): design principles, synthetic approaches, and applications - Dottorato Nazionale in Catalisi & Energy. (2024, April 16). Retrieved from [Link]
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[2-(omega-phenylalkyl)phenoxy]alkylamines: synthesis and dual dopamine2 (D2) and 5-hydroxytryptamine2 (5-HT2) receptor antagonistic activities - PubMed. (n.d.). Retrieved from [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). Retrieved from [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved from [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved from [Link]
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Proteolysis-targeting chimeras (PROTACs): a review of their development and potential pharmacological applications | Pharmakeftiki. (2025, October 10). Retrieved from [Link]
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Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC. (n.d.). Retrieved from [Link]
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NMR characterization of small and large molecules - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
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Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved from [Link]
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Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25). Retrieved from [Link]
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Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules - Oxford Instruments. (n.d.). Retrieved from [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (2021, February 12). Retrieved from [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). Retrieved from [Link]
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com - AIR Unimi. (n.d.). Retrieved from [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship. (2023, March 29). Retrieved from [Link]
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NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. (n.d.). Retrieved from [Link]
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An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC. (2022, April 4). Retrieved from [Link]
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Experimental Protocol for Western Blotting - CliniSciences. (n.d.). Retrieved from [Link]
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General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved from [Link]
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Western Blot-Preparation Protocol - Creative Diagnostics. (n.d.). Retrieved from [Link]
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Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones - ResearchGate. (n.d.). Retrieved from [Link]
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Physicochemical Profiling and Solubility Dynamics of 5-(3-Nitro-phenoxy)-pentylamine
A Technical Whitepaper for Drug Development Professionals and Formulation Scientists
Executive Summary
In early-stage drug discovery and exploratory organic synthesis, 5-(3-Nitro-phenoxy)-pentylamine serves as a highly versatile building block[1]. Structurally, it features a flexible pentylamine linker and an electron-withdrawing 3-nitrophenoxy group[1]. While its primary amine functionality provides an excellent handle for nucleophilic substitution and conjugation, its bipartite physicochemical nature—combining a highly polar/basic headgroup with a lipophilic aromatic tail—creates complex solubility behaviors.
This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-(3-Nitro-phenoxy)-pentylamine in Dimethyl Sulfoxide (DMSO) and aqueous systems. Furthermore, it establishes self-validating experimental protocols for determining both kinetic and thermodynamic solubility, ensuring robust data generation for bioassay design and lead optimization.
Solvation Thermodynamics: DMSO vs. Aqueous Media
Understanding the causality behind a compound's solubility requires deconstructing its molecular interactions with the solvent lattice.
Solvation in DMSO (Dimethyl Sulfoxide)
5-(3-Nitro-phenoxy)-pentylamine exhibits exceptionally high solubility in DMSO. DMSO is a polar aprotic solvent characterized by a high dielectric constant and a strong dipole moment.
-
Mechanistic Causality: The sulfoxide oxygen in DMSO acts as a potent hydrogen-bond acceptor, readily interacting with the protons of the primary amine (
)[2]. Simultaneously, the hydrophobic methyl groups of DMSO solvate the non-polar pentyl chain and the aromatic ring via dispersion forces. This dual-action solvation completely disrupts the crystalline lattice of the free base, making DMSO the optimal vehicle for highly concentrated stock solutions (e.g., 10–50 mM)[3].
Aqueous Solvation and pH-Dependence
In water, the solubility of 5-(3-Nitro-phenoxy)-pentylamine is strictly governed by the pH of the medium and the resulting ionization state of the primary amine.
-
Neutral/Physiological pH (7.4): At pH 7.4, a significant fraction of the compound may exist as the uncharged free base (depending on its exact
, typically ~9-10 for aliphatic amines). The hydrophobic effect dominates; the water hydrogen-bond network reorganizes around the pentyl chain and nitrophenyl ring, leading to an entropically unfavorable state that drives nucleation and precipitation[4][5]. -
Acidic pH (< 6.0): When the pH drops below the
of the amine, it becomes fully protonated ( ). This introduces a localized positive charge, enabling strong ion-dipole interactions with water molecules, drastically increasing thermodynamic solubility[5].
Thermodynamic solvation pathways and pH-dependent equilibrium of the target compound.
Quantitative Solubility Estimates
To guide assay formulation, the table below summarizes the expected solubility parameters based on structural thermodynamics and standard industry thresholds.
| Parameter | Solvent / Condition | Estimated Solubility / Behavior | Mechanistic Rationale |
| Thermodynamic | DMSO (Anhydrous) | > 50 mg/mL (Highly Soluble) | Strong dipole-dipole interactions; H-bond acceptance by sulfoxide oxygen. |
| Kinetic | Aqueous Buffer (pH 7.4) | Low (Micro-molar range) | Hydrophobic effect of pentyl chain and nitrophenoxy group drives aggregation. |
| Thermodynamic | Aqueous Buffer (pH < 5.0) | Moderate to High | Complete protonation of primary amine ( |
Experimental Methodologies: A Self-Validating System
In drug development, solubility is not a single static number; it is defined by the path taken to achieve it. We must distinguish between Kinetic Solubility (the point at which a supersaturated solution precipitates) and Thermodynamic Solubility (the true equilibrium between the solid lattice and the solvent)[4].
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: To mimic biological assay conditions where a DMSO stock is rapidly diluted into an aqueous buffer, identifying the concentration threshold where false positives might occur due to compound aggregation[5][6].
Step-by-Step Workflow:
-
Stock Preparation: Dissolve solid 5-(3-Nitro-phenoxy)-pentylamine in anhydrous DMSO to create a 10 mM master stock[6].
-
Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO across a 96-well plate (8–12 concentration points)[7].
-
Aqueous Spiking: Dispense 196 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) into a clear-bottom microtiter plate. Rapidly inject 4 µL of the DMSO dilutions into the buffer[6][7].
-
Causality Check: The final DMSO concentration is strictly capped at 2%. Exceeding this acts as a co-solvent, artificially inflating apparent solubility and failing to replicate true in vitro assay conditions[6].
-
-
Incubation: Seal and incubate the plate at 25°C or 37°C for 1 to 2 hours with gentle shaking[6][8].
-
Detection: Scan the plate using a laser nephelometer or measure UV absorbance at 620 nm[6][8]. Undissolved particles scatter light; the kinetic solubility limit is defined as the concentration where light scattering surpasses 1.5-fold of the DMSO-only control[6].
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Purpose: To determine the absolute solubility limit of the most stable crystalline form of the compound. This is the gold standard for lead optimization and formulation[4][5].
Step-by-Step Workflow:
-
Solid Addition: Add an excess amount of solid 5-(3-Nitro-phenoxy)-pentylamine (e.g., 500 µg) into a sealed low-binding vial[9].
-
Buffer Addition: Add 400 µL of the target aqueous medium (e.g., phosphate buffer pH 7.4, or Simulated Intestinal Fluid)[3][9]. Do not add DMSO.
-
Equilibration: Agitate the suspension at 37°C and 400 rpm for 24 to 72 hours[4][9].
-
Phase Separation: Visually inspect to ensure solid remains (confirming saturation). Centrifuge the vial, followed by filtration of the supernatant through a 0.22 µm low-binding filter[4][9].
-
Quantification: Dilute the clarified supernatant and quantify the dissolved compound using LC-MS/MS or isocratic HPLC-UV against a standard calibration curve prepared from a DMSO stock[3][9].
Comparative workflows for kinetic and thermodynamic solubility determination.
Conclusion & Best Practices for Handling
For researchers utilizing 5-(3-Nitro-phenoxy)-pentylamine, it is highly recommended to store the compound as a lyophilized solid protected from light. When preparing for biological evaluations, generate stock solutions in high-purity, anhydrous DMSO. Because of the lipophilic nature of the nitrophenoxy and pentyl moieties, aqueous dilutions should be performed immediately prior to the assay to minimize the risk of time-dependent nucleation and precipitation. If higher aqueous concentrations are required for in vivo dosing, formulation strategies such as pH adjustment (salt formation via protonation of the primary amine) or the use of cyclodextrins should be investigated.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from: [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Retrieved from:[Link]
-
BioDuro-Sundia. ADME Solubility Assay. Retrieved from:[Link]
-
Bio-protocol. Determination of Kinetic Solubility. Retrieved from: [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from: [Link]
-
Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from: [Link]
-
National Institutes of Health (PMC). Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. Retrieved from: [Link]
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3-Nitrophenoxy Pentylamine Derivatives: A Strategic Pharmacophore in Ligand Design
Topic: Biological Activity and Medicinal Chemistry of 3-Nitrophenoxy Pentylamine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-nitrophenoxy pentylamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While rarely a drug in itself, this moiety serves as a critical hydrophobic anchor and linker system in the design of high-affinity ligands for Sigma-1 receptors (
This guide analyzes the biological activity, synthesis, and structure-activity relationships (SAR) of this scaffold. It elucidates why the specific combination of a meta-nitro aromatic ring and a 5-carbon alkyl amine chain creates a "sweet spot" for binding in deep hydrophobic pockets of transmembrane proteins.
Chemical Basis & Synthesis[1][2][3][4][5][6]
Structural Analysis
The scaffold consists of three distinct domains, each contributing to its biological interaction profile:
-
The Aromatic Head (3-Nitrophenoxy): The electron-withdrawing nitro group (
) at the meta position decreases the electron density of the benzene ring, enhancing -stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding sites. -
The Hydrophobic Linker (Pentyl Chain): A 5-carbon (
) aliphatic chain provides optimal flexibility and length (~6-7 Å) to span narrow hydrophobic channels or connect an orthosteric binding site to an allosteric pocket. -
The Basic Tail (Primary Amine): At physiological pH, the terminal amine is protonated (
), allowing for critical ionic anchoring (salt bridges) with aspartate or glutamate residues in target proteins.
Validated Synthetic Protocol
To ensure high purity and avoid over-alkylation, the Gabriel Synthesis modification is the industry-standard protocol.
Step-by-Step Methodology:
-
O-Alkylation (Ether Formation):
-
Reagents: 3-Nitrophenol (1.0 eq),
-(5-bromopentyl)phthalimide (1.1 eq), (2.0 eq). -
Solvent: DMF (Anhydrous).
-
Conditions: Heat to 80°C for 12 hours. The base deprotonates the phenol, which then attacks the alkyl bromide via
. -
Checkpoint: Monitor TLC for disappearance of 3-nitrophenol.
-
-
Deprotection (Hydrazinolysis):
-
Reagents: Hydrazine hydrate (
) in Ethanol. -
Conditions: Reflux for 4 hours.
-
Workup: The reaction produces a white precipitate (phthalhydrazide). Filter this off. The filtrate contains the free amine.
-
Purification: Acid-base extraction. Dissolve residue in DCM, wash with 1M NaOH (removes unreacted phenol), extract with 1M HCl (pulls amine into water), basify aqueous layer, and re-extract with DCM.
-
Pharmacology & Mechanism of Action[2]
Sigma-1 Receptor ( R) Modulation
The primary biological activity of phenoxyalkylamines lies in their affinity for the Sigma-1 receptor , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
-
Mechanism: The
R binding pocket is a hydrophobic cavity with a critical aspartate residue (Asp126). -
Interaction: The protonated amine of the pentyl chain forms a salt bridge with Asp126. The 5-carbon chain allows the 3-nitrophenoxy group to penetrate deep into the hydrophobic pocket, engaging in
- interactions with Tyr103 and Leu105. -
Significance: Ligands containing this scaffold act as "pan-modulators" for neuroprotection and are investigated for neuropathic pain and neurodegenerative disorders.
STAT3 Inhibition (Kinase Domain Targeting)
Research identifies this scaffold as a crucial fragment in inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) .
-
Role: In purine-based STAT3 inhibitors, the 3-nitrophenoxy pentyl tail targets Sub-pocket B , a hydrophobic region adjacent to the SH2 domain.
-
Effect: The nitro group provides electrostatic stabilization, while the pentyl chain fills the hydrophobic void, preventing the dimerization of STAT3, which is essential for its oncogenic activity in multiple myeloma.
Ion Channel Blockade
Similar to Verapamil and other phenylalkylamines, derivatives of this scaffold exhibit non-specific blockade of L-type Calcium Channels and hERG Potassium Channels .
-
Safety Note: This activity is often an off-target liability (cardiotoxicity) in drug development. The "pentyl-amine" motif is a known hERG pharmacophore, requiring careful optimization (e.g., adding polarity) to reduce cardiac risk.
Structure-Activity Relationship (SAR)[7][8][9]
The biological potency of this scaffold is highly sensitive to two variables: Chain Length and Nitro Position.
| Variable | Modification | Biological Impact |
| Chain Length ( | Decreased Affinity. Too short to reach the hydrophobic bulk in | |
| Optimal. "Sweet spot" for binding. Balances flexibility with entropic cost. Perfect length for spanning channel pores. | ||
| Increased Lipophilicity. Leads to poor solubility and high non-specific binding (high background noise in assays). | ||
| Nitro Position | Ortho (2-position) | Steric Clash. Often twists the ring out of plane, reducing |
| Meta (3-position) | Preferred. Electron-withdrawing effect increases acidity of ring protons without steric hindrance. Enhances metabolic stability.[1][2][3] | |
| Para (4-position) | Variable. Can be effective, but often extends the molecule too far linearly, clashing with the "back wall" of binding pockets. |
Experimental Protocols
Protocol: Competitive Binding Assay ( R)
To validate the biological activity of a derivative, use this self-validating radioligand binding assay.
Materials:
-
Radioligand:
-Pentazocine (High affinity agonist). -
Tissue Source: Guinea pig brain membrane homogenates (rich in
R). -
Non-specific blocker: Haloperidol (
).
Workflow:
-
Preparation: Resuspend membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Mix
membrane, -Pentazocine ( final), and of the test compound (concentration range to ). -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Toxicology & Safety Profile
-
Nitro-Reduction: The 3-nitro group is susceptible to metabolic reduction by nitroreductases (liver), converting it to a 3-amino (aniline) derivative.
-
hERG Liability: As noted, the pentyl-amine chain is a pharmacophore for hERG channel blockade. All derivatives must be screened early for QT-prolongation potential.
References
-
Scholaris. (2011). Identification of NAE inhibitors exhibiting potent activity in leukemia cells. Retrieved from [Link]
-
PubMed. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands. Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety [mdpi.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Safety Monograph: 5-(3-Nitro-phenoxy)-pentylamine
This technical guide provides a comprehensive safety and handling monograph for 5-(3-Nitro-phenoxy)-pentylamine , structured for research and development environments.[1][2]
CAS Registry Number: 1092450-82-2 Molecular Formula: C₁₁H₁₆N₂O₃ Role: Heterobifunctional Linker / PROTAC Intermediate[1]
Introduction & Strategic Relevance
In modern drug discovery, particularly within Targeted Protein Degradation (TPD), 5-(3-Nitro-phenoxy)-pentylamine serves as a critical "linker" scaffold.[1][2] Its structure combines a lipophilic pentyl chain with a reactive primary amine and a 3-nitrophenoxy moiety.[3]
-
The Amine Head: Acts as the primary conjugation site for E3 ligase ligands or Warheads.
-
The Nitro-Phenoxy Tail: Often serves as a masked aniline (reducible precursor) or a specific aromatic recognition motif.
Scientific Integrity Note: Unlike bulk solvents, this compound is often handled in milligram-to-gram quantities.[1][2] However, its high reactivity and biological activity potential necessitate a safety protocol derived from Structure-Activity Relationships (SAR) , treating it as a potent alkylating-like agent and corrosive base.[1][2]
Hazard Profiling: A Mechanistic Assessment
Standard SDSs often list generic codes. This section explains the causality of the hazards based on the molecule's functional groups.
Functional Group Toxicology
| Moiety | Associated Hazard | Mechanism of Action |
| Primary Aliphatic Amine | Skin Corrosion / Serious Eye Damage (Cat.[1][4] 1B) | High basicity (pKa ~10.5) leads to saponification of membrane lipids and protein denaturation upon contact. |
| 3-Nitrophenoxy Group | Acute Toxicity (Oral/Dermal) | Nitro-aromatics can interfere with oxidative phosphorylation and may induce methemoglobinemia if absorbed in significant quantities. |
| Alkyl Chain (C5) | Enhanced Dermal Absorption | The lipophilic pentyl chain facilitates transport across the stratum corneum, increasing systemic bioavailability of the toxic nitro group.[2] |
GHS Classification (Derived)[1]
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction (sensitizer potential).[5]
Operational Handling Framework
Core Directive: Treat this compound as a Corrosive Toxicant . All manipulations must occur within a controlled engineering environment.
Engineering Controls
-
Primary Containment: Fume hood with face velocity >100 fpm.
-
Atmosphere: The primary amine is sensitive to CO₂ (forming carbamates) and oxidation. Handle under Argon or Nitrogen for purity preservation, though safety is not compromised by air exposure.[2]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile Rubber (minimum 0.11 mm thickness) .
-
Eye Protection: Chemical splash goggles. Face shield recommended if handling >1g or liquids.
-
Respiratory: If solid dust is generated outside a hood (not recommended), use a P95/P3 particulate filter.[1][2]
Visual Handling Workflow
The following diagram outlines the decision logic for safe weighing and transfer, minimizing exposure risks.
Caption: Logic flow for handling 5-(3-Nitro-phenoxy)-pentylamine based on physical state to minimize contamination.
Emergency Response Protocols
This protocol is self-validating: it prioritizes dilution and neutralization logic inherent to amine chemistry.
Exposure Response[1][8][9][10][11][12]
-
Eye Contact (Critical):
-
Immediate: Rinse with tepid water for 15 minutes .
-
Mechanism: The amine binds to corneal proteins; immediate dilution is the only way to prevent permanent opacity.
-
Medical: Seek ophthalmologist support immediately.
-
-
Skin Contact:
Spill Management
-
Small Spill (<500 mg): Absorb with vermiculite or dry sand. Wipe area with dilute acetic acid or citric acid to neutralize the base.
-
Large Spill: Evacuate area. Use a respirator.
Physicochemical Profile
Data consolidated for reference in synthesis planning.
| Property | Value / Description | Source/Note |
| CAS Number | 1092450-82-2 | Molaid/Chemical Registries |
| Molecular Weight | 224.26 g/mol | Calculated |
| Appearance | Pale yellow solid or viscous oil | Dependent on purity/salt form |
| Solubility | Soluble in DMSO, DCM, Methanol.[1][2][11] Low water solubility. | Lipophilic tail dominates |
| Acidity (pKa) | ~10.5 (Amine conjugate acid) | Predicted (Amine) |
| Storage | 2-8°C (Short term), -20°C (Long term) | Hygroscopic/Oxidation risk |
Synthesis & Stability Context
Understanding the synthesis helps anticipate impurities.
-
Synthetic Route: Typically synthesized via the alkylation of 3-nitrophenol with N-(5-bromopentyl)phthalimide , followed by hydrazinolysis (deprotection).[1][2]
-
Impurity Profile:
-
Hydrazine traces: Potential carcinogen from deprotection.
-
3-Nitrophenol: Unreacted starting material (toxic).
-
-
Stability: The free amine absorbs CO₂ from air to form carbamate salts (white crust). Store under inert gas to maintain stoichiometry for subsequent reactions.
References
-
Molaid Chemicals. (n.d.). 5-(3-nitro-phenoxy)-pentylamine | 1092450-82-2.[1] Retrieved March 2, 2026, from [Link][1][2]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Pentylamine (Analogous Amine Safety). Retrieved March 2, 2026, from [Link][1][2]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 4. 5-(3-nitro-phenoxy)-pentylamine - CAS号 1092450-82-2 - 摩熵化学 [molaid.com]
- 5. download.basf.com [download.basf.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Mobile [my.chemius.net]
- 10. henryschein.ca [henryschein.ca]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
An In-Depth Technical Guide to 5-(3-Nitro-phenoxy)-pentylamine: Synthesis, Applications, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-(3-Nitro-phenoxy)-pentylamine is a synthetic organic compound of considerable interest within the realms of chemical and pharmaceutical research.[1] Its molecular architecture, featuring a flexible pentylamine linker and an electron-withdrawing 3-nitrophenoxy group, establishes it as a valuable intermediate for the synthesis of more intricate molecules.[1] This bifunctionality allows for a wide range of chemical transformations, making it a key precursor in the development of novel nitrogen-containing heterocycles, a cornerstone of contemporary drug discovery. Given that over 85% of all biologically active pharmaceuticals contain at least one heteroatom, the utility of intermediates like 5-(3-Nitro-phenoxy)-pentylamine is paramount.[1]
This guide provides a comprehensive overview of 5-(3-Nitro-phenoxy)-pentylamine, including its synthesis, chemical properties, and applications, as well as a survey of potential suppliers and pricing considerations for research and development purposes.
Synthesis and Chemical Properties
The synthesis of 5-(3-Nitro-phenoxy)-pentylamine is typically achieved through a multi-step process.[1] A common route involves the O-alkylation of 3-nitrophenol with a protected pentylamine derivative, followed by deprotection to yield the final product.
A Representative Synthetic Pathway
A frequently employed synthetic strategy is the reaction of 3-nitrophenol with N-(5-bromopentyl)phthalimide.[1] The reaction proceeds via the deprotonation of 3-nitrophenol with a suitable base to form the more nucleophilic 3-nitrophenoxide. This is followed by a nucleophilic substitution (SN2) reaction where the phenoxide attacks the electrophilic carbon of the C-Br bond in N-(5-bromopentyl)phthalimide, displacing the bromide ion to form an ether linkage.[1] The resulting intermediate is N-(5-(3-nitrophenoxy)pentyl)phthalimide. The final step is the removal of the phthalimide protecting group to reveal the primary amine. This is often accomplished through hydrazinolysis, using hydrazine hydrate in a solvent such as ethanol.[1]
Caption: Synthesis of 5-(3-Nitro-phenoxy)-pentylamine.
Key Reactive Sites and Properties
The chemical utility of 5-(3-Nitro-phenoxy)-pentylamine stems from its two key functional groups:
-
The Pentylamine Chain: The terminal primary amine is a primary site of reactivity. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character.[1] This allows for a variety of common and crucial reactions in organic synthesis, including alkylation, acylation, and reductive amination, which are fundamental for building diverse chemical libraries.[1]
-
The 3-Nitrophenoxy Group: The nitro group on the aromatic ring is strongly electron-withdrawing. This functionality can be readily reduced to an aniline, which then serves as a handle for further functionalization through reactions like diazotization or for the construction of various heterocyclic systems.[1]
Applications in Drug Discovery and Development
The primary application of 5-(3-Nitro-phenoxy)-pentylamine is as a precursor in the synthesis of more complex molecules with potential therapeutic value. Its structural motifs are found in intermediates for a range of biologically active compounds. Research into nitrogen-containing heterocycles, for which this compound is a valuable starting material, is a significant focus in the pursuit of new anticancer, antimicrobial, and antitubercular agents.[1] The nitroaromatic core, in particular, is a feature of some bioreductive prodrugs that can be selectively activated in the hypoxic environments of solid tumors.[2]
Caption: Conceptual workflow for drug discovery applications.
Suppliers and Price Analysis
Procuring specialized research chemicals like 5-(3-Nitro-phenoxy)-pentylamine often requires contacting specialty chemical suppliers directly. While a definitive, off-the-shelf price is not always publicly listed, several reputable vendors in the fine and specialty chemical space are likely sources for this or structurally similar compounds.
Potential Suppliers:
-
Benchchem: A supplier of high-quality research chemicals, they list 5-(3-Nitro-phenoxy)-pentylamine and provide a detailed description of the compound.[1]
-
Fluorochem: A known supplier to academic institutions, they offer a wide range of chemical building blocks.[3]
-
Chem-Impex: Specializes in providing versatile compounds for pharmaceutical research and development.[4]
-
Sigma-Aldrich (Merck): A major global supplier of a vast collection of chemicals for research and development.[5]
-
Vibrant Pharma Inc.: Offers a range of amine building blocks.[6]
Price Considerations:
The price of 5-(3-Nitro-phenoxy)-pentylamine can vary based on purity, quantity, and the supplier. For such specialized compounds, pricing is typically available upon inquiry. The table below provides pricing for some analogous nitro-containing amine compounds to give researchers a general idea of potential costs.
| Compound Name | Supplier | Quantity | Price (USD) |
| 5-(3-Nitrophenyl)-2H-pyrazol-3-ylamine | Chem-Impex | 250 mg | $113.87 |
| 5-(3-Nitrophenyl)-2H-pyrazol-3-ylamine | Chem-Impex | 1 g | $238.16 |
| 5-(3-Nitrophenyl)-2H-pyrazol-3-ylamine | Chem-Impex | 5 g | $878.12 |
| 5-NITRO-N-(2-((5-NITRO-2-(PENTYLOXY)BENZOYL)AMINO)PHENYL)-2-(PENTYLOXY)BENZAMIDE | Sigma-Aldrich | 50 mg | $32.70 |
| 2-Nitro-5-phenoxy-phenylamine | Fisher Scientific (eMolecules) | 1 g | $327.70 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability of 5-(3-Nitro-phenoxy)-pentylamine.
Conclusion
5-(3-Nitro-phenoxy)-pentylamine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its dual functionality allows for the creation of diverse molecular libraries, particularly for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While procurement may require direct engagement with specialty chemical suppliers, its utility in advancing pharmaceutical research makes it a compound of significant interest.
References
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. Retrieved from [Link]
-
PubMed. (2008). Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
- Google Patents. (n.d.). US8927527B2 - Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof.
Sources
- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-NITRO-N-(2-((5-NITRO-2-(PENTYLOXY)BENZOYL)AMINO)PHENYL)-2-(PENTYLOXY)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. vibrantpharma.com [vibrantpharma.com]
Methodological & Application
Application Note: Synthesis of 5-(3-Nitro-phenoxy)-pentylamine from 3-Nitrophenol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-(3-nitrophenoxy)pentan-1-amine (CAS: Target-001). This molecule serves as a critical heterobifunctional linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and molecular probes where a defined 5-carbon spacer is required between a nitro-aromatic warhead and a primary amine conjugation site.
The protocol utilizes a Gabriel Synthesis strategy. Unlike direct alkylation-reduction routes (e.g., via nitriles or azides) which pose a high risk of reducing the sensitive nitro group (
Retrosynthetic Strategy & Logic
The synthesis is designed to ensure chemoselectivity. Direct alkylation of 3-nitrophenol with 5-bromo-1-pentanamine is not feasible due to self-polymerization of the halo-amine. Therefore, we employ a "Masked Amine" strategy using the phthalimide protecting group.
Reaction Pathway (Graphviz)[1]
Figure 1: Two-step synthetic pathway utilizing the Gabriel amine synthesis to preserve the nitro group.
Experimental Protocols
Step 1: Williamson Ether Synthesis
Objective: Alkylation of 3-nitrophenol with
Reagents:
-
3-Nitrophenol (MW 139.11)
- -(5-Bromopentyl)phthalimide (MW 296.16)
-
Potassium Carbonate (
, anhydrous) -
Potassium Iodide (KI, catalytic)
-
Solvent:
-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-Nitrophenol (2.00 g, 14.4 mmol) and anhydrous DMF (30 mL). Stir until fully dissolved.
-
Base Addition: Add
(3.98 g, 28.8 mmol, 2.0 equiv). The solution may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes. -
Alkylation: Add
-(5-Bromopentyl)phthalimide (4.69 g, 15.8 mmol, 1.1 equiv) and a catalytic amount of KI (100 mg).-
Note: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (
) should disappear, and a less polar product ( ) should appear. -
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product usually precipitates as an off-white solid.
-
Filter the solid.[2] If an oil forms, extract with Ethyl Acetate (
mL), wash with 1M NaOH (to remove unreacted phenol), water, and brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield Intermediate 1 .
Yield Expectation: 80–90% (White to pale yellow solid).
Step 2: Ing-Manske Deprotection
Objective: Removal of the phthalimide group to release the primary amine without reducing the nitro group.
Reagents:
-
Intermediate 1 (Phthalimide ether)
-
Hydrazine Hydrate (
, 50-60% solution) -
Solvent: Ethanol (Absolute)
Procedure:
-
Setup: Dissolve Intermediate 1 (3.54 g, 10.0 mmol) in Ethanol (50 mL) in a 100 mL round-bottom flask.
-
Cleavage: Add Hydrazine Hydrate (1.5 mL, ~30 mmol, 3.0 equiv).
-
Reflux: Heat to reflux (78°C). Within 30–60 minutes, a heavy white precipitate (phthalhydrazide) will form. Continue reflux for 2 hours to ensure completion.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Acidification: Carefully add 1M HCl until pH < 2. This solubilizes the amine product (as the hydrochloride salt) and ensures phthalhydrazide remains insoluble.
-
Filtration: Filter off the white phthalhydrazide solid and wash with small amounts of cold water. Discard the solid.
-
Neutralization: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with 2M NaOH to pH > 12. The free amine will separate as an oil.
-
Extraction: Extract with Dichloromethane (DCM,
mL). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
-
Yield Expectation: 75–85% (Yellowish oil).
Analytical Data & Validation
Expected NMR Characterization ( )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.80 | dd | 1H | Nitro-H4 (Ortho to |
| Aromatic | 7.70 | t | 1H | Nitro-H2 (Ortho to |
| Aromatic | 7.40 | t | 1H | Meta-H5 |
| Aromatic | 7.20 | dd | 1H | Para-H6 |
| Aliphatic | 4.05 | t | 2H | |
| Aliphatic | 2.75 | t | 2H | |
| Aliphatic | 1.85 | m | 2H | |
| Aliphatic | 1.55 | m | 4H | Central methylenes |
| Amine | 1.30 | br s | 2H |
Quality Control Parameters
-
Purity: >95% by HPLC (UV @ 254 nm).
-
Mass Spec (ESI+): Calculated
; Expected Found . -
Appearance: Pale yellow viscous oil. Darkens upon storage (oxidation); store under Argon at -20°C.
Safety & Handling
-
3-Nitrophenol: Toxic if swallowed or inhaled. Skin irritant.
-
Hydrazine Hydrate: DANGER. Known carcinogen, highly toxic, and corrosive. Handle exclusively in a fume hood with double-gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the final product at high temperatures (>150°C).
References
-
Gabriel Synthesis Mechanism: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link
-
Ing-Manske Procedure: Ing, H.R., & Manske, R.H.F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351. Link
- Phenol Alkylation Standards:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Chapter 4: Ethers.
-
Reagent Data: PubChem Compound Summary for N-(5-Bromopentyl)phthalimide. Link
Sources
Introduction: The Strategic Importance of Reductive Amination
An In-Depth Guide to the Reductive Amination of 5-(3-Nitro-phenoxy)-pentylamine: Protocols and Mechanistic Insights
In the landscape of modern synthetic and medicinal chemistry, the carbon-nitrogen bond is a cornerstone of molecular architecture, prevalent in over 85% of all biologically active pharmaceuticals.[1] Among the myriad methods for constructing this vital linkage, reductive amination stands out as a robust, versatile, and highly reliable strategy for the synthesis of secondary and tertiary amines.[2] This process, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate that is subsequently reduced, offers a significant advantage over traditional N-alkylation methods by elegantly circumventing the pervasive issue of overalkylation, which often plagues reactions with primary amines.[3][4]
This guide provides a detailed exploration of the reductive amination process using a specific and functionally rich substrate: 5-(3-Nitro-phenoxy)-pentylamine. This molecule presents a unique synthetic challenge and opportunity due to its bifunctional nature, containing both a reactive primary alkyl amine and an aromatic nitro group. The successful transformation of this substrate requires a nuanced understanding of reagent selectivity and reaction mechanics, particularly the choice of a reducing agent that can efficiently reduce the transient imine intermediate without affecting the sensitive nitro functionality.
Substrate Analysis: 5-(3-Nitro-phenoxy)-pentylamine
The structure of 5-(3-Nitro-phenoxy)-pentylamine combines a flexible pentylamine linker with a 3-nitrophenoxy moiety.[1] This architecture makes it a valuable building block for creating diverse chemical libraries, particularly for novel nitrogen-containing heterocycles.[1] The key challenge in its functionalization via reductive amination lies in the presence of the nitro group. The nitro group is susceptible to reduction under various conditions, including catalytic hydrogenation or with strong hydride reagents, which could lead to an undesired aniline derivative.[5][6] Therefore, the selection of the reducing agent is paramount to the success of the reaction, demanding high chemoselectivity.
The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For the reductive amination of substrates bearing sensitive functional groups, sodium triacetoxyborohydride, often abbreviated as STAB, has emerged as the reagent of choice. Its efficacy stems from a combination of mildness and remarkable selectivity.[7][8]
Key Advantages of NaBH(OAc)₃:
-
Chemoselectivity: The rate of reduction of iminium ions with NaBH(OAc)₃ is significantly faster than for ketones or aldehydes.[8] This allows the reaction to be performed as a convenient one-pot procedure where the reducing agent is present from the start.
-
Functional Group Tolerance: NaBH(OAc)₃ is compatible with a wide array of functional groups that are reducible by other hydride reagents. Critically for this application, it does not reduce nitro groups, C-C multiple bonds, esters, or amides.[4][7][9]
-
Enhanced Safety: Compared to the historically common sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is significantly less toxic, avoiding the generation of hazardous cyanide waste streams.[10]
-
Effectiveness under Mild Acidity: The reaction proceeds efficiently in the presence of a catalytic amount of acetic acid, which facilitates the formation of the key iminium ion intermediate without decomposing the hydride reagent.[8][11]
Comparative Analysis of Common Reducing Agents for Reductive Amination
The following table summarizes the properties of NaBH(OAc)₃ in comparison to other frequently used reducing agents for this transformation.
| Reducing Agent | Typical Solvents | Selectivity (Imine vs. Carbonyl) | Nitro Group Tolerance | Safety & Handling |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[12] | High: Reduces iminium ions much faster than carbonyls.[8] | Excellent [7][9] | Low toxicity, moisture-sensitive.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Good: Selective for imines at pH 6-8.[4] | Good[4] | Highly Toxic: Can release HCN gas.[4] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Poor: Reduces aldehydes and ketones readily.[12] | Good[5] | Requires a two-step process (imine formation first).[12] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | MeOH, EtOH, EtOAc | High | Poor: Readily reduces nitro groups to amines.[5][7] | Requires specialized pressure equipment. |
The Reaction Mechanism: A Stepwise View
The reductive amination using NaBH(OAc)₃ is a cascade of equilibria that ultimately favors the formation of the amine product. The process can be dissected into two primary stages: iminium ion formation and subsequent hydride reduction.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate.[11] Under mildly acidic conditions, typically facilitated by acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[11][13] Subsequent elimination of water yields a resonance-stabilized iminium ion, which is the key electrophile for the reduction step.
-
Hydride Reduction: The NaBH(OAc)₃, a sterically hindered and mild hydride donor, then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion.[14][15] This irreversible step forms the final secondary amine product.
Caption: The two-stage mechanism of reductive amination.
Detailed Application Protocol
This protocol describes a general one-pot procedure for the reductive amination of 5-(3-Nitro-phenoxy)-pentylamine with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials and Reagents
-
5-(3-Nitro-phenoxy)-pentylamine
-
Aldehyde (e.g., isobutyraldehyde) or Ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, recommended for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware for workup and purification
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(3-Nitro-phenoxy)-pentylamine (1.0 equivalent). Dissolve it in anhydrous DCE or DCM (approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the aldehyde (1.1 equivalents) or ketone (1.2 equivalents) to the solution. If using a less reactive ketone, add glacial acetic acid (1.0-2.0 equivalents) at this stage.[7]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equivalents) to the stirring mixture in portions over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or GC-MS. Reactions with aldehydes are often complete within 1-4 hours, while ketones may require longer (up to 24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[16] Stir vigorously for 15-20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Steric hindrance from bulky substrates.- Low reactivity of the ketone.- Moisture in the reaction. | - Increase the equivalents of NaBH(OAc)₃ to 1.5-2.0.- Increase reaction time and/or gently warm the reaction (e.g., to 40 °C).- For ketones, ensure acetic acid catalyst is used.[7][13]- Use anhydrous solvents and reagents. |
| Side Product: Dialkylation | The secondary amine product reacts with another molecule of aldehyde. This is more common with unhindered aldehydes. | - Use a slight excess of the amine relative to the aldehyde.- Adopt a two-step procedure: form the imine in methanol, evaporate the solvent, then redissolve and reduce with NaBH₄.[7] |
| Starting Carbonyl is Reduced | An inappropriate (non-selective) reducing agent like NaBH₄ was used in a one-pot procedure. | Ensure the use of a selective reagent like NaBH(OAc)₃, which will not significantly reduce the starting aldehyde or ketone under these conditions.[12] |
| Difficult Purification | The product amine and unreacted primary amine have similar polarities. | - Ensure the reaction goes to completion to consume the starting amine.- Consider an acid-base extraction: dissolve the crude mixture in an organic solvent, extract with dilute HCl to protonate and move the amines to the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the purified amines. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Orlandi, M., Brenna, D., Harms, R., & Benaglia, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8, 309. [Link]
-
Tarasov, O., & Riashchikov, P. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 309. [Link]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
ResearchGate. (n.d.). Reductive amination of various nitro compounds with aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Pudar, S., & Haman, K. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30239–30249. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]
Sources
- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. brainly.com [brainly.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. jove.com [jove.com]
- 16. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Strategic Utilization of 5-(3-Nitro-phenoxy)-pentylamine as a Masked Heterobifunctional Linker
Abstract & Strategic Overview
In the rational design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues—the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability.[][2][3]
5-(3-Nitro-phenoxy)-pentylamine (CAS: 1092450-82-2) represents a high-utility "masked" linker scaffold. Its structural logic offers two distinct advantages over symmetric diamines or standard PEG linkers:
-
Orthogonality: The primary amine allows for immediate, selective conjugation to a ligand (Warhead/Anchor) without the risk of polymerization. The nitro group acts as a stable, masked aniline precursor.
-
Tunable Flexibility: The pentyl ether chain provides a hydrophobic, flexible spacer (approx. 8–10 Å) that balances the polarity often introduced by amide bonds, facilitating cell permeability.
This guide details the protocols for utilizing this compound to construct bifunctional bioactive molecules, specifically focusing on the "Amine-First, Reduction-Second" synthetic strategy.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 5-(3-nitrophenoxy)pentan-1-amine |
| CAS Number | 1092450-82-2 |
| Molecular Weight | 224.26 g/mol |
| Formula | C₁₁H₁₆N₂O₃ |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |
| Storage | -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |
| Key Functionality | Primary Amine: Nucleophile for amides, ureas, sulfonamides.Nitro Group: Latent nucleophile (requires reduction to aniline). |
Strategic Synthesis Workflow
The most robust application of this linker follows a sequential modification pathway. This ensures that the two ends of the linker are differentiated, preventing the formation of symmetric byproducts.
Diagram: The "Masked Linker" Strategy
Caption: Sequential functionalization strategy utilizing the nitro group as a protecting group for the second attachment point.
Detailed Experimental Protocols
Phase 1: Primary Amine Conjugation (Ligand A Attachment)
Objective: Attach the linker to the first ligand (e.g., a POI inhibitor with a carboxylic acid handle) via an amide bond.
Reagents:
-
Ligand A-COOH (1.0 equiv)
-
5-(3-Nitro-phenoxy)-pentylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve Ligand A-COOH (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add 5-(3-Nitro-phenoxy)-pentylamine (0.11 mmol) dissolved in minimal DMF.
-
Reaction: Stir the mixture at RT under Nitrogen atmosphere. Monitor by LC-MS (typically complete in 2–4 hours). Look for the mass shift corresponding to [M_ligand + 224 - 18 + H]⁺.
-
Work-up: Dilute with Ethyl Acetate (EtOAc), wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).
-
Checkpoint: Isolate the Nitro-Intermediate . Verify structure via ¹H NMR (look for characteristic triplet of -CH₂-O-Ar at ~4.0 ppm and nitro-aromatic protons).
-
Phase 2: Nitro Reduction (The "Unmasking")
Objective: Convert the nitro group into a nucleophilic aniline to enable the second conjugation. Expert Note: While catalytic hydrogenation (H₂/Pd-C) is standard, it may reduce sensitive motifs (e.g., alkenes, halides) on Ligand A. The Iron/Ammonium Chloride method is recommended for its chemoselectivity.
Reagents:
-
Nitro-Intermediate (from Phase 1)
-
Iron Powder (Fe) (5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: EtOH/Water (4:1 ratio)
Protocol:
-
Preparation: Dissolve the Nitro-Intermediate in EtOH/Water (4:1).
-
Addition: Add NH₄Cl and Iron powder to the solution.
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Time: 1–3 hours.[4] Monitor by LC-MS. The nitro peak will disappear, replaced by the aniline peak (Mass -30 Da from nitro form: -O₂ + H₂).
-
-
Work-up: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate.
-
Extraction: Resuspend residue in water/EtOAc. Extract with EtOAc (x3). Dry organic layer over Na₂SO₄ and concentrate.[4][5]
-
Stability Note: Anilines can oxidize over time. Use immediately in Phase 3 or store at -80°C.
-
Phase 3: Aniline Conjugation (Ligand B Attachment)
Objective: Attach the second ligand (e.g., E3 Ligase binder) to the newly formed aniline. Challenge: Anilines are less nucleophilic than alkyl amines. Standard HATU coupling may be sluggish.
Recommended Method: Acid Chloride or POCl₃ Activation If standard HATU coupling fails, convert Ligand B-COOH to an acid chloride (using SOCl₂) before reacting with the aniline intermediate.
Protocol (Standard HATU):
-
Dissolve Ligand B-COOH (1.2 equiv) in DMF.
-
Add HATU (1.3 equiv) and DIPEA (4.0 equiv). Stir 10 min.
-
Add the Aniline-Intermediate (1.0 equiv).
-
Heat to 40–50°C if necessary to drive reaction to completion (12–24h).
-
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Phase 1 | Amine salt formation | Ensure the linker is free-based or use excess DIPEA (4-5 equiv). |
| Incomplete Reduction | Iron surface passivation | Activate Iron powder by washing with dilute HCl then drying before use. Or switch to SnCl₂ reduction. |
| Phase 3 Failure | Low aniline nucleophilicity | Switch coupling agent to Ghosez's Reagent or convert acid to acid chloride. Alternatively, use reductive amination if Ligand B has an aldehyde. |
| Poor Solubility | Hydrophobic linker | Add a co-solvent like THF or use a PEG-hybrid strategy (though this alters the linker). |
References
-
BenchChem. (2025).[5] 5-(3-Nitro-phenoxy)-pentylamine Product Specifications and Applications. Retrieved from
-
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link
-
BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. Retrieved from
-
Sigma-Aldrich. (2023). 5-NITRO-N-(2-((5-NITRO-2-(PENTYLOXY)BENZOYL)AMINO)PHENYL) Product Data. Retrieved from
-
Molaid Chemicals. (2009). Synthesis of 1-naphthalen-1-yl-3-[5-(3-nitro-phenoxy)-pentyl]-thiourea. Bioorganic & Medicinal Chemistry Letters, 19(23). Link
Sources
Application Note: Synthesis of N-(5-(3-nitrophenoxy)pentyl)phthalimide Intermediate
This is a comprehensive Application Note and Protocol for the preparation of N-(5-(3-nitrophenoxy)pentyl)phthalimide , a critical intermediate often utilized in the synthesis of PROTAC linkers and hybrid pharmaceutical agents.
Abstract
This guide details the optimized protocol for the synthesis of N-(5-(3-nitrophenoxy)pentyl)phthalimide (IUPAC: 2-(5-(3-nitrophenoxy)pentyl)isoindoline-1,3-dione). This compound serves as a versatile "masked" primary amine linker, widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and bifunctional ligands. The protocol employs a convergent Williamson ether synthesis strategy, reacting N-(5-bromopentyl)phthalimide with 3-nitrophenol under basic conditions. This method is selected for its high regioselectivity (O-alkylation vs. C-alkylation), operational simplicity, and scalability compared to linear stepwise alkylation.
Retrosynthetic Analysis & Strategy
The target molecule is disassembled into two commercially available or easily accessible synthons. The strategic disconnection is at the phenolic ether bond.
Strategic Rationale:
-
Convergent Approach: Utilizing the pre-formed phthalimide-linker (Synthon A) reduces the risk of polymerization inherent in using 1,5-dibromopentane with 3-nitrophenol directly.
-
Protecting Group Stability: The phthalimide group is stable under the basic conditions required for phenol alkylation (
/DMF), preventing side reactions at the nitrogen terminus. -
Atom Economy: The displacement of bromide by the phenoxide anion is an efficient
process with minimal byproduct formation (HBr, neutralized by base).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target intermediate.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Nitrophenol (CAS: 554-84-7) - 1.0 equiv.
-
N-(5-bromopentyl)phthalimide (CAS: 954-81-4) - 1.1 equiv.
-
Potassium Carbonate (
), anhydrous - 2.0 equiv. -
Potassium Iodide (KI) - 0.1 equiv (Catalyst, optional but recommended).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
-
Equipment:
Reaction Workflow
Step 1: Activation of Nucleophile
-
Charge an oven-dried RBF with 3-nitrophenol (1.39 g, 10.0 mmol) and anhydrous
(2.76 g, 20.0 mmol). -
Add anhydrous DMF (20 mL, 0.5 M concentration).
-
Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange due to phenoxide formation.
Step 2: Addition of Electrophile
-
Add N-(5-bromopentyl)phthalimide (3.26 g, 11.0 mmol) to the reaction mixture.
-
Add KI (166 mg, 1.0 mmol). Mechanism: KI generates the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the
substitution.
Step 3: Reaction
-
Heat the mixture to 60–70 °C under an inert atmosphere.
-
Monitor reaction progress by TLC (Mobile Phase: Hexane/EtOAc 7:3).
-
Starting Material (
~0.4) should disappear. -
Product (
~0.5-0.6) will appear as a UV-active spot.
-
-
Typical reaction time: 4–6 hours .
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and cold hexanes (2 x 10 mL).
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x), brine (1 x), dry over
, filter, and concentrate in vacuo.
Step 5: Purification
-
Recrystallize from Ethanol or EtOH/Water if the crude is solid.
-
Alternatively, purify via flash column chromatography (
, Gradient: 0-30% EtOAc in Hexanes).
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Data Analysis
The following spectral data is expected for the purified compound based on constituent functional group analysis.
| Technique | Expected Signal / Value | Structural Assignment |
| Appearance | Pale yellow solid | Nitroaromatic nature |
| Melting Point | 98–102 °C | Crystalline solid |
| Phthalimide aromatic protons (AA'BB') | ||
| (400 MHz, | 3-Nitrophenoxy (ortho/ipso to | |
| 3-Nitrophenoxy (meta/para) | ||
| Central pentyl chain ( | ||
| MS (ESI) | Molecular Ion ( |
Key Diagnostic Signals:
-
Phthalimide Region: The symmetric multiplet pattern at 7.7–7.9 ppm is characteristic of the phthalimide protecting group.
-
Linker Region: The triplet at ~4.05 ppm confirms the formation of the alkyl-aryl ether bond (
), shifted upfield from the starting bromide precursor (~3.4 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or moisture in solvent. | Ensure DMF is anhydrous.[4] Increase temperature to 80°C. Add 0.1 eq KI. |
| Side Products | C-alkylation (rare) or elimination (alkene). | Lower temperature to 60°C. Do not use stronger bases like NaH unless necessary. |
| Hydrolysis | Phthalimide ring opening. | Avoid aqueous base during workup. Use neutral water or dilute acid (0.1 M HCl) for the first wash. |
| Oily Product | Residual DMF or solvent.[2] | Dry thoroughly under high vacuum. Triturate with cold diethyl ether or pentane to induce crystallization. |
Safety Considerations
-
3-Nitrophenol: Toxic if swallowed and a skin irritant. Handle in a fume hood.
-
Alkyl Bromides: Potential alkylating agents. Wear gloves and avoid inhalation.
-
DMF: Hepatotoxic and readily absorbed through skin. Use double gloves.
References
-
Gabriel Synthesis Mechanism & Applications
-
Phthalimide Intermediates in Medicinal Chemistry
-
Title: N-(5-Bromopentyl)phthalimide: Properties and Applications.[6]
- Source: ChemScene.
-
-
General Protocol for Phenol Alkylation (Williamson Ether Synthesis)
- Title: Williamson Ether Synthesis.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Analogous Synthesis (Phthalimide-Linker Construction)
- Title: Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Source: ACG Public
-
URL:[Link]
Sources
Application Notes and Protocols for the Functionalization of 5-(3-Nitro-phenoxy)-pentylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical functionalization of the primary amine in 5-(3-Nitro-phenoxy)-pentylamine, a versatile bifunctional molecule. This compound serves as a valuable building block in medicinal chemistry and drug discovery, featuring a reactive primary amine on a flexible pentyl linker and a modifiable nitroaromatic group.[1] This document outlines detailed protocols for key transformations including N-acylation, N-alkylation, reductive amination, and bioconjugation. The underlying chemical principles, experimental considerations, and purification strategies are discussed to enable researchers to effectively utilize this molecule in the synthesis of novel chemical entities.
Introduction: The Strategic Value of 5-(3-Nitro-phenoxy)-pentylamine
5-(3-Nitro-phenoxy)-pentylamine is a compound of significant interest for constructing more complex molecular architectures. Its structure is characterized by two key reactive sites:
-
A Terminal Primary Amine: This nucleophilic group is amenable to a wide array of chemical transformations, making it an ideal handle for introducing diverse functionalities.[1]
-
A 3-Nitrophenoxy Moiety: The electron-withdrawing nitro group can be readily reduced to an aniline, which then opens up further avenues for functionalization, such as diazotization or the formation of heterocyclic systems.[1]
The pentylamine chain provides a flexible spacer, which is often desirable in the design of bioactive molecules and chemical probes. The ability to selectively modify the primary amine allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Core Functionalization Strategies for the Primary Amine
The primary amine of 5-(3-Nitro-phenoxy)-pentylamine is a potent nucleophile, readily participating in reactions with various electrophiles.[1] This section details robust protocols for its functionalization.
N-Acylation: Formation of Stable Amide Bonds
N-acylation is a fundamental reaction in organic synthesis for creating highly stable amide bonds.[2] This transformation is commonly achieved using acyl chlorides or carboxylic anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the electrophilic carbonyl carbon of the acylating agent.[3]
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes the reaction of 5-(3-Nitro-phenoxy)-pentylamine with a generic acyl chloride (R-COCl).
Materials:
-
5-(3-Nitro-phenoxy)-pentylamine
-
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Causality and Experimental Choices:
-
Base: A non-nucleophilic base like TEA or DIPEA is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Controlled Addition at 0 °C: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and minimize side reactions.
N-Alkylation: Synthesis of Secondary Amines
Direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material.[5] However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be favored.
Protocol 2: Mono-N-Alkylation with an Alkyl Halide
This protocol aims for the selective formation of a secondary amine.
Materials:
-
5-(3-Nitro-phenoxy)-pentylamine
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a solution of 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq) in ACN or DMF, add a weak inorganic base such as K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[6]
-
Upon completion, filter off the inorganic salts through a pad of diatomaceous earth.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Stoichiometry: Using a slight excess of the primary amine or a 1:1 ratio of amine to alkyl halide can help to minimize dialkylation.
-
Weak Base: A weak inorganic base is used to neutralize the acid formed during the reaction without promoting significant side reactions.
-
Reaction Monitoring: Careful monitoring is crucial to stop the reaction once the primary amine is consumed to prevent the formation of the tertiary amine.[6]
Reductive Amination: A Versatile Route to Secondary and Tertiary Amines
Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of over-alkylation seen in direct alkylation with alkyl halides.[7] The reaction involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[6][8]
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This one-pot procedure is widely favored in medicinal chemistry for its broad substrate scope and high yields.[6]
Materials:
-
5-(3-Nitro-phenoxy)-pentylamine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.
-
If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[6]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion but is slow to react with the starting aldehyde or ketone.[9][10] Sodium cyanoborohydride (NaBH₃CN) is another suitable option.[7][9]
-
pH: The reaction is typically carried out under neutral or weakly acidic conditions to promote the formation of the imine intermediate.[8]
-
One-Pot Procedure: The in-situ reduction of the imine is highly efficient and avoids the need to isolate the often-unstable imine intermediate.
Bioconjugation Applications
The primary amine of 5-(3-Nitro-phenoxy)-pentylamine makes it an excellent candidate for bioconjugation, allowing for its attachment to biomolecules such as proteins, peptides, and oligonucleotides.[11] A common strategy involves the use of N-hydroxysuccinimide (NHS) esters.
Amine-Reactive Chemistry with NHS Esters
NHS esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions.[11][12] This makes them one of the most widely used classes of amine-reactive crosslinkers.[11]
Protocol 4: Conjugation to an NHS-Ester Activated Molecule
This protocol provides a general framework for labeling a molecule of interest containing an NHS ester with 5-(3-Nitro-phenoxy)-pentylamine.
Materials:
-
5-(3-Nitro-phenoxy)-pentylamine
-
NHS-ester activated molecule (e.g., NHS-biotin, NHS-fluorescent dye)
-
Anhydrous, amine-free solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.2-8.0)
-
Purification system appropriate for the conjugate (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.
-
Dissolve 5-(3-Nitro-phenoxy)-pentylamine in the reaction buffer.
-
Add the NHS-ester solution to the amine solution with gentle stirring. The molar ratio of the reactants will need to be optimized for the specific application.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4 °C overnight.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate method to remove unreacted starting materials and byproducts.
Causality and Experimental Choices:
-
pH: The reaction is most efficient at a slightly alkaline pH (7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.
-
Amine-Free Buffers: It is crucial to use buffers that do not contain primary amines (e.g., Tris) during the conjugation step as they will compete with the target amine.
-
Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, the NHS-ester activated molecule should be dissolved in an anhydrous solvent and added to the aqueous amine solution immediately before the reaction.
Visualization of Workflows
Diagram 1: General Functionalization Pathways
Caption: Key functionalization routes for the primary amine of 5-(3-Nitro-phenoxy)-pentylamine.
Diagram 2: Reductive Amination Workflow
Caption: Step-wise workflow for the one-pot reductive amination protocol.
Summary of Reaction Parameters
| Functionalization Method | Electrophile | Key Reagents | Typical Solvents | Product |
| N-Acylation | Acyl Chloride | TEA, DIPEA | DCM, THF | Amide |
| N-Alkylation | Alkyl Halide | K₂CO₃, NaHCO₃ | ACN, DMF | Secondary Amine |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM, DCE | Secondary/Tertiary Amine |
| Bioconjugation | NHS Ester | PBS buffer (pH 7.2-8.0) | DMF, DMSO, Aqueous Buffer | Amide-linked Conjugate |
Purification and Characterization
Post-reaction work-up and purification are critical for obtaining the desired product in high purity.
-
Purification: Flash column chromatography on silica gel is the most common method for purifying the products of these reactions.[4] For basic amine products, it may be necessary to add a small amount of a volatile base like triethylamine to the eluent to prevent tailing on the silica gel.[4] Alternative purification techniques include crystallization or distillation for non-heat-sensitive compounds.[13][14]
-
Characterization: The identity and purity of the functionalized products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
5-(3-Nitro-phenoxy)-pentylamine is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized molecules. The primary amine serves as a robust handle for introducing molecular diversity through well-established reactions such as N-acylation, N-alkylation, and reductive amination. Furthermore, its utility extends to the field of bioconjugation, enabling the linkage to biological macromolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.
References
- Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Diplomata Comercial. Amine Manufacturing Process: Comprehensive Guide to Amines. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. Journal of Visualized Experiments. [Link]
- Google Patents.
-
Wikipedia. Amine alkylation. [Link]
-
Creative Biogene. Amine-Based Conjugation. [Link]
-
Wikipedia. Reductive amination. [Link]
- Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 196-202.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
- Google Patents.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Wikipedia. Bioconjugation. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Baddam, S. R., et al. (2023).
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
- Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines.
-
Creative Biolabs. Chemical Conjugation. [Link]
-
Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. [Link]
-
Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds? [Link]
- Tennant, G., & Vevers, R. J. S. (1976). Aromatic nitro-group displacement reactions. Part 1. A novel route to substituted 10-phenylacridones. Journal of the Chemical Society, Perkin Transactions 1, (5), 421-428.
- Wang, Y., et al. (2021). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 11(52), 32939-32943.
-
ResearchGate. (2025). Electrochemical α-C-H Functionalization of Nitramines for Accessing Bifunctional Energetic Heterocycles. [Link]
-
Cardiff University. Electrochemical α-C H Functionalization of Nitramines for Accessing Bifunctional Energetic Heterocycles. [Link]
- Zhang, J., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(19), 6543.
Sources
- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
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synthesis of HCV inhibitors using nitrophenoxy linkers
Application Note: High-Efficiency Synthesis of HCV NS3/4A Protease Inhibitors via Nitrophenoxy Carbonate Activation
Executive Summary
The synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors—such as Simeprevir, Danoprevir, and Glecaprevir—relies heavily on the precise construction of peptidomimetic scaffolds. A critical structural motif in these inhibitors is the carbamate capping group (typically at the P4 position or P1' sulfonyl urea), which governs metabolic stability and binding affinity.
This guide details the Nitrophenoxy Carbonate Activation Protocol , a robust synthetic strategy using bis(4-nitrophenyl) carbonate (BNPC) to generate reactive nitrophenoxy linker intermediates. Unlike unstable chloroformates, nitrophenoxy carbonates offer crystalline stability, tunable reactivity, and UV-traceable byproducts, making them the gold standard for late-stage functionalization of complex HCV macrocycles.
Scientific Rationale & Mechanism
The Role of the Nitrophenoxy Moiety
In the context of HCV inhibitor synthesis, "nitrophenoxy linkers" primarily refer to activated carbonate intermediates (e.g., p-nitrophenyl carbonates). These species act as "chemical linchpins" that facilitate the coupling of sterically hindered alcohols (the capping group) with non-nucleophilic amines (the peptide backbone) under mild conditions.
-
Selectivity: The p-nitrophenoxy group is a superior leaving group (
of p-nitrophenol 7.1) compared to simple alkoxides, but less aggressive than acid chlorides, preventing racemization of the sensitive -amino centers in the HCV inhibitor backbone. -
Self-Validating: The release of the yellow p-nitrophenolate ion (
nm) serves as an in-situ visual indicator of reaction progress.
Reaction Mechanism
The synthesis proceeds via a two-step "Activation-Displacement" pathway:
-
Activation: The alcohol (R-OH) reacts with BNPC to form the mixed nitrophenyl carbonate.
-
Displacement: The amine (R'-NH2) attacks the carbonyl carbon, expelling the nitrophenoxide leaving group to form the stable carbamate linkage.
Figure 1: Mechanistic pathway for the installation of carbamate linkers using nitrophenoxy activation.
Detailed Experimental Protocol
Target Application: Synthesis of a Cyclopentyl-Carbamate Capped HCV NS3/4A Inhibitor (Generic Analogue).
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| Bis(4-nitrophenyl) carbonate | 1.2 - 1.5 | Activation Agent | >98%, store at 4°C |
| Alcohol Precursor (e.g., Cyclopentanol) | 1.0 | P4 Cap | Dry, azeotroped with toluene |
| Core Amine (Peptide Backbone) | 0.9 - 1.0 | Nucleophile | Free base or HCl salt |
| DIPEA (Diisopropylethylamine) | 3.0 - 5.0 | Base | Anhydrous |
| DCM (Dichloromethane) | Solvent | Solvent | Anhydrous, amine-free |
| DMF (Dimethylformamide) | Co-solvent | Solvent | For solubility of peptide |
Step-by-Step Methodology
Step A: Formation of the Activated Nitrophenoxy Carbonate
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the Alcohol Precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration). -
Activation: Cool the solution to 0°C. Add Bis(4-nitrophenyl) carbonate (1.2 equiv) in one portion.
-
Base Addition: Dropwise add DIPEA (1.5 equiv) over 10 minutes. The solution may turn slightly yellow due to trace nitrophenol release.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (visualize with UV; nitrophenol spots are distinct) or LC-MS.
-
Checkpoint: Conversion should be >95%. The product is the mixed carbonate: R-O-C(O)-O-(4-NO2-Ph).
-
-
Workup (Critical): Do not isolate if unstable. However, for most HCV caps, a wash is recommended to remove excess nitrophenol. Wash with cold 5%
(removes free nitrophenol) followed by brine. Dry over and concentrate.
Step B: Coupling to the Peptide Backbone
-
Dissolution: Dissolve the Core Amine (0.9 equiv relative to alcohol) in DMF/DCM (1:1 ratio to ensure solubility of the macrocycle).
-
Coupling: Add DIPEA (3.0 equiv). Add the Activated Nitrophenoxy Carbonate (from Step A) dissolved in minimal DCM.
-
Reaction: Stir at RT for 12–24 hours.
-
Visual Cue: The reaction mixture will turn a vibrant yellow as the p-nitrophenolate leaving group is liberated.
-
-
Acceleration (Optional): If the amine is sterically hindered (e.g., adjacent to a tertiary center), add 0.1 equiv of HOBt or DMAP and heat to 40°C.
Step C: Purification
-
Quench: Dilute with EtOAc. Wash extensively with 1N HCl (to remove DIPEA and DMAP) and then saturated
(repeated washes required to remove the persistent yellow nitrophenol byproduct). -
Isolation: Dry organic layer, concentrate, and purify via flash chromatography (SiO2, MeOH/DCM gradient).
Structural Variations: SNAr Macrocyclization
While the carbonate route is standard for capping, some advanced HCV inhibitors utilize a Nitrophenoxy Leaving Group for the macrocyclization step itself via Nucleophilic Aromatic Substitution (SNAr).
-
Strategy: A linear peptide precursor containing a C-terminal phenol and an N-terminal fluoro-nitro-benzene moiety.
-
Reaction: The phenol attacks the aromatic ring, displacing the nitro group (or a fluorine activated by the nitro group) to close the ring.
-
Note: This is distinct from the carbonate protocol but falls under "synthesis using nitrophenoxy chemistry."
Figure 2: Complete workflow for assembling HCV protease inhibitors via the nitrophenoxy carbonate route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Hydrolysis of BNPC | Ensure all reagents are strictly anhydrous. BNPC is moisture sensitive. |
| Incomplete Coupling (Step B) | Steric hindrance of Amine | Switch solvent to pure DMF; increase temperature to 50°C; add catalytic DMAP (caution: potential racemization). |
| Persistent Yellow Color | Residual Nitrophenol | Nitrophenol is difficult to remove. Use multiple washes with 1M NaOH or Sat. |
| Precipitation | Peptide insolubility | Use a "Hybrid Solvent System": DCM/DMF or THF/NMP. |
References
-
Ghosh, A. K., et al. (2001). "Structure-Based Design: Synthesis of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Foundational work establishing the bis-nitrophenyl carbonate method for carbamate synthesis in antivirals).
-
Tsantrizos, Y. S., et al. (2003). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061." Journal of Medicinal Chemistry. (Describes the synthesis of macrocyclic HCV inhibitors where carbamate capping is a key step).
-
Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor."[1] Journal of Medicinal Chemistry. (Details the synthetic route of a major drug in this class).
-
Liverton, N. J., et al. (2008). "Molecular Modeling Based Design of MK-7009 (Vaniprevir), a Macrocyclic HCV NS3/4a Protease Inhibitor." Journal of the American Chemical Society.[2]
-
El-Sherief, H. A., et al. (2023). "Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents." New Journal of Chemistry. (Example of Nitrophenoxy as a scaffold rather than just a linker).
Sources
reaction conditions for coupling 5-(3-Nitro-phenoxy)-pentylamine
An In-Depth Guide to the Coupling Reactions of 5-(3-Nitro-phenoxy)-pentylamine: Protocols and Mechanistic Insights
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. 5-(3-Nitro-phenoxy)-pentylamine stands out as a highly valuable and versatile synthetic intermediate. Its structure is elegantly simple yet functionally rich, featuring a terminal primary amine on a flexible pentyl linker and an aromatic ring activated by an electron-withdrawing nitro group.[1] The primary amine serves as a potent nucleophile and a handle for a multitude of coupling reactions, while the nitro-substituted phenoxy group offers opportunities for further functionalization, such as reduction to an aniline for subsequent transformations.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key coupling reactions for 5-(3-Nitro-phenoxy)-pentylamine. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to empower robust and efficient synthesis. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Core Principle: The Nucleophilic Character of the Primary Amine
The reactivity of 5-(3-Nitro-phenoxy)-pentylamine is dominated by the lone pair of electrons on the nitrogen atom of its terminal primary amine group. This electron pair renders the amine both basic and, more importantly for our purposes, highly nucleophilic.[1] This nucleophilicity is the driving force for its participation in a wide array of bond-forming reactions, including acylation, reductive amination, and reactions with electrophilic carbon-nitrogen systems.[1][2][3] The following sections detail the conditions and protocols for harnessing this reactivity to construct diverse molecular architectures.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The amide bond is arguably one of the most important functional groups in pharmaceutical science. Its formation via the acylation of 5-(3-Nitro-phenoxy)-pentylamine is a fundamental and highly reliable transformation.
Protocol 1.1: Coupling with Acyl Chlorides
This is a direct and often high-yielding method that leverages the high electrophilicity of acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Acylation with an Acyl Chloride
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a tertiary amine base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add the desired acyl chloride (1.0-1.1 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with water, a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.[4]
Table 1: Typical Reaction Parameters for Acylation with Acyl Chlorides
| Parameter | Condition | Rationale / Causality |
| Amine | 5-(3-Nitro-phenoxy)-pentylamine | Nucleophile |
| Acylating Agent | Acyl Chloride (e.g., Benzoyl chloride) | Electrophile |
| Stoichiometry | Amine:Acyl Chloride:Base ≈ 1:1.1:1.5 | A slight excess of acyl chloride ensures full consumption of the starting amine. Excess base neutralizes HCl. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents to prevent reaction with the acyl chloride. |
| Base | Et₃N, DIPEA | Scavenges the HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT drives it to completion. |
| Time | 2 - 24 hours | Dependent on the reactivity of the specific acyl chloride. |
Protocol 1.2: Coupling with Carboxylic Acids
Directly reacting a carboxylic acid with an amine is generally ineffective as it results in an acid-base reaction forming a stable salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the acid into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Experimental Protocol: Amide Coupling using HATU
-
Setup & Activation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.), the coupling reagent HATU (1.1 eq.), and a suitable anhydrous solvent (e.g., DMF, DCM). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq.) to the mixture, followed by the dropwise addition of a non-nucleophilic base like DIPEA (2.0-3.0 eq.).
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a solvent like Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and activator byproducts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Table 2: Typical Reaction Parameters for Carboxylic Acid Coupling
| Parameter | Condition | Rationale / Causality |
| Amine | 5-(3-Nitro-phenoxy)-pentylamine | Nucleophile |
| Acid | Carboxylic Acid (R-COOH) | Electrophile precursor |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | Activates the carboxylic acid to facilitate nucleophilic attack.[5] |
| Base | DIPEA | Maintains basic conditions for the free amine to act as a nucleophile without interfering with the activated acid. |
| Solvent | Anhydrous DMF, DCM | Aprotic solvents are required. DMF is excellent for solubility. |
| Temperature | Room Temperature | Generally sufficient for activated couplings. |
| Time | 4 - 24 hours | Dependent on the steric hindrance and electronics of the substrates. |
Urea and Thiourea Synthesis
The urea and thiourea moieties are prevalent in pharmaceuticals due to their ability to act as effective hydrogen bond donors and acceptors.
Protocol 2.1: Reaction with Isocyanates and Isothiocyanates
This is the most direct and efficient method for forming ureas and thioureas.[6][7] The reaction involves the nucleophilic addition of the amine to the highly electrophilic carbon of the isocyanate or isothiocyanate group and typically proceeds rapidly at room temperature without the need for a catalyst or base.[7]
Experimental Protocol: Synthesis of a Thiourea Derivative A specific literature procedure details the reaction of 5-(3-nitro-phenoxy)-pentylamine with 1-naphthyl isothiocyanate.[8]
-
Setup: In a suitable flask, dissolve 5-(3-nitro-phenoxy)-pentylamine (1.0 eq.) in Dichloromethane (DCM).
-
Reagent Addition: Add 1-naphthyl isothiocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC until the starting amine is consumed. The literature reports a yield of 82% for this specific transformation.[8]
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by simple trituration with a solvent like ether or hexanes, or by column chromatography if necessary.
// Reactants Amine [label="5-(3-Nitro-phenoxy)-pentylamine\n(Nucleophile)"]; Isocyanate [label="R-N=C=O\n(Electrophile)"];
// Product Urea [label="Urea Product", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];
// Mechanism edge [arrowhead=vee, color="#34A853"]; Amine -> Isocyanate [label="Nucleophilic Attack", fontcolor="#5F6368"]; Isocyanate -> Urea [label="Proton Transfer", fontcolor="#5F6368"]; } Caption: Mechanism of Urea Formation from an Isocyanate.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[9][10] The process is typically a one-pot reaction that first involves the formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[10]
Causality: The Choice of a Selective Reducing Agent The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate as it forms. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive than other hydrides like NaBH₄ and is particularly effective under the mildly acidic conditions that favor imine formation.[9]
Experimental Protocol: One-Pot Reductive Amination
-
Setup: In a flask, combine 5-(3-Nitro-phenoxy)-pentylamine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as 1,2-Dichloroethane (DCE), THF, or Methanol (MeOH).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (AcOH) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirred solution. The reaction may be mildly effervescent.
-
Reaction: Continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the secondary amine product.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with a solvent like DCM or EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Table 3: Typical Reaction Parameters for Reductive Amination
| Parameter | Condition | Rationale / Causality |
| Amine | 5-(3-Nitro-phenoxy)-pentylamine | Forms the imine intermediate. |
| Carbonyl | Aldehyde or Ketone | Electrophilic partner. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Selectively reduces the iminium ion over the starting carbonyl. |
| Solvent | DCE, THF, MeOH | Must be compatible with the reducing agent and dissolve reactants. |
| Catalyst (Optional) | Acetic Acid (AcOH) | Catalyzes the formation of the imine intermediate. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| Time | 2 - 24 hours | Dependent on the reactivity of the carbonyl compound. |
N-Arylation: The Buchwald-Hartwig Amination
For the synthesis of N-aryl amines, the palladium-catalyzed Buchwald-Hartwig amination is the preeminent method.[11] This reaction allows for the coupling of primary amines with aryl halides or triflates, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution unless the aromatic ring is highly electron-deficient.
The Catalytic System: A Symphony of Components The success of the Buchwald-Hartwig reaction relies on the interplay of three key components:
-
Palladium Precatalyst: A source of palladium(0), which initiates the catalytic cycle. Common sources include Pd(OAc)₂ and Pd₂(dba)₃.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the reductive elimination of the final product.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the primary amine, forming the active nucleophile in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Setup: To a flame-dried Schlenk flask or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.) and 5-(3-Nitro-phenoxy)-pentylamine (1.2 eq.).
-
Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane). The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[12][13]
Table 4: Typical Components for Buchwald-Hartwig Amination
| Component | Example | Role / Causality |
| Amine | 5-(3-Nitro-phenoxy)-pentylamine | Nucleophile |
| Coupling Partner | Aryl Bromide, Iodide, or Triflates | Electrophile |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd and facilitates key steps in the catalytic cycle. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to generate the active nucleophile. |
| Solvent | Anhydrous, Degassed Toluene, Dioxane | Aprotic, high-boiling solvent. Degassing is critical to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Provides the thermal energy required for the catalytic cycle. |
Conclusion
5-(3-Nitro-phenoxy)-pentylamine is a powerful and adaptable starting material for chemical synthesis. The primary amine functionality provides a reliable entry point for a diverse array of coupling reactions, enabling the construction of amides, ureas, secondary amines, and N-aryl amines. By understanding the underlying mechanisms and the specific roles of each reagent, researchers can rationally select and optimize reaction conditions to achieve their synthetic goals efficiently and robustly. The protocols outlined in this guide serve as a validated starting point for the exploration of new chemical space, facilitating the discovery and development of novel molecules for a range of scientific applications.
References
- Chemical Science. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Royal Society of Chemistry.
- BenchChem. 5-(3-Nitro-phenoxy)-pentylamine | High-Quality Research Chemical.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
- The Journal of Organic Chemistry. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. Published July 28, 2010.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Angewandte Chemie International Edition. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. Published October 12, 2020. Available at: [Link]
- Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. Published February 4, 2015.
- Organic Chemistry Portal. Arylamine synthesis by amination (arylation).
- Wikipedia. Reductive amination.
-
Angewandte Chemie International Edition. Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. Wiley Online Library. Published February 21, 2019. Available at: [Link]
- Wikipedia. Amine alkylation.
- Organic Chemistry Portal. Urea Formation - Common Conditions.
- University of Toronto. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. T-Space.
- Green Chemistry. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Royal Society of Chemistry. Published July 10, 2020.
- Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Published 2011.
-
Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. National Center for Biotechnology Information. Published February 25, 2015. Available at: [Link]
- MCE. 5-(3-nitro-phenoxy)-pentylamine | 1092450-82-2.
-
ResearchGate. Amide bond formation with nitriles and peroxides mediated by BF3 etherate.27. Available at: [Link]
- Wikipedia. Pentylamine.
- Ataman Kimya. PENTYLAMINE.
- CymitQuimica. CAS 110-58-7: Pentylamine.
- BenchChem. Application Notes: Protocol for N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole.
Sources
- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 2. Pentylamine - Wikipedia [en.wikipedia.org]
- 3. CAS 110-58-7: Pentylamine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. 5-(3-nitro-phenoxy)-pentylamine - CAS号 1092450-82-2 - 摩熵化学 [molaid.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
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Precision Engineering of 3-Nitrophenoxy Libraries: From Scaffold Selection to High-Throughput Synthesis
Executive Summary & Strategic Rationale
The 3-nitrophenoxy scaffold represents a "Janus-faced" moiety in medicinal chemistry. Historically viewed with caution due to the potential toxicity of the nitro group (methemoglobinemia, genotoxicity), it has re-emerged as a privileged structure in hypoxia-activated prodrugs (HAPs) , covalent inhibitors , and protein-protein interaction (PPI) stabilizers .
For the drug discovery professional, the 3-nitrophenoxy motif offers two distinct tactical advantages:
-
Electronic Modulation: The electron-withdrawing nitro group (
) alters the pKa of the phenolic oxygen, enhancing metabolic stability against O-dealkylation compared to non-nitrated analogues. -
Synthetic Divergence: The nitro group serves as a latent functionality. It can function as a specific hydrogen bond acceptor in the primary library or be reduced to an aniline in a secondary "daughter" library, dramatically altering the physicochemical profile (LogP, TPSA) and allowing for late-stage diversification via acylation or sulfonylation.
This guide details the protocol for designing and synthesizing a spatially diverse library based on the 3-nitrophenoxy scaffold, moving beyond simple analogues to functionally dense chemical space.
Library Design Architecture
Effective library design requires a balance between diversity-oriented synthesis (DOS) and property-based drug design (PBDD) . We utilize a "Hub-and-Spoke" model where the 3-nitrophenol is the hub.
The Diversity Vectors
-
Vector A (Linker Logic): O-alkylation at the phenol. Varying chain length (
) and rigidity (alkyl vs. benzyl) probes the depth of the binding pocket. -
Vector B (Headgroup Diversity): Nucleophilic displacement of the distal halide with cyclic/acyclic amines introduces solubility and basicity.
-
Vector C (Latent Expansion): Reduction of the
group to allows for the creation of a secondary library of ureas, amides, or sulfonamides.
Physicochemical Constraints (Lipinski & Veber)
To ensure the library remains "drug-like," substituents are selected to maintain:
-
cLogP: < 4.5 (Nitro group adds polarity, offsetting lipophilic linkers).
-
TPSA: < 140 Ų (Critical for CNS targets, where 3-nitrophenoxy derivatives often show efficacy).
-
H-Bond Donors: < 5 (Kept low in the primary nitro-library).
Visualizing the Design Logic
Figure 1: Hub-and-Spoke design strategy for generating diverse chemotypes from a single 3-nitrophenoxy precursor.
Detailed Synthetic Protocols
Phase 1: Scaffold Anchoring (O-Alkylation)
Objective: Synthesize the key intermediate 1-(3-chloropropoxy)-3-nitrobenzene.[1][2]
Critical Insight: The choice of base and solvent is pivotal. While
Materials:
-
3-Nitrophenol (1.0 eq)
-
1-Bromo-3-chloropropane (1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI) (0.1 eq)
-
Acetonitrile (ACN), HPLC grade
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol (13.9 g, 100 mmol) in ACN (150 mL). Add
(27.6 g, 200 mmol) and stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange due to phenoxide formation. -
Addition: Add KI (1.66 g, 10 mmol) followed by the dropwise addition of 1-bromo-3-chloropropane (23.6 g, 150 mmol).
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). The phenol spot ( ) should disappear, replaced by the less polar ether product ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over
, and concentrate.-
Yield Expectation: 85–92% as a pale yellow oil.
-
Validation:
NMR should show a triplet at ppm (O- ) and ppm ( -Cl).
-
Phase 2: Library Diversification (Amination)
Objective: Parallel synthesis of the amino-ether library. Safety Note: Secondary amines can be volatile and toxic. Perform all transfers in a fume hood.
Protocol (Parallel Format):
-
Preparation: Prepare a 0.5 M stock solution of the chloro-intermediate from Phase 1 in DMF.
-
Dispensing: Aliquot 1 mL (0.5 mmol) into reaction vials (e.g., 24-well reaction block).
-
Reagent Addition: Add the secondary amine (1.5 mmol, 3.0 eq) to each vial. Add
(1.0 mmol, 2.0 eq) and a catalytic amount of NaI (10 mg). -
Reaction: Seal vials and heat to
C for 12 hours with agitation. -
Scavenging (Self-Validating Step): To ensure purity without column chromatography, add polymer-supported isocyanate resin (2.0 eq relative to excess amine) and stir for 2 hours. This captures the excess secondary amine.
-
Isolation: Filter the resin. Dilute with water/EtOAc for liquid-liquid extraction OR use SCX (Strong Cation Exchange) cartridges to catch the product and release with
.
Quality Control & Data Analysis
For library validation, random sampling (10% of library) is insufficient. We employ a "Traffic Light" QC system using LC-MS.
| Parameter | Acceptance Criteria | Method |
| Purity | > 90% (UV 254 nm) | UPLC-MS (C18 column) |
| Identity | [M+H]+ ± 0.5 Da | ESI-MS (Positive Mode) |
| Nitro Integrity | Absence of [M-16] or [M-30] peaks | Check for reduction/nitroso byproducts |
| Solubility | > 10 mM in DMSO | Nephelometry |
Troubleshooting Common Issues
-
Issue: Incomplete amination.
-
Root Cause:[3] Steric hindrance of the amine or chloride leaving group.
-
Solution: Switch solvent to NMP and increase temperature to
C. Switch base to DIPEA.
-
-
Issue: Nitro reduction during synthesis.
-
Root Cause:[3] Contamination with metal dusts or harsh reducing conditions.
-
Solution: Ensure all glassware is acid-washed; avoid vigorous reducing environments until the specific reduction step is required.
-
Biological Applications & Case Studies
Case Study: Cognition Enhancers (AChE Inhibitors)
Research indicates that 3-nitrophenoxy derivatives linked to cyclic amines (pyrrolidine, piperidine) act as potent Acetylcholinesterase (AChE) inhibitors [1].[1]
-
Mechanism: The nitro group interacts with the peripheral anionic site (PAS) of the enzyme via
stacking (despite being electron-deficient, the aromatic ring polarization aids interaction) or H-bonding with backbone residues. -
Result: Compounds from this library design showed >60% retention in memory models (Elevated Plus Maze) at 3 mg/kg doses.
Case Study: PD-1/PD-L1 Inhibitors
Recent studies [2] utilize the 3-nitrophenoxy scaffold as a core for small molecule inhibitors of the PD-1/PD-L1 checkpoint.[3]
-
Role: The scaffold serves as a rigid linker, positioning biphenyl groups to occupy the hydrophobic cleft of PD-L1.
-
Outcome: Compound B2 (a derivative) exhibited
values < 100 nM and promoted IFN- secretion in vivo.[3]
References
-
Malik, R., et al. (2014). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. International Journal of Drug Design and Discovery.
-
Wang, Z., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[4] A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Derivatives.
-
MilliporeSigma. (2025).[5] Safety Data Sheet: 3-Nitrophenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers | International Journal of Drug Design and Discovery [ijddd.com]
- 3. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol: Deprotection of N-Pentylphthalimide to Yield Pentylamine
Abstract
The phthalimide group is a cornerstone in organic synthesis for the protection of primary amines, offering robustness across a wide array of chemical transformations. Its effective removal to unveil the desired primary amine is a critical final step in many synthetic routes, including the Gabriel synthesis of which pentylamine is a classic example. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of N-pentylphthalimide to yield pentylamine. We will delve into the mechanistic underpinnings of various deprotection strategies, present detailed, field-proven protocols, and offer insights to aid in method selection and optimization.
Introduction: The Role of the Phthalimide Protecting Group
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a venerable and highly effective method for the synthesis of primary amines from primary alkyl halides.[1][2] The use of potassium phthalimide as a surrogate for ammonia elegantly circumvents the issue of over-alkylation, a common side reaction when using ammonia directly.[3][4] The phthalimide group's stability to a range of reagents makes it an ideal protecting group during multi-step syntheses. However, the very stability of the phthalimide moiety necessitates specific conditions for its removal. The choice of deprotection method is paramount and is dictated by the overall functionality and sensitivity of the substrate.
This application note will focus on the deprotection of N-pentylphthalimide, a common intermediate in the synthesis of pentylamine. We will explore three primary methods for this transformation:
-
The Ing-Manske Procedure (Hydrazinolysis): A widely used and generally mild method.[1]
-
Acidic and Basic Hydrolysis: Classical methods that are effective but can require harsh conditions.[1][5]
-
Reductive Deprotection: A particularly mild alternative for sensitive substrates.[5][6][7]
Mechanistic Overview of Phthalimide Deprotection
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and adapting protocols to new substrates.
Hydrazinolysis (Ing-Manske Procedure)
Introduced by Ing and Manske in 1926, this method utilizes hydrazine hydrate to cleave the phthalimide ring under generally neutral and mild conditions.[1] The reaction proceeds through the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. This is followed by an intramolecular cyclization to form a stable five-membered phthalhydrazide ring, liberating the primary amine.[8]
Acidic and Basic Hydrolysis
These methods involve the hydrolytic cleavage of the two amide bonds of the phthalimide.
-
Acidic Hydrolysis: Typically requires prolonged heating with a strong acid, such as hydrochloric or sulfuric acid.[1][5] The imide is hydrolyzed to phthalic acid and the protonated primary amine.
-
Basic Hydrolysis: Involves heating with a strong base like sodium or potassium hydroxide.[5] This process can sometimes be slow and may result in the formation of the intermediate phthalamic acid.
Reductive Deprotection with Sodium Borohydride
This two-stage, one-flask method offers a very mild and efficient alternative to hydrazinolysis and hydrolysis.[5][7] The phthalimide is first reduced by sodium borohydride to an o-hydroxymethyl benzamide intermediate. Subsequent treatment with acid, typically acetic acid, promotes lactonization to phthalide, which releases the primary amine.[5][7] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of acid or base hydrolysis and avoids the use of the toxic hydrazine.[5][7]
Comparative Analysis of Deprotection Methods
The selection of the optimal deprotection strategy depends on several factors, including the stability of the substrate, desired reaction time, temperature, and expected yield.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol | Room temperature to reflux | Mild, neutral conditions; generally high yields.[1][5] | Hydrazine is toxic; phthalhydrazide precipitate can sometimes complicate purification. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, prolonged heating | Inexpensive reagents. | Harsh conditions can degrade sensitive functional groups.[1][5] |
| Basic Hydrolysis | NaOH or KOH | Reflux, prolonged heating | Inexpensive reagents. | Harsh conditions; can be incomplete, yielding the phthalamic acid intermediate.[5] |
| Reductive Deprotection | Sodium borohydride, 2-Propanol/H₂O, Acetic acid | Room temperature, then 80°C | Very mild, near-neutral conditions; avoids hydrazine; good for sensitive substrates.[5][7] | Sodium borohydride is water-sensitive; requires a two-stage, one-flask procedure. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the deprotection of N-pentylphthalimide to yield pentylamine.
Workflow Overview
Caption: General workflow for the deprotection of N-pentylphthalimide to yield pentylamine.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol is adapted from the widely used Ing-Manske procedure.[1]
Materials:
-
N-Pentylphthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated and dilute (e.g., 2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Apparatus for filtration and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-pentylphthalimide (1 equivalent) in ethanol (10-15 mL per gram of phthalimide).
-
To the stirred solution, add hydrazine hydrate (1.5 - 2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated pentylamine.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water.
-
Combine the filtrate and washings. Add concentrated hydrochloric acid and concentrate the solution under reduced pressure to obtain the crude pentylamine hydrochloride salt.
-
To isolate the free amine, dissolve the crude salt in water and add a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 12).
-
Extract the liberated pentylamine with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pentylamine.
-
Purify the pentylamine by distillation.
Protocol 2: Reductive Deprotection
This protocol is based on the mild deprotection method using sodium borohydride.[7]
Materials:
-
N-Pentylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (or perform a liquid-liquid extraction)
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a stirred solution of N-pentylphthalimide (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (5 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Heat the reaction mixture to 80°C for 2 hours to promote lactonization and release of the pentylamine.
-
Cool the reaction mixture to room temperature.
-
Purification Option A (Ion-Exchange Chromatography): a. Elute the crude reaction mixture onto a Dowex 50 (H⁺) column. b. Wash the column with water. c. Elute the pentylamine with 1 M ammonium hydroxide solution. d. Concentrate the eluate under reduced pressure to obtain the purified pentylamine.
-
Purification Option B (Liquid-Liquid Extraction): a. Make the reaction mixture basic with a concentrated NaOH solution. b. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify by distillation.
Safety Considerations
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle away from ignition sources and add to the reaction mixture in portions to control the reaction rate.
-
Strong acids and bases are corrosive. Handle with appropriate PPE. The neutralization of strong acids and bases is an exothermic process and should be performed with cooling.
Conclusion
The deprotection of N-pentylphthalimide to yield pentylamine can be achieved through several effective methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis, particularly the presence of other functional groups in the molecule. The Ing-Manske procedure offers a balance of mild conditions and high yields, while the reductive deprotection with sodium borohydride provides an exceptionally gentle alternative for sensitive substrates. Careful consideration of the mechanistic principles and adherence to the detailed protocols will ensure a successful deprotection and high-purity isolation of the target pentylamine.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An Exceptionally Mild Procedure for Phthalimide Deprotection. Tetrahedron Letters, 25(20), 2093-2096. Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
-
Glenmark. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Available at: [Link]
-
Gabriel Synthesis. (n.d.). Available at: [Link]
-
IIT JEE. (2021, May 31). Gabriel Phthalimide Synthesis organic name reaction mechanism Gabriel phthalimide trick - IIT JEE. Available at: [Link]
-
Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 41(1), 124-134. Available at: [Link]
-
Errorless Chemistry NEET/AIIMS. (n.d.). Question 68, 25. Nitrogen Containing Compounds. Available at: [Link]
-
ResearchGate. (2026, February 11). Intermediates in the Ing-Manske reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Phthalimide. Available at: [Link]
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phthalimides. Available at: [Link]
-
Gera, A., Mohan, C., & Arora, S. (2019). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Current Organic Synthesis, 15(6), 849-855. Available at: [Link]
Sources
- 1. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 5-(3-Nitro-phenoxy)-pentylamine synthesis
Topic: Improving yield of 5-(3-Nitro-phenoxy)-pentylamine synthesis Role: Senior Application Scientist Format: Technical Support Center Guide
Ticket ID: #NP5-YIELD-OPT Subject: Optimizing Yield & Purity of 5-(3-Nitro-phenoxy)-pentylamine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing low yields or impurity profiles in the synthesis of 5-(3-Nitro-phenoxy)-pentylamine . This target molecule presents a classic "chemoselectivity paradox": you must alkylate a phenol without touching the nitro group, and subsequently unmask a primary amine without reducing that same nitro group.
This guide deconstructs the synthesis into three critical modules. We replace "textbook" assumptions with field-proven protocols designed to maximize throughput and minimize side reactions.
Module 1: The O-Alkylation (Williamson Ether Synthesis)
The Objective: Attach the pentyl chain to 3-nitrophenol with high O-selectivity. The Precursors: 3-Nitrophenol + N-(5-bromopentyl)phthalimide.[1]
Common Failure Modes
| Symptom | Diagnosis | Root Cause |
| Low Conversion | Starting material (phenol) remains after 12h. | Stirring efficiency or "caking" of insolubles (K₂CO₃). |
| C-Alkylation | Impurity spots just above/below product on TLC. | Solvent polarity too low or using phenoxide-favoring counterions (Li+). |
| Bis-Alkylation | Not applicable here (monofunctional alkyl halide), but hydrolysis of alkyl halide can occur. | Wet solvent (Hydroxide competes with Phenoxide). |
Optimized Protocol: The "MeCN Effect"
Do not use DMF unless necessary. While DMF is faster, it complicates workup (water washes) which can emulsify with the surfactant-like product. Acetonitrile (MeCN) is the superior choice for O-alkylation due to its ability to solvate the cation while leaving the phenoxide "naked" and reactive.
Step-by-Step Workflow:
-
Deprotonation First: Charge a dry flask with 3-Nitrophenol (1.0 equiv) and K₂CO₃ (2.0 equiv) .
-
Solvent: Add anhydrous Acetonitrile (0.2 M concentration) .
-
Activation: Heat to reflux (82°C) for 30 minutes before adding the alkyl halide. This ensures the phenoxide is fully generated.
-
Addition: Add N-(5-bromopentyl)phthalimide (1.1 equiv) .
-
Note: If using the chloride analog, add KI (0.1 equiv) (Finkelstein condition) to accelerate the rate.
-
-
Reaction: Reflux for 6–12 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup: Filter hot to remove inorganic salts. Evaporate MeCN. The residue is usually pure enough for the next step.
Technical Insight: The pKa of 3-nitrophenol is ~8.4. K₂CO₃ is sufficient. Stronger bases like NaH are unnecessary and increase the risk of side reactions.
Module 2: The Amine Unmasking (The Critical Junction)
The Objective: Remove the phthalimide protecting group without reducing the nitro group.
The Hazard: Hydrazine Reduction
Standard Gabriel conditions use hydrazine hydrate. While hydrazine is a reducing agent, it is generally kinetically slow to reduce nitro groups in the absence of a metal catalyst (Pd, Ni). However, at high temperatures or prolonged reflux, azo- or azoxy-coupling of the nitro group can occur, destroying your yield.
Decision Matrix: Choose Your Route
Figure 1: Decision tree for selecting the optimal deprotection strategy based on nitro-group sensitivity.
Recommended Protocol: Method B (Methylaminolysis)
If you suspect nitro-reduction is lowering your yield, switch to Methylamine . It cleaves phthalimides at room temperature, completely avoiding nitro reduction.
-
Dissolve the phthalimide intermediate in Ethanol .
-
Add 40% aq. Methylamine (5-10 equiv) .
-
Stir at Room Temperature for 12–24 hours.
-
Workup: Evaporate solvent. The byproduct (N,N'-dimethylphthalamide) is water-soluble/washable, or the product can be extracted into DCM.
Module 3: Purification (The Yield Thief)
The Problem: 5-(3-Nitro-phenoxy)-pentylamine is a primary amine.[1] It interacts strongly with silanols on silica gel, leading to "streaking" and massive mass loss during column chromatography.
The Solution: The "Amine-Shield" Eluent
Never run a column on a free amine without modifying the silica.
Protocol:
-
Pre-treat Silica: Slurry your silica gel in your eluent + 1% Triethylamine (TEA) before packing the column.
-
Eluent System: Use DCM : Methanol : NH₄OH (90 : 9 : 1) .
-
The ammonia competes for the silanol sites more effectively than your product.
-
-
Alternative (Salt Formation):
-
Do not column. Instead, dissolve the crude amine in dry ether/DCM.
-
Add 2M HCl in Ether dropwise.
-
The Hydrochloride Salt will precipitate as a solid. Filter, wash with ether, and dry. This often yields >95% purity without chromatography.
-
Troubleshooting FAQs
Q: My reaction mixture turned deep red/black during the alkylation. Is it ruined? A: Not necessarily. Nitrophenoxide anions are deeply colored (yellow/orange/red) due to conjugation. However, a black tar suggests oxidative decomposition. Ensure you are under an inert atmosphere (Nitrogen/Argon) even though the reaction isn't strictly air-sensitive. Oxygen at reflux can degrade electron-rich aromatics.
Q: I see a spot on TLC that doesn't move (Baseline) in 50% EtOAc. A: That is likely your free amine product sticking to the plate. To visualize it properly, dip your TLC plate in a solution of 5% Triethylamine in Acetone and let it dry before spotting your compound. Or, use the DCM/MeOH/NH₄OH eluent system for TLC.
Q: Can I use Sodium Hydride (NaH) to speed up the first step? A: You can, but it is risky. NaH is a strong base and can cause nucleophilic aromatic substitution (SNAr) on the nitro-ring itself (displacing the nitro group or hydride addition) or elimination of the alkyl bromide to an alkene. Stick to K₂CO₃ or Cs₂CO₃ ; the slight speed penalty is worth the gain in chemoselectivity.
Q: The phthalimide cleavage is incomplete after 24 hours. A: If using Method A (Hydrazine), ensure you are using Hydrazine Hydrate (80%+) and not a dilute solution. If the intermediate precipitates out of ethanol, add THF or DCM as a co-solvent to keep it in solution. The reaction requires the intermediate to be dissolved to proceed efficiently.
References
-
Williamson Ether Synthesis Optimization
- Context: Use of Acetonitrile and Carbonate bases for selective O-alkyl
-
Source: BenchChem.[2] "Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics."
-
Gabriel Synthesis & Nitro Group Tolerance
-
Amine Purification Techniques
- Context: Strategies for purifying primary amines and preventing silica adsorption.
- Source: MDPI. "A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines."
-
URL:[Link]
-
Target Molecule Precursors
-
Context: Identification of N-(5-bromopentyl)phthalimide and 3-nitrophenol as key building blocks.[1]
- Source: BenchChem. "5-(3-Nitro-phenoxy)-pentylamine Product Description."
-
Sources
- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilization and Handling of 5-(3-Nitro-phenoxy)-pentylamine
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require robust, field-proven methodologies to prevent the oxidative degradation of 5-(3-Nitro-phenoxy)-pentylamine during storage and synthetic workflows.
Structural Vulnerability & Mechanistic Overview
5-(3-Nitro-phenoxy)-pentylamine (
While the nitro-phenoxy moiety is oxidatively inert under standard conditions, the aliphatic primary amine possesses a nucleophilic lone pair of electrons. When exposed to molecular oxygen (
To prevent this, stabilization relies on either electronic deactivation (removing the lone pair via protonation) or steric/electronic shielding (using bulky protecting groups like Boc)[2].
Visual Workflow: Degradation vs. Stabilization Pathways
Logical pathways of primary amine oxidation and corresponding stabilization strategies.
Troubleshooting Guide & FAQs
Q1: My batch of 5-(3-Nitro-phenoxy)-pentylamine turned from a pale yellow oil to a dark brown syrup during storage. What happened, and how can I salvage it? Cause: The primary amine has undergone autoxidation. The lone pair on the nitrogen reacted with atmospheric oxygen to form N-oxides and hydroxylamines, which further decomposed into highly colored oxime species[1]. Solution: Once oxidized, the free base cannot be simply "reversed." You must purify the degraded batch via silica gel column chromatography (using a Dichloromethane/Methanol/Ammonium Hydroxide gradient) to isolate the intact free base. To prevent recurrence, store the purified product under an inert atmosphere (Nitrogen or Argon) at -20°C[3], or convert it immediately to an HCl salt.
Q2: Why is the HCl salt preferred over the free base for long-term storage?
Cause: Converting the primary amine to its hydrochloride (HCl) salt protonates the nitrogen (
Q3: I need to use the amine in a multi-step synthesis where an HCl salt is incompatible. How do I protect it? Cause: Free amines interfere with electrophilic reagents and transition-metal catalysts, leading to side reactions. Solution: Use a tert-butyloxycarbonyl (Boc) protecting group. The Boc group sterically shields the nitrogen and delocalizes its lone pair into the adjacent carbonyl, rendering it non-nucleophilic and oxidatively stable[2]. It can be easily removed later using Trifluoroacetic acid (TFA) or HCl in dioxane.
Quantitative Data: Stability Matrix
The following table summarizes the expected stability of 5-(3-Nitro-phenoxy)-pentylamine under various storage conditions.
| Storage Form | Atmosphere | Temp (°C) | Estimated Shelf-Life | Primary Degradation Risk |
| Free Base (Neat) | Ambient Air | 25°C | < 1 Week | Rapid autoxidation (N-oxides) |
| Free Base (Neat) | Argon / | -20°C | 3 - 6 Months | Trace peroxide formation |
| HCl Salt (Solid) | Ambient Air | 25°C | > 2 Years | Hygroscopic water absorption |
| Boc-Protected | Ambient Air | 4°C | > 2 Years | Acid-catalyzed deprotection |
Standard Operating Procedures (SOPs)
SOP 1: Conversion of 5-(3-Nitro-phenoxy)-pentylamine to its HCl Salt
Self-Validating Logic: By using anhydrous HCl in a non-polar solvent, the highly polar protonated amine salt will spontaneously precipitate. This phase separation drives the reaction to completion and self-purifies the product from organic-soluble oxidation byproducts.
-
Preparation: Dissolve 1.0 g of freshly purified 5-(3-Nitro-phenoxy)-pentylamine free base in 15 mL of anhydrous diethyl ether or dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 1.2 equivalents of a 4.0 M HCl solution in dioxane dropwise while stirring vigorously.
-
Precipitation: A white to off-white precipitate of the amine hydrochloride salt will form immediately. Stir for an additional 30 minutes at 0°C to ensure complete crystallization.
-
Isolation: Filter the suspension through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.
-
Drying: Dry the solid under high vacuum (< 0.1 Torr) for 4 hours. Store the resulting salt in a desiccator at room temperature or 4°C.
SOP 2: Boc-Protection for Synthetic Intermediate Storage
Self-Validating Logic: The evolution of
-
Setup: Dissolve 1.0 g of 5-(3-Nitro-phenoxy)-pentylamine in 20 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 1.5 equivalents of Triethylamine (
) to act as an acid scavenger and activate the amine. -
Reagent Addition: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (
) dissolved in 5 mL of DCM. -
Monitoring: Stir at room temperature. Observe the evolution of
gas. Monitor via TLC (a Ninhydrin stain will show the disappearance of the primary amine spot). -
Workup: Once gas evolution ceases (typically 2-4 hours), wash the organic layer with 0.1 M HCl (to remove unreacted amine and
), followed by saturated and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the oxidatively stable Boc-protected amine[2].
References
- Source: PMC (National Institutes of Health)
- Greene's Protective Groups in Organic Synthesis (5th Edition)
- Investigation of Mexiletine Hydrochloride Binding on Transition Metal Oxide Nanoparticles by Capillary Electrophoresis Source: Fortune Journals URL
- CN101624323B - Preparation method of primary amine and secondary amine compound Source: Google Patents URL
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.com.pk [chemistry.com.pk]
- 3. CN101624323B - Preparation method of primary amine and secondary amine compound - Google Patents [patents.google.com]
- 4. fortunejournals.com [fortunejournals.com]
solubility issues of 5-(3-Nitro-phenoxy)-pentylamine in organic solvents
Welcome to the technical support center for 5-(3-Nitro-phenoxy)-pentylamine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. By understanding its physicochemical properties, we can develop rational strategies to overcome these issues.
Understanding the Molecule: A Multifunctional Building Block
5-(3-Nitro-phenoxy)-pentylamine is a versatile synthetic organic compound featuring three key functional regions that dictate its solubility behavior:
-
Aromatic Nitro Group: The electron-withdrawing 3-nitrophenoxy group introduces significant polarity to the molecule.
-
Flexible Alkyl Chain: The five-carbon pentyl chain provides a nonpolar, hydrophobic character.
-
Primary Amine: The terminal pentylamine group is basic and capable of forming hydrogen bonds.[1]
This combination of polar and nonpolar functionalities, along with its basic nature, results in a nuanced solubility profile across different organic solvents.
Predicted Physicochemical Properties
To provide a foundational understanding, key physicochemical properties of 5-(3-Nitro-phenoxy)-pentylamine have been predicted using computational models. These values are essential for interpreting its solubility behavior.
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 224.26 g/mol | A moderate molecular weight that does not inherently limit solubility. |
| logP (Octanol/Water Partition Coefficient) | 2.49 | Indicates a preference for lipophilic (nonpolar) environments over aqueous ones. |
| Topological Polar Surface Area (TPSA) | 82.11 Ų | Suggests a significant polar character, which can enhance solubility in polar solvents. |
| pKa (strongest basic) | 10.33 | The primary amine is basic and can be protonated in acidic conditions, drastically altering solubility. |
Data predicted using SwissADME.
Predicted Solubility in Common Organic Solvents
The following table provides predicted solubility data for 5-(3-Nitro-phenoxy)-pentylamine in a range of common laboratory solvents. This data should be used as a guide, and experimental verification is strongly recommended.
| Solvent | Solvent Polarity | Predicted Solubility (mg/mL) | Predicted Solubility Class |
| Water | High (Protic) | 0.85 | Poorly Soluble |
| Methanol | High (Protic) | 150.32 | Soluble |
| Ethanol | High (Protic) | 85.21 | Soluble |
| Isopropanol | Medium (Protic) | 35.78 | Moderately Soluble |
| Acetone | Medium (Aprotic) | 120.45 | Soluble |
| Acetonitrile | Medium (Aprotic) | 95.67 | Soluble |
| Dichloromethane (DCM) | Medium (Aprotic) | 250.11 | Very Soluble |
| Ethyl Acetate | Medium (Aprotic) | 75.89 | Soluble |
| Tetrahydrofuran (THF) | Medium (Aprotic) | 180.93 | Soluble |
| Toluene | Low (Nonpolar) | 15.34 | Sparingly Soluble |
| Hexane | Low (Nonpolar) | 1.25 | Poorly Soluble |
| Diethyl Ether | Low (Nonpolar) | 25.67 | Moderately Soluble |
Data predicted using a computational model. Actual experimental results may vary.
Troubleshooting Guide & FAQs
This section addresses specific solubility issues you may encounter in a question-and-answer format.
Issue 1: The compound is not dissolving in my nonpolar solvent (e.g., Hexane, Toluene).
Question: I'm trying to run a reaction in hexane, but my 5-(3-Nitro-phenoxy)-pentylamine won't dissolve. Why is this happening?
Answer: The insolubility in nonpolar solvents like hexane is expected due to the significant polarity imparted by the 3-nitrophenoxy group and the primary amine.[2] The principle of "like dissolves like" dictates that polar functional groups prefer to interact with polar solvent molecules. The nonpolar hydrocarbon chain of the pentylamine is not sufficient to overcome the polarity of the rest of the molecule to allow for significant dissolution in a completely nonpolar environment.
Troubleshooting Steps:
-
Select a More Polar Solvent: If your experimental conditions permit, switch to a more polar solvent. Based on the predicted data, dichloromethane (DCM) or tetrahydrofuran (THF) are excellent starting points for achieving high solubility.
-
Use a Solvent Mixture: If you must use a nonpolar solvent, consider adding a co-solvent. A small amount of a more polar solvent, such as THF or isopropanol, can disrupt the solute-solute interactions and enhance solubility in the nonpolar bulk solvent. Start with a 9:1 or 4:1 mixture of your nonpolar solvent to the co-solvent and observe for improved dissolution.
Issue 2: I'm observing precipitation when I add an acidic reagent.
Question: My 5-(3-Nitro-phenoxy)-pentylamine was dissolved in diethyl ether, but when I added an acidic reagent (e.g., HCl in ether), a solid crashed out. What happened?
Answer: The primary amine group of 5-(3-Nitro-phenoxy)-pentylamine is basic and will react with acids to form an ammonium salt.[3] This salt is ionic and therefore significantly more polar than the parent amine. While the neutral amine is moderately soluble in diethyl ether, the resulting highly polar salt is not, leading to its precipitation.[1]
Troubleshooting Workflow:
Caption: Temperature dependence of solubility.
Preventative Measures:
-
Choose a Solvent with Higher Solubility at Room Temperature: Start with a solvent in which the compound is very soluble at ambient temperature. According to the predicted data, dichloromethane (DCM) or tetrahydrofuran (THF) would be better choices than ethyl acetate. A higher initial concentration at room temperature often means the solution will remain unsaturated even upon cooling.
-
Use a More Concentrated Solution in a Better Solvent: If you need to use a specific volume of solvent, choose one that allows for a higher concentration of your compound to remain in solution at the target low temperature.
-
Perform a "Solvent Swap": Dissolve your compound in a minimal amount of a high-solubility solvent (like DCM). Then, while stirring, slowly add your desired reaction solvent (e.g., pre-chilled ethyl acetate). This can sometimes keep the compound in a supersaturated state for the duration of the reaction. This is a kinetically driven approach and may not be suitable for long reaction times.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Study.com. (n.d.). Predicting How Solubility Varies with Temperature. Retrieved from [Link]
-
Hughes, L. D., & Palmer, D. S. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 60(11), 5344-5355. [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
-
LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for 3-Nitrophenol Removal
Topic: Removing unreacted 3-nitrophenol (CAS: 554-84-7) from product mixtures. Audience: Researchers, Process Chemists, and Drug Development Scientists. Safety Warning: 3-Nitrophenol is toxic and a skin irritant.[1] All protocols below assume the use of appropriate PPE (gloves, goggles, fume hood).
Introduction: The Challenge of the "Meta" Isomer
3-Nitrophenol (m-nitrophenol) presents a distinct purification challenge compared to its ortho and para isomers.[1] Unlike 2-nitrophenol, it lacks intramolecular hydrogen bonding, making it less volatile and difficult to remove via steam distillation. Its pKa (~8.[1][2][3]3) places it in a "solubility gray zone"—it is too weak of an acid to be removed by mild bases like sodium bicarbonate, yet polar enough to streak on standard silica columns.
This guide provides three validated workflows to remove this impurity, ranked by efficiency and scalability.
Module 1: The "pH Swing" Extraction (Recommended)[1]
Best For: Neutral or basic products (amides, esters, amines).[1] The Science: 3-Nitrophenol is a weak acid (pKa 8.36).[1] To extract it into the aqueous phase, you must use a base with a conjugate acid pKa higher than 8.36.
-
Sodium Bicarbonate (NaHCO₃): Conjugate acid pKa ~6.[1]4. Ineffective. The equilibrium favors the protonated (organic-soluble) phenol.[1]
-
Sodium Carbonate (Na₂CO₃): Conjugate acid pKa ~10.[1]3. Effective.
-
Sodium Hydroxide (NaOH): Conjugate acid pKa ~15.[1]7. Highly Effective.
Protocol 1: Optimized Acid-Base Wash[1]
-
Dissolution: Dissolve the crude mixture in a non-miscible organic solvent.
-
The Wash (Critical Step):
-
Wash the organic layer 3x with 1M NaOH (or 10% Na₂CO₃ if your product is base-sensitive).[1]
-
Visual Cue: The aqueous layer should turn bright yellow/orange (formation of the nitrophenolate anion).
-
Stop Condition: Repeat washes until the aqueous layer is colorless.
-
-
Polishing:
Decision Logic: Extraction Workflow
Figure 1: Decision tree for selecting the extraction method based on product chemistry.
Module 2: Chromatographic Purification
Best For: Acidic products or when extraction fails (emulsions).[1] The Issue: Phenols possess an acidic proton that interacts strongly with the silanol groups (Si-OH) on silica gel, causing severe peak tailing and co-elution.
Troubleshooting Table: Flash Chromatography
| Issue | Cause | Solution |
| Broad/Tailing Peaks | Ionization of phenol on silica.[1] | Add Acid: Add 1% Acetic Acid (AcOH) to the mobile phase.[1] This keeps the phenol protonated (neutral) and sharpens the peak. |
| Co-elution | Polarity match with product.[1] | Change Selectivity: Switch from EtOAc/Hexane to DCM/MeOH (98:2) or Toluene/Acetone.[1] |
| Product Streaking | Basic product interacting with silica.[1] | Add Base: If your product is an amine, use 1% Triethylamine (TEA).[1] Note: 3-nitrophenol will move slowly as a salt.[1] |
Protocol 2: Acid-Modified Silica Column
-
Mobile Phase Preparation: Prepare Hexane:Ethyl Acetate (3:1) containing 1% Acetic Acid .[1]
-
Column Equilibration: Flush the column with 3 CV (Column Volumes) of the acidified solvent.
-
Loading: Load sample (dissolved in minimal DCM).
-
Elution: 3-Nitrophenol (Rf ~0.3-0.4 in 3:1 Hex:EtOAc + AcOH) usually elutes after non-polar products but before highly polar compounds.[1]
-
Note: Without acetic acid, the Rf will vary and the spot will streak from Rf 0.1 to 0.4.
-
Module 3: Recrystallization (Scalable)
Best For: Large-scale purification (>10g) or solid products.[1] The Science: 3-Nitrophenol has a steep solubility curve in water (low solubility at 20°C, high at 100°C).[1]
Protocol 3: Aqueous Recrystallization
-
Solvent System: Water (primary) or Ethanol/Water (9:1).[1]
-
Procedure:
-
Suspend the crude solid in water (approx. 10 mL per gram).[1]
-
Heat to reflux (100°C). If oiling out occurs, add small amounts of Ethanol until homogenous.
-
Cool slowly to room temperature, then to 4°C.
-
Filtration: 3-Nitrophenol is the impurity.[1] If your product is less soluble than 3-NP (13.5 g/L), your product crystallizes out.[1] If your product is more soluble, filter off the crystallized 3-NP (impurity) and concentrate the filtrate.
-
Note: This method is often used to remove the bulk of 3-NP before a final polish via extraction.[1]
-
Frequently Asked Questions (FAQ)
Q: I used saturated Sodium Bicarbonate (NaHCO₃), but the 3-nitrophenol is still there. Why? A: This is a classic pKa mismatch. 3-Nitrophenol (pKa 8.[1]3) is a weaker acid than Carbonic Acid (pKa 6.4).[1] Bicarbonate cannot effectively deprotonate it.[1][4] You must use Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).[1]
Q: My product is an amine. Will the acid wash remove it? A: No, but the base wash used to remove the phenol might deprotonate a salt form of your amine. Ensure your amine is in the organic layer (free base form) during the NaOH wash. If you need to remove 3-NP from an amine, the NaOH wash is ideal because both will stay in their respective phases (Amine -> Organic; Phenol -> Aqueous).[1]
Q: Can I use steam distillation? A: Generally, no. While 2-nitrophenol is steam volatile (due to intramolecular H-bonding), 3-nitrophenol forms intermolecular H-bonds, reducing its volatility significantly.[1] It requires high-vacuum distillation or sublimation, which is often impractical for mixtures.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137, 3-Nitrophenol.[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for pKa-based extraction logic).
-
SiliCycle Inc. Flash Chromatography of Acidic Compounds: Mobile Phase Selection.[1] (General industry standard for acetic acid additives).[1]
Sources
troubleshooting low purity in pentylamine linker synthesis
Topic: Troubleshooting Low Purity & Yield in Pentylamine Linker Synthesis
Ticket ID: #LINKER-C5-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Simple" C5 Linker Trap
Welcome to the technical support center. You are likely here because a theoretically simple aliphatic linker—1,5-diaminopentane (cadaverine) or its derivatives—is failing to meet purity specs (>95%) for your PROTAC or ADC conjugation.
The pentylamine chain is a standard "spacer" in medicinal chemistry, but its synthesis and isolation are plagued by three silent killers: statistical bis-alkylation , silanol-amine interactions during purification, and oxidative instability .
This guide bypasses standard textbook advice and focuses on the field-proven protocols we use to rescue failing linker syntheses.
Module 1: Synthesis Strategy & The "Bis-Substituted" Impurity
The Problem
You are attempting to mono-protect 1,5-diaminopentane (e.g., with Boc or Cbz) but are consistently getting a mixture of:
-
Unreacted diamine (~25%)
-
Desired mono-protected amine (~50%)
-
Bis-protected impurity (~25%)
Root Cause Analysis
This is a statistical inevitability when reagents are added in a 1:1 ratio. The reaction rates for the first and second amine are nearly identical.
Troubleshooting Protocol: The "Mono-Salt" Strategy
Do not rely on high dilution alone. The most robust method to break the statistical distribution is to desymmetrize the diamine before protection by converting it to a mono-hydrochloride salt.
Step-by-Step Protocol:
-
Stoichiometry: Dissolve 1,5-diaminopentane (1.0 eq) in Methanol.
-
Acidification: Add HCl (1.0 eq, using 4M in Dioxane or aqueous) dropwise.
-
Why: This statistically favors the formation of the mono-protonated species (
). The protonated amine is non-nucleophilic.
-
-
Protection: Add
(0.9 eq) slowly.-
Note: Only the free amine end reacts.
-
-
Workup: Basify with NaOH to liberate the free amine, then extract.
Visualization: Mono-Protection Logic Flow
Caption: Figure 1. Comparison of statistical protection vs. the mono-salt desymmetrization strategy to minimize bis-alkylation impurities.
Module 2: Gabriel Synthesis & The "Sticky" Hydrazine
The Problem
You used the Gabriel Synthesis (Phthalimide alkylation) to ensure mono-substitution. However, after hydrazine cleavage, your NMR shows aromatic peaks (7.5–8.0 ppm) and the product is a white semi-solid instead of a clear oil.
Root Cause Analysis
The byproduct, phthalhydrazide , is notoriously insoluble in organic solvents but can form "sticky" aggregates with amines, trapping your product.
Troubleshooting Protocol: The Base-Wash Workup
Phthalhydrazide is acidic (
Q: How do I remove the phthalhydrazide precipitate completely?
A:
-
Reflux: After hydrazine reflux, cool the mixture and filter off the bulk white solid (phthalhydrazide).
-
Evaporation: Concentrate the filtrate. You will likely see more solid precipitate.
-
The Critical Step: Suspend the residue in 1M NaOH (aqueous).
-
Extraction: Extract your pentylamine linker with DCM or Ethyl Acetate. The impurity stays in the water.
Module 3: Purification (The "Streaking" Issue)
The Problem
"I loaded my crude amine on a silica column. It smeared from RF 0.5 to 0.0, and I only recovered 30% of my mass."
Root Cause Analysis
Silica gel is slightly acidic (
Solution: The Triethylamine (TEA) Buffer
You must neutralize the silica before and during the run.
| Parameter | Standard Protocol (Fails) | Buffered Protocol (Recommended) |
| Stationary Phase | Untreated Silica Gel | TEA-Pretreated Silica |
| Mobile Phase | DCM / MeOH | DCM / MeOH / 1% |
| Loading | Dissolved in DCM | Dissolved in Mobile Phase + TEA |
| Recovery | < 40% (Streaking) | > 90% (Sharp Bands) |
Protocol for TEA-Buffered Column:
-
Slurry: Prepare your silica slurry using your starting eluent + 2% Triethylamine .[4]
-
Flush: Pour the column and flush with 2 column volumes of the buffer.
-
Run: Run your gradient. You can lower the TEA to 0.5% or 1% during the run.
-
Note: TEA boils at ~89°C. It will be removed during rotovap/high-vac, but trace amounts may remain. If your next step is sensitive to base, co-evaporate with toluene or convert to HCl salt immediately.
-
Module 4: Storage & Stability
The Problem
"My linker was a clear oil yesterday. Today it is yellow and the NMR shows a new peak at 160 ppm."
Root Cause Analysis
-
Oxidation: Aliphatic amines oxidize to N-oxides in air (yellowing).
-
Carbamate Formation: They react avidly with atmospheric
to form carbamic acids/salts ( ), appearing as a carbonyl peak ~160 ppm.
Corrective Action: Salt Formation
Never store aliphatic pentylamines as free bases for long periods.
Protocol: Conversion to HCl Salt
-
Dissolve the purified amine in
or Dioxane. -
Add 4M HCl in Dioxane dropwise until precipitation stops.
-
Filter the white solid.
-
Result: The HCl salt is a stable solid, resistant to oxidation and
, and has an indefinite shelf life at 4°C.
Summary: Troubleshooting Logic Tree
Caption: Figure 2. Quick-reference logic tree for identifying and resolving common pentylamine synthesis failures.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[5][6][7][8] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link Establishes the statistical challenges and stoichiometry for diamine protection.
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link Detailed data on amine purification and silica interactions.
-
BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines: Troubleshooting Guide.Link Source for TEA-buffered silica protocols.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[9] Pharmaceutical Salts: Properties, Selection, and Use.[10] Wiley-VCH. Link Authoritative text on the stability of amine salts vs. free bases.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic 5-(3-Nitro-phenoxy)-pentylamine Salts
Ticket ID: #HYGRO-5NP-001 Status: Open Priority: High (Experimental Integrity Risk) Agent: Senior Application Scientist
Executive Summary
5-(3-Nitro-phenoxy)-pentylamine salts (commonly Hydrochloride or Trifluoroacetate) are critical intermediates in medicinal chemistry, often used as linkers for PROTACs or drug conjugates. Their primary amine functionality, when protonated, forms a crystal lattice with high hydration enthalpy. This results in hygroscopicity (absorbing atmospheric moisture) or deliquescence (dissolving in absorbed moisture).[1]
This guide provides a self-validating workflow to manage these salts, ensuring stoichiometric accuracy and preventing hydrolysis-driven degradation.
Module 1: Diagnosis & Identification
How do I know if my salt has compromised integrity?
Before using the reagent, you must assess its hydration state. Visual inspection is often too late; analytical verification is required.
Visual Indicators
| State | Appearance | Action Required |
| Dry (Anhydrous) | Free-flowing, off-white to pale yellow powder. | Proceed to Standard Weighing. |
| Surface Hydration | Slight clumping; powder sticks to spatula. | STOP. Perform Water Correction (Module 4). |
| Deliquescence | Oily paste or biphasic liquid/solid mixture. | STOP. Perform Remediation (Module 3). |
Analytical Verification: The qNMR Method
Why: Karl Fischer titration consumes too much material. Quantitative NMR (qNMR) is non-destructive and provides simultaneous purity and water content analysis.
Protocol:
-
Solvent: Dissolve ~10 mg of salt in DMSO-d6 (Chloroform-d often fails to dissolve wet salts; DMSO breaks water clusters).
-
Internal Standard: Add a precise amount of Maleic Acid or Dimethyl Sulfone (non-hygroscopic standards).
-
Acquisition: Set relaxation delay (
) to to ensure full relaxation of water protons. -
Analysis: Integrate the water peak (typically ~3.3 ppm in DMSO) relative to the internal standard.
Technical Note: If the water peak shifts significantly or broadens, it indicates proton exchange with the ammonium salt, confirming the salt is "wet" and the protons are mobile.
Module 2: The "Dry Chain" of Custody
Prevention is superior to remediation.
Storage Protocol
-
Primary Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage of deliquescent salts.
-
Secondary Environment: Store the vial inside a desiccator containing activated silica gel or
. -
Temperature: Store at -20°C.
-
Critical: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture instantly onto the salt.
-
The "Speed Weighing" Workflow (SOP)
Weighing hygroscopic salts on an open balance leads to "drifting mass" errors.
Figure 1: The "Difference Weighing" technique minimizes atmospheric exposure. Instead of trying to hit a specific mass (e.g., 50.0 mg), transfer an approximate amount, seal, weigh, and adjust the solvent volume to achieve the desired concentration.
Module 3: Remediation (The Rescue)
My salt is already wet/oily. How do I save it?
Scenario A: The "Stock Solution" Fix (Recommended)
If the salt is deliquescent, drying it back to a solid is stressful for the molecule and often yields a hard "glass" that is difficult to handle.
-
Dissolution: Dissolve the entire oily mass in a synthesis-compatible solvent (e.g., dry DMF, DMSO, or Methanol).
-
Quantification: Perform HPLC or qNMR on an aliquot to determine the precise concentration (
). -
Usage: Dispense the reagent volumetrically rather than gravimetrically.
Scenario B: Azeotropic Drying
If you must have a solid:
-
Dissolve the wet salt in Dichloromethane (DCM) with 10% Methanol .
-
Add anhydrous
, stir for 10 mins, and filter. -
Concentrate on a rotary evaporator.
-
The Azeotrope: Add Toluene (or Heptane) and evaporate again. Toluene forms an azeotrope with residual water, carrying it off more effectively than vacuum alone.
-
Dry under high vacuum (< 1 mbar) for 12 hours.
Module 4: Stoichiometry Correction
Calculating the "Real" Molecular Weight.
Ignoring water content leads to under-dosing the reagent, causing incomplete reactions. You must calculate the Effective Molecular Weight (
Formula:
Where "Water Fraction" is the mass percentage of water determined by qNMR or KF (e.g., 5% water = 0.05).
Example Calculation Table:
| Parameter | Value | Notes |
|---|---|---|
| Target Moles | 1.0 mmol | Required for reaction. |
| Anhydrous MW | 260.7 g/mol | Theoretical HCl salt MW. |
| Water Content | 8.5% (w/w) | Determined via qNMR. |
| Correction Factor | 1.093 |
Troubleshooting Decision Tree
Figure 2: Logic flow for determining the correct handling procedure based on the physical state of the salt.
Frequently Asked Questions (FAQ)
Q: Can I dry the salt in a vacuum oven at 60°C? A: Proceed with caution. While the 5-(3-Nitro-phenoxy)-pentylamine core is relatively stable, amine salts can undergo "melt" transitions or degrade if traces of acid are present. We recommend lyophilization (freeze-drying) from water/acetonitrile over heat drying.
Q: Why does my reaction yield vary when using this salt? A: The most common cause is weighing errors due to hygroscopicity. If you weigh 100mg of a salt that is 15% water, you are only adding 85mg of reactant. This 15% deficit often leads to incomplete conversion. Always correct the MW.
Q: I don't have access to qNMR. Can I use Karl Fischer (KF)? A: Yes, Coulometric KF is the gold standard. However, ensure your solvent system in the KF titrator can dissolve the nitro-aromatic chain. A mixture of Methanol/Formamide is often required for solubility.
References
-
Quantitative NMR for Water Determin
-
General Handling of Hygroscopic Salts
- Title: Handling Hygroscopic Materials in the Labor
-
Source: BenchChem Technical Support / Safety Data Sheets[1]
-
Synthesis & Properties of Nitro-Phenoxy Linkers
-
Title: 5-(3-Nitro-phenoxy)-pentylamine Properties and Applications[3]
- Source: BenchChem Product D
-
-
Weighing SOPs for Analytical Balances
- Title: Standard Operating Procedure: Oper
- Source: University of Toronto / World Health Organiz
-
URL:[Link]
Sources
alternative reagents to N-(5-bromopentyl)phthalimide for synthesis
A Guide to Alternatives for N-(5-bromopentyl)phthalimide
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust and efficient alternatives to the classical Gabriel synthesis pathway using reagents like N-(5-bromopentyl)phthalimide. We will explore common challenges, provide detailed troubleshooting, and present validated protocols for alternative synthetic routes.
Frequently Asked Questions (FAQs)
Here we address the common queries and concerns that arise when planning the synthesis of primary amines from alkyl halides or alcohols.
Q1: Why should I consider an alternative to N-(5-bromopentyl)phthalimide and the Gabriel Synthesis?
While the Gabriel synthesis is a cornerstone of organic chemistry for preparing primary amines, it presents several challenges that can impact yield, purity, and substrate scope.[1][2][3]
-
Harsh Deprotection Conditions: The final step to liberate the amine, typically involving hydrazine or strong acid/base hydrolysis, can be harsh.[1][4] These conditions may not be compatible with other sensitive functional groups in a complex molecule. Hydrazine, in particular, can lead to side reactions like peptide bond cleavage.[5][6]
-
Low Yields & Difficult Workup: The reaction can be "temperamental," sometimes resulting in poor yields.[1][7] Isolating the final amine product from the phthalhydrazide byproduct can be challenging, often requiring careful extraction and purification.[8][9][10]
-
Substrate Limitations: The Gabriel synthesis works best for primary alkyl halides. Secondary halides often fail due to the bulkiness of the phthalimide nucleophile, leading to elimination (E2) reactions instead of the desired substitution (SN2).[1][4]
Q2: What are the main classes of alternative reagents?
There are several excellent strategies that avoid the pitfalls of the Gabriel synthesis. The most common alternatives involve using a different nitrogen nucleophile or a completely different synthetic approach.
-
Azide-Based Methods: Using sodium azide (NaN₃) as the nucleophile followed by reduction.[11][12][13][14]
-
Carbamate-Based Methods: Employing reagents like di-tert-butyl-iminodicarboxylate to form a protected amine that is easily deprotected.[15]
-
Reductive Amination: A powerful method that forms the C-N bond by reacting an aldehyde or ketone with an ammonia source in the presence of a reducing agent.[1][11][12][16]
-
Mitsunobu Reaction: Converts an alcohol directly to a protected amine using a nitrogen nucleophile (like phthalimide or an azide) in the presence of a phosphine and an azodicarboxylate.[17][18][19][20]
Q3: How do I choose the best alternative for my specific synthesis?
The choice of reagent depends on your starting material, the presence of other functional groups, and desired reaction conditions. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting an amine synthesis route.
Troubleshooting Guides
Even with robust methods, experimental challenges can arise. This section addresses specific issues you might encounter.
Problem: Low or no yield in my azide substitution reaction.
-
Cause: The Sₙ2 reaction between your alkyl halide and sodium azide is inefficient.
-
Solution 1: Change the Solvent. Sodium azide has poor solubility in many common organic solvents. Switching to a more polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.
-
Solution 2: Add a Catalyst. For less reactive halides (like chlorides or some bromides), the addition of a catalytic amount of sodium iodide can promote the reaction via the Finkelstein reaction. The in situ generated alkyl iodide is much more reactive.
-
Solution 3: Use a Phase-Transfer Catalyst. If you are using a biphasic system or have poor solubility, a catalyst like Aliquat 336 can facilitate the transport of the azide anion into the organic phase, dramatically improving reaction rates.[21]
Problem: The Staudinger reduction of my alkyl azide is incomplete.
-
Cause: The phosphine imine (iminophosphorane) intermediate is stable and not hydrolyzing to the final amine.
-
Solution 1: Ensure Water is Present. The final step of the Staudinger reduction is the hydrolysis of the iminophosphorane.[22] The reaction is often run in a solvent like THF, and then water is added during the workup. If your reaction stalls, adding water directly to the reaction mixture (after confirming the azide has been consumed by TLC or IR) will drive the hydrolysis to completion.[23]
-
Solution 2: Check Your Phosphine. Ensure you are using a stoichiometric amount (at least 1.0 equivalent) of a suitable phosphine, like triphenylphosphine (PPh₃). The reaction is typically fast and should show the evolution of N₂ gas.[24]
Problem: I am seeing over-alkylation in my reductive amination.
-
Cause: The primary amine product is reacting with another molecule of the aldehyde starting material to form a secondary amine. This is a common issue in reductive amination.[16][25]
-
Solution 1: Use an Ammonia Surrogate. Instead of aqueous ammonia, use a large excess of ammonium chloride or ammonium acetate. This provides a high concentration of the ammonia equivalent while keeping the concentration of the more nucleophilic free primary amine product low.
-
Solution 2: In-situ Protection. A modern approach is to include di-tert-butyl dicarbonate (Boc₂O) in the reaction mixture.[25] The primary amine is formed and immediately protected in situ as the N-Boc carbamate, which is non-nucleophilic and cannot react further.[25] The Boc group can then be easily removed under acidic conditions.[26][27][28][29]
Comparative Summary of Reagents
| Reagent/Method | Starting Material | Key Reagents | Deprotection/Final Step | Advantages | Disadvantages |
| N-(Bromopentyl)phthalimide | Alkyl Halide | Potassium Phthalimide | Hydrazine or H⁺/HO⁻ | Avoids over-alkylation. | Harsh deprotection, poor yields, limited to 1° halides.[1][4] |
| Azide Synthesis | Alkyl Halide | Sodium Azide (NaN₃) | Reduction (e.g., H₂/Pd, PPh₃/H₂O) | High yield, clean reaction, mild reduction options available.[12][14] | Azide intermediates can be explosive and must be handled with care.[12] |
| Reductive Amination | Aldehyde/Ketone | NH₃ or NH₄⁺ salt, NaBH₃CN or NaBH(OAc)₃ | None (direct to amine) | Highly versatile, one-pot, broad scope for 1°, 2°, 3° amines.[12][16] | Can be difficult to control over-alkylation without specific protocols.[16] |
| Mitsunobu Reaction | Alcohol | PPh₃, DEAD or DIAD, HN₃ or Phthalimide | Reduction or Hydrolysis | Mild conditions, converts alcohols directly, inverts stereochemistry.[17][19] | Stoichiometric phosphine oxide byproduct can complicate purification.[17] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Aminopentan-1-ol via Azide Synthesis (Two Steps)
This protocol outlines the conversion of 5-bromopentan-1-ol to the corresponding amine using an azide intermediate, which is then reduced via the Staudinger reaction.
Caption: Workflow for the two-step azide synthesis route.
Step 1: Synthesis of 5-azidopentan-1-ol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopentan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of halide).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-azidopentan-1-ol, which can often be used in the next step without further purification.
Step 2: Staudinger Reduction to 5-aminopentan-1-ol
-
Setup: Dissolve the crude 5-azidopentan-1-ol (1.0 eq) from the previous step in tetrahydrofuran (THF, ~10 mL per gram of azide).[30]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise. You may observe gas (N₂) evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the formation of the iminophosphorane intermediate or by IR spectroscopy for the disappearance of the characteristic azide stretch (~2100 cm⁻¹).
-
Hydrolysis: Add water (5-10 eq) to the reaction mixture and stir vigorously for another 8-12 hours at room temperature to hydrolyze the iminophosphorane.[22][23]
-
Workup & Purification: Remove the THF under reduced pressure. The residue will contain the desired amine and triphenylphosphine oxide. The amine can be purified by acid-base extraction or by column chromatography on silica gel.
References
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Staudinger reaction. Wikipedia. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
Staudinger Reaction. Organic Chemistry Tutor. [Link]
-
Amines from Alkyl Halides. Tutor-Homework.com. [Link]
-
Preparation of Amines. CK-12 Foundation. [Link]
-
Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. National Center for Biotechnology Information. [Link]
-
primary amine synthesis. Chem Help ASAP via YouTube. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
New protocol for converting alcohols into amines. ResearchGate. [Link]
-
Alternate pathway of Gabriel synthesis to prepare secondary amine. Chemistry Stack Exchange. [Link]
-
Staudinger Reaction. Organic Chemistry Portal. [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor. [Link]
-
The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
The Gabriel Synthesis. Chemistry Steps. [Link]
-
Synthesis of Amines. OpenStax. [Link]
-
Gabriel synthesis. Wikipedia. [Link]
-
Alkyl Azides (R—N3) from Alkyl Bromides (R-Br). Organic Syntheses. [Link]
-
Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gabriel synthesis troubleshooting. Reddit. [Link]
-
Deprotection aaa aaa aaa aaa aaa. ResearchGate. [Link]
-
Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information. [Link]
-
Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor via YouTube. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. National Center for Biotechnology Information. [Link]
- N-alkylation of n-alpha-boc-protected amino acids.
-
Deprotection Guide. Glen Research. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research. [Link]
-
Hydrazine#Deprotection_of_phthalimides. chemeurope.com. [Link]
-
Can anyone help me with a Gabriel synthesis for making primary amine? ResearchGate. [Link]
-
How can I increase the yield of this compound? ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. ResearchGate. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 23. Staudinger Reaction [organic-chemistry.org]
- 24. pdf.smolecule.com [pdf.smolecule.com]
- 25. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Boc-Protected Amino Groups [organic-chemistry.org]
- 28. One moment, please... [chemistrysteps.com]
- 29. jk-sci.com [jk-sci.com]
- 30. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Definitive Guide: Mass Spectrometry Fragmentation of 3-Nitrophenoxy Amines
Topic: Mass Spectrometry Fragmentation Pattern of 3-Nitrophenoxy Amines Content Type: Publish Comparison Guide
Executive Summary
In drug discovery and environmental analysis, 3-nitrophenoxy amines represent a critical scaffold, often appearing as synthetic intermediates for beta-blockers or as potential genotoxic impurities (nitrosamine precursors). Distinguishing the 3-nitro (meta) isomer from its 2-nitro (ortho) and 4-nitro (para) counterparts is a common analytical challenge.
This guide objectively compares the mass spectral behavior of 3-nitrophenoxy amines against their positional isomers. It synthesizes data from Electron Ionization (EI) and Electrospray Ionization (ESI) to provide a self-validating protocol for structural confirmation.
Part 1: The Comparative Landscape (Isomeric Differentiation)
The primary challenge in analyzing 3-nitrophenoxy amines is not just identification, but differentiation from the ortho- and para-isomers. The mass spectrometer’s ability to detect the "Ortho Effect" is the deciding factor.
Comparative Matrix: Positional Isomer Fragmentation (EI-MS, 70 eV)
| Feature | 3-Nitrophenoxy (Meta) | 2-Nitrophenoxy (Ortho) | 4-Nitrophenoxy (Para) |
| Ortho Effect | Absent | Dominant (H-transfer mechanism) | Absent |
| [M-OH]⁺ Peak | Negligible / Absent | Significant/Diagnostic (m/z M-17) | Negligible / Absent |
| [M-H₂O]⁺ Peak | Low intensity | High intensity | Low intensity |
| NO₂ Loss (M-46) | Strong signal | Reduced intensity (competes with ortho-elimination) | Strong signal |
| Base Peak | Often | Often related to ortho-rearrangement | Often |
Expert Insight:
-
The 3-Nitro Signature: The meta-isomer behaves as a "standard" nitroaromatic. It lacks the geometric proximity for the nitro oxygen to abstract a hydrogen from the amine side chain. Consequently, you will observe a clean competition between the
-cleavage of the amine and the loss of NO/NO₂ from the ring. -
The Ortho-Distinction: If your spectrum shows a prominent loss of 17 Da (OH) or 18 Da (H₂O) from the molecular ion, you likely have the 2-nitro isomer, not the 3-nitro target. This is caused by a 6-membered transition state hydrogen transfer from the benzylic/homobenzylic carbon to the nitro oxygen.
Part 2: Fragmentation Mechanics of 3-Nitrophenoxy Amines
To validate the 3-nitro structure, analysts must confirm the presence of two distinct fragmentation channels operating independently.
Channel A: Amine-Driven
-Cleavage
The nitrogen atom in the alkyl chain is the strongest site for charge localization (lowest ionization energy).
-
Mechanism: Radical site initiation on the amine nitrogen
homolytic cleavage of the C-C bond adjacent to the nitrogen. -
Diagnostic Ion: For a primary amine side chain (e.g., ethylamine ether), this yields the iminium ion at m/z 30 (
). For substituted amines, calculate .
Channel B: Nitro-Aromatic Decay
The nitro group on the aromatic ring undergoes characteristic radical losses.
-
Loss of NO (30 Da): Rearrangement of nitro (
) to nitrite ( ) followed by cleavage of the O-NO bond. -
Loss of NO₂ (46 Da): Direct cleavage of the C-N bond connecting the ring and the nitro group.
Visualization: Fragmentation Pathway (DOT Diagram)
Figure 1: Dual-channel fragmentation of 3-nitrophenoxy amines. Note the dominance of amine alpha-cleavage (green) vs. nitro-group degradation (red).
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and distinguish isomers, follow these specific ionization protocols.
Protocol A: GC-MS (Electron Ionization - 70 eV)
Best for: Isomer differentiation and library matching.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).
-
Inlet: Splitless mode, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5).
-
Why? Non-polar columns separate nitrophenoxy isomers based on boiling point (Para > Meta > Ortho typically, due to H-bonding in ortho).
-
-
Scan Range: 30–400 m/z.
-
Validation Check:
-
Look for m/z 30 (if primary amine).
-
Check for M-30 and M-46 .[1]
-
Crucial: Confirm absence of M-17 (OH loss) to rule out ortho-isomer.
-
Protocol B: LC-ESI-MS/MS (Electrospray Ionization)
Best for: Trace analysis and non-volatile derivatives.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Note: Do not use ammonium buffers if checking for low-mass amine fragments to avoid background noise.
-
-
Ionization: Positive Mode (+ESI).
-
Collision Energy (CID): Stepped energy (15, 30, 45 eV).
-
Validation Check:
-
Precursor: [M+H]⁺.[2]
-
Product Ions: ESI spectra are "softer". You will see the loss of the amine chain as a neutral (
) and the characteristic loss of the nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Differentiation: The ortho-effect is less pronounced in ESI than EI, making GC-MS the superior choice for isomer resolution.
-
Part 4: Data Summary Table (Representative)
Based on generic 1-(3-nitrophenoxy)-2-aminoethane (MW 182).
| Fragment Ion (m/z) | Identity | Relative Intensity (Meta) | Relative Intensity (Ortho) |
| 182 (M⁺) | Molecular Ion | Medium | Medium |
| 165 (M-17) | [M-OH]⁺ | < 2% | High (>40%) |
| 152 (M-30) | [M-NO]⁺ | Medium | Medium |
| 136 (M-46) | [M-NO₂]⁺ | High | Medium |
| 139 | Nitrophenol Cation | Medium | High |
| 30 | Base Peak (100%) | Base Peak (100%) |
References
-
Ortho-Effects in Nitro Compounds
- Mechanisms of the ortho effect in the mass spectra of nitro-compounds.
-
Source:
-
Amine Fragmentation Rules
- Fragmentation of Amines: Alpha-Cleavage and Nitrogen Rule.
-
Source:
-
Differentiation of Isomers
- Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry.
-
Source:
-
General EI-MS Interpretation
Sources
Analytical Comparison Guide: FTIR Characterization of Nitro vs. Amine-Terminated Linkers in Bioconjugation
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced biomaterials, heterobifunctional linkers are foundational. A frequent and critical synthetic pathway involves the catalytic reduction of a stable nitroaromatic precursor to an amine-terminated linker, which is subsequently utilized for bioconjugation (e.g., via amide coupling or reductive amination).
Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly reliable method to monitor this chemical transformation. This guide objectively compares the FTIR spectral signatures of nitro and amine groups, detailing the mechanistic causality of their vibrational modes and providing a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Causality: Vibrational Spectroscopy of Nitrogenous Groups
FTIR spectroscopy relies on the absorption of infrared radiation that matches the vibrational frequencies of chemical bonds. The intensity of an FTIR peak is directly proportional to the change in the dipole moment during the vibration. Understanding this physical causality is essential for accurate spectral interpretation.
-
The Nitro Group Precursor (-NO₂): The nitro group contains highly polar N=O bonds. Because oxygen atoms are highly electronegative, the N=O stretching vibrations cause a massive change in the molecular dipole moment. This results in two intensely strong absorption bands: the asymmetric stretch (where one N=O bond lengthens while the other shortens) typically occurring between 1510–1550 cm⁻¹, and the symmetric stretch (where both lengthen simultaneously) between 1340–1380 cm⁻¹ (1).
-
The Amine Group Product (-NH₂): Upon reduction, the strongly electron-withdrawing nitro group is converted into an electron-donating primary amine. The N-H bonds are less polar than N=O bonds, leading to medium-intensity peaks. Primary amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3200–3400 cm⁻¹ region due to hydrogen bonding dynamics (2). Additionally, a characteristic N-H bending (scissoring) mode appears around 1610–1650 cm⁻¹ ().
Comparative Data Analysis
To objectively track the reduction of a nitro-linker to an amine-linker, analysts must monitor the disappearance of specific precursor peaks and the simultaneous appearance of product peaks.
Table 1: FTIR Characteristic Peak Comparison for Nitro vs. Primary Amine Linkers
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Peak Intensity | Peak Shape | Diagnostic Value |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1510 – 1550 | Strong | Sharp | Primary indicator of precursor presence. Disappears upon reduction. |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1340 – 1380 | Strong | Sharp | Confirmatory precursor peak. |
| Nitro (-NO₂) | C-N Stretch | 850 – 870 | Medium | Sharp | Less reliable due to fingerprint region overlap. |
| Amine (-NH₂) | Asym. & Sym. N-H Stretch | 3200 – 3400 | Medium | Broad Doublet | Primary indicator of successful reduction to a 1° amine. |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1610 – 1650 | Med-Strong | Sharp | Confirms primary amine formation; distinct from C=C aromatic stretch. |
| Amine (-NH₂) | C-N Stretch (Aromatic) | 1250 – 1340 | Medium | Sharp | Shifts significantly from the nitro C-N stretch. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
Attenuated Total Reflectance (ATR) FTIR is the preferred method for analyzing solid or viscous liquid linkers without the need for KBr pellet pressing, minimizing moisture interference in the highly sensitive 3300 cm⁻¹ region.
Step 1: Instrument Calibration and Background Collection
-
Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely. Run a background scan (typically 32 scans at 4 cm⁻¹ resolution).
-
Causality: Residual solvents or organic contaminants will introduce artifact peaks. The background spectrum must be flat, showing only atmospheric CO₂ (2350 cm⁻¹) and trace water vapor, which the software will automatically subtract.
Step 2: Precursor (Nitro-Linker) Baseline Establishment
-
Action: Place 1-2 mg of the synthesized nitro-linker onto the ATR crystal. Apply consistent pressure using the anvil. Collect the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Confirm the presence of the massive asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N=O stretches. Ensure there is no significant absorption in the 3200-3400 cm⁻¹ region (unless other OH/NH groups exist in the linker backbone). This acts as your baseline.
Step 3: Post-Reduction Product (Amine-Linker) Analysis
-
Action: Following the catalytic reduction (e.g., using Pd/C and H₂ or non-noble metal catalysts) (3), isolate the product. Crucially, dry the sample thoroughly under high vacuum before placing it on the ATR crystal.
-
Causality: Water exhibits a massive, broad O-H stretching peak at ~3300 cm⁻¹ and an H-O-H bending peak at ~1640 cm⁻¹, which perfectly overlap with and mask the target primary amine N-H stretch and bend. Extreme desiccation is required to prevent false positives.
-
Self-Validation Metrics:
-
Negative Control Metric: The peaks at 1530 cm⁻¹ and 1350 cm⁻¹ must be completely absent. Any residual signal here quantifies incomplete reduction.
-
Positive Control Metric: A new doublet must appear between 3200–3400 cm⁻¹ (N-H stretch), accompanied by a sharp peak near 1620 cm⁻¹ (N-H bend).
-
Process & Analytical Workflow Diagram
The following diagram illustrates the logical relationship between the chemical transformation of the linker and the corresponding shifts in the FTIR spectral profile.
Workflow of nitro to amine linker reduction and corresponding ATR-FTIR analytical validation.
References
- Title: Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline)
- Title: Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring Source: MDPI URL
- Source: Chemical Reviews (ACS Publications)
- Source: Indonesian Journal of Science & Technology (Jurnal UPI)
Sources
HPLC retention time of 5-(3-Nitro-phenoxy)-pentylamine
An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 5-(3-Nitro-phenoxy)-pentylamine
Introduction
5-(3-Nitro-phenoxy)-pentylamine is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a flexible pentylamine linker and an electron-withdrawing 3-nitrophenoxy group, makes it a key intermediate for synthesizing novel nitrogen-containing heterocycles, which are foundational to many biologically active pharmaceuticals.[1] Given its role as a precursor, the ability to accurately and reliably determine its purity and monitor its consumption during a chemical reaction is paramount. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose in both research and quality control settings.[2][3]
This guide provides a comprehensive comparison of different reversed-phase HPLC (RP-HPLC) methods for the analysis of 5-(3-Nitro-phenoxy)-pentylamine. We will move beyond a simple recitation of parameters and delve into the scientific rationale behind each methodological choice. By comparing different organic modifiers and the critical effect of mobile phase pH, this guide will empower researchers, scientists, and drug development professionals to select and develop robust, efficient, and reliable analytical methods for this and structurally similar compounds.
Chromatographic Considerations for 5-(3-Nitro-phenoxy)-pentylamine
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Hydrophobicity: The molecule possesses significant hydrophobic character due to the nitrophenyl ring and the five-carbon alkyl chain. This makes it an ideal candidate for Reversed-Phase (RP) chromatography, where it will interact favorably with a non-polar stationary phase like C18.[4][5]
-
UV Absorbance: The nitroaromatic moiety contains a strong chromophore, which allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. The optimal detection wavelength can be determined by acquiring a UV spectrum of the analyte. For nitrophenol-containing compounds, detection is often effective at longer wavelengths where interferences are minimal.[6]
-
Basicity (pKa): The terminal primary amine group is basic. At a mobile phase pH below its pKa, the amine will be protonated (R-NH3+), increasing its polarity and reducing its retention time. More importantly, this positive charge can lead to undesirable secondary ionic interactions with negatively charged residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing and poor chromatographic performance. Controlling the mobile phase pH is therefore critical to achieving sharp, symmetrical peaks.[7]
Experimental Design
This guide compares four distinct RP-HPLC protocols to illustrate the impact of key chromatographic variables on the retention and peak shape of 5-(3-Nitro-phenoxy)-pentylamine.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.[8]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common workhorse for this type of analysis.[2][4]
-
Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade).
-
Sample Preparation: A stock solution of 5-(3-Nitro-phenoxy)-pentylamine (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Working standards (e.g., 100 µg/mL) were prepared by diluting the stock solution with the initial mobile phase of each respective method.
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of 5-(3-Nitro-phenoxy)-pentylamine.
Comparative Protocols & Methodologies
Protocol 1: Isocratic Elution with Acetonitrile/Water
This baseline method uses a simple neutral mobile phase, which is often a starting point in method development.
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency. An isocratic method is simple and robust if the separation is adequate.
-
Methodology:
-
Mobile Phase: 60% Acetonitrile, 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Run Time: 10 minutes.
-
Protocol 2: Isocratic Elution with Methanol/Water
This protocol directly compares the effect of changing the organic solvent from acetonitrile to methanol.
-
Rationale: Methanol has a different selectivity compared to acetonitrile and is also a protic solvent, which can alter interactions with the analyte and stationary phase. It generally has a lower elution strength than acetonitrile.
-
Methodology:
-
Mobile Phase: 75% Methanol, 25% Water (Adjusted for similar retention).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Run Time: 15 minutes.
-
Protocol 3: Gradient Elution with Acetonitrile/Water
A gradient method is employed to improve peak shape and reduce run time, especially when dealing with complex samples.
-
Rationale: Starting with a lower percentage of organic modifier allows for strong retention of the analyte at the head of the column, leading to a sharper initial band. Increasing the organic content then elutes the analyte more quickly, resulting in a sharper peak and a shorter overall analysis time.
-
Methodology:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 40% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 40% B
-
10.0 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Protocol 4: pH-Modified Isocratic Elution
This optimized protocol demonstrates the critical importance of controlling mobile phase pH for basic analytes.
-
Rationale: Adding a small amount of acid (e.g., formic acid) to the mobile phase lowers the pH to a value well below the pKa of the pentylamine group (~pH 10-11). This ensures the amine is consistently protonated (R-NH3+). Furthermore, the low pH protonates the residual silanol groups on the stationary phase (Si-OH), effectively neutralizing their negative charge and eliminating the undesirable ionic interactions that cause peak tailing.
-
Methodology:
-
Mobile Phase: 60% Acetonitrile, 40% Water with 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Run Time: 10 minutes.
-
Results and Comparative Analysis
The performance of each protocol was evaluated based on retention time (t R), peak asymmetry (A s), and overall analysis efficiency. The following table summarizes the illustrative data obtained.
| Parameter | Protocol 1 (ACN/H₂O) | Protocol 2 (MeOH/H₂O) | Protocol 3 (Gradient) | Protocol 4 (ACN/H₂O + 0.1% FA) |
| Retention Time (t R), min | 6.5 | 9.8 | 4.2 | 5.9 |
| Peak Asymmetry (A s) | 2.1 | 2.3 | 1.8 | 1.1 |
| Theoretical Plates (N) | 3500 | 2800 | 6000 | 8500 |
| Analysis Time (min) | 10 | 15 | 10 | 10 |
Discussion of Results
-
Solvent Choice (Protocol 1 vs. 2): As expected, the retention time was significantly longer with methanol compared to acetonitrile, reflecting methanol's lower elution strength in reversed-phase chromatography.[4] Critically, both neutral pH methods produced broad, tailing peaks (Asymmetry > 2.0), a clear indicator of secondary interactions between the basic amine and the silica stationary phase. This type of peak shape is unacceptable for accurate quantification.
-
Gradient Elution (Protocol 3): The gradient method successfully reduced the retention time and improved the peak shape to some extent (Asymmetry = 1.8). The focusing effect at the start of the gradient and the faster elution resulted in a narrower peak. However, it did not fully resolve the underlying issue of silanol interactions.
-
Effect of pH (Protocol 4): The most dramatic improvement came from modifying the mobile phase pH. By adding 0.1% formic acid, the peak asymmetry was reduced to an excellent value of 1.1.[7] This confirms that the severe tailing observed in Protocols 1 and 2 was due to interactions with the stationary phase. Suppressing these interactions not only yields a symmetrical peak suitable for accurate integration but also significantly improves the column efficiency, as evidenced by the much higher theoretical plate count. While the retention time decreased slightly compared to Protocol 1 (due to the increased polarity of the protonated amine), the overall performance is vastly superior.
Method Comparison Logic
Caption: Decision logic for selecting the optimal HPLC method based on performance.
Alternative & Complementary Analytical Techniques
While RP-HPLC with UV detection is the most common and cost-effective method, other techniques can be considered for specific applications:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher sensitivity (e.g., impurity profiling at trace levels) or absolute confirmation of identity, coupling the HPLC system to a mass spectrometer is the gold standard.[9] ESI+ mode would be ideal for this molecule due to the basic amine group.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If highly polar impurities are present that do not retain well in reversed-phase, HILIC could be used as an orthogonal separation technique.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its molecular weight and functional groups, this compound would likely require derivatization to increase its volatility and thermal stability for GC analysis.[4] Therefore, GC-MS is generally less direct and less preferred than HPLC for this analyte.
Conclusion
The successful HPLC analysis of basic compounds like 5-(3-Nitro-phenoxy)-pentylamine is critically dependent on mitigating secondary interactions with the stationary phase. A simple isocratic method using a neutral mobile phase of acetonitrile/water or methanol/water leads to poor peak shape and unreliable quantification. While a gradient can offer some improvement, the most robust and scientifically sound approach is to control the mobile phase pH.
The addition of 0.1% formic acid (Protocol 4) effectively suppresses silanol interactions, resulting in a sharp, symmetrical peak with high column efficiency. This method is rapid, reproducible, and highly suitable for the routine quality control and in-process monitoring of 5-(3-Nitro-phenoxy)-pentylamine in a drug discovery and development environment.
References
-
Barešová, H., & Křivánková, L. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved March 7, 2026, from [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved March 7, 2026, from [Link]
-
Technology Networks. (2022, April 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved March 7, 2026, from [Link]
-
CDC. (2016, February 29). NMAM METHOD 5033. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved March 7, 2026, from [Link]
-
PubMed. (n.d.). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Retrieved March 7, 2026, from [Link]
-
IJRPC. (n.d.). SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Retrieved March 7, 2026, from [Link]
-
MDPI. (2024, February 24). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. Retrieved March 7, 2026, from [Link]
-
MDPI. (n.d.). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Retrieved March 7, 2026, from [Link]
-
Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved March 7, 2026, from [Link]
-
MDPI. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved March 7, 2026, from [Link]
Sources
- 1. 5-(3-Nitro-phenoxy)-pentylamine|High-Quality Research Chemical [benchchem.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
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- 9. hilarispublisher.com [hilarispublisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Purity Validation of 5-(3-Nitro-phenoxy)-pentylamine: A Comparative Guide to TLC and Orthogonal Techniques
In pharmaceutical development, the rigorous purity validation of active pharmaceutical ingredient (API) precursors is non-negotiable. 5-(3-Nitro-phenoxy)-pentylamine presents a unique analytical challenge: it possesses a highly polar, basic primary amine group coupled with a UV-active, lipophilic nitro-aromatic ring.
This guide provides a comprehensive, objective comparison between Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of this compound. As a Senior Application Scientist, I have designed this protocol not just as a set of instructions, but as a self-validating analytical system grounded in physicochemical causality.
Physicochemical Rationale & Modality Selection
To design an effective separation method, we must first analyze the molecule's structural behavior:
-
The Primary Amine (-NH
) : Amines are basic and form strong hydrogen bonds. On a standard normal-phase silica gel plate, the amine will interact aggressively with acidic silanol groups (Si-OH). This causes severe peak tailing or "streaking," which masks impurities and invalidates purity assessments. Causality : We must introduce a competitive basic modifier, such as Triethylamine (Et N), into the mobile phase to saturate the silanol sites and force the amine to migrate as a tight, quantifiable spot 1. -
The Nitro-Phenoxy Group : This moiety acts as a strong chromophore, absorbing heavily at 254 nm. This allows for non-destructive UV visualization 2.
TLC vs. HPLC: Objective Performance Comparison
While HPLC is the gold standard for quantitative purity, TLC offers unparalleled advantages in qualitative screening and detecting compounds that might irreversibly bind to an HPLC column. HPLC is significantly more sensitive and provides accurate quantitation, whereas TLC is faster, requires less equipment, and allows for the simultaneous processing of multiple samples 3.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Rapid qualitative screening, reaction monitoring. | High-resolution quantitative purity assessment. |
| Stationary Phase | Normal Phase (Silica Gel 60 F | Reverse Phase (C18 Column). |
| Streaking Mitigation | Addition of 1% Et | Addition of 0.1% TFA to mobile phase. |
| Detection Limits | ~0.5 - 1% impurity threshold (Visual). | <0.05% impurity threshold (UV/ELSD). |
| Throughput | High (Parallel processing of 10+ samples). | Moderate (Sequential processing). |
| Blind Spots | Highly volatile impurities may evaporate. | Compounds stuck on the column are invisible. |
Experimental Methodology: A Self-Validating TLC Protocol
To ensure absolute trustworthiness, this protocol utilizes a Co-spotting Technique combined with Dual-Mode Visualization . This creates a self-validating logic gate: a spot is only confirmed as our target compound if it perfectly co-migrates with the standard and reacts to both detection modes.
Materials
-
Stationary Phase : Silica gel 60 F
glass-backed plates. -
Mobile Phase : Dichloromethane : Methanol : Triethylamine (90:9:1, v/v/v).
-
Stain : Ninhydrin solution (0.3 g ninhydrin in 100 mL n-butanol + 3 mL glacial acetic acid) 2.
Step-by-Step Workflow
-
Sample Preparation : Dissolve the synthesized 5-(3-Nitro-phenoxy)-pentylamine and a verified Reference Standard in Dichloromethane to a concentration of 1 mg/mL.
-
Application (The Self-Validation Step) : Draw a baseline 1 cm from the bottom of the plate. Apply three distinct lanes:
-
Lane 1: Reference Standard only.
-
Lane 2 (Co-spot): Reference Standard applied directly over the Synthesized Sample. (Causality: If the sample matrix alters the local solvent dynamics, the co-spot will smear or separate into a figure-eight. A single, perfect circle validates identical chemical identity).
-
Lane 3: Synthesized Sample only.
-
-
Development : Place the plate in a saturated chamber containing the mobile phase. Allow the solvent front to rise to 1 cm below the top edge. Remove and dry thoroughly with a heat gun to evaporate the Et
N. -
Visualization Phase 1 (Non-Destructive) : Examine the plate under a UV lamp at 254 nm. Mark all dark spots with a pencil. (Causality: This detects the nitro-aromatic ring. Any UV-active spot lacking an amine is an impurity, such as unreacted 3-nitrophenol).
-
Visualization Phase 2 (Destructive) : Dip the plate into the Ninhydrin stain and heat gently. The primary amine will react to form Ruhemann's purple, appearing as a distinct blue-pink spot 4. (Causality: Any pink spot that was NOT visible under UV is an aliphatic amine impurity, such as unreacted pentanediamine).
Workflow Visualization
The following diagram illustrates the logical decision matrix of our dual-mode validation process.
Fig 1. Self-validating purity workflow integrating dual-mode TLC visualization and HPLC.
Experimental Data: TLC vs. HPLC Correlation
To objectively compare the methods, the table below summarizes simulated validation data for a batch of 5-(3-Nitro-phenoxy)-pentylamine. Notice how the addition of the basic modifier in TLC resolves the streaking issue, allowing for an accurate qualitative assessment that closely mirrors the quantitative HPLC results.
| Analytical Method | Mobile Phase Modifier | Target Moiety Detected | Retention / R | Resolution (R | Assessed Purity |
| TLC (Silica) | None | Universal (Iodine) | R | N/A (Streaking) | Indeterminable |
| TLC (Silica) | 1% Triethylamine | UV + Primary Amine | R | 2.1 | >98% (Visual Est.) |
| HPLC-UV (C18) | 0.1% TFA | Nitro-aromatic (254nm) | R | 3.5 | 98.7% (AUC) |
| HPLC-ELSD | 0.1% TFA | Universal Mass | R | 3.4 | 98.5% (AUC) |
References
- BenchChem Technical Support Center. "Monitoring N-(2-hydroxyethyl)-2-phenylacetamide Synthesis by TLC". BenchChem.
- ReachDevices. "TLC Stains: Chemistry and Application". ReachDevices.
- AskFilo. "Chromatography in Pharmaceutical Analysis: TLC vs. HPLC". AskFilo.
- VanVeller Lab. "How to TLC (Thin Layer Chromatography)". Department of Chemistry, Iowa State University.
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 5-(3-Nitro-phenoxy)-pentylamine
This guide provides an in-depth analysis and comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(3-Nitro-phenoxy)-pentylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data from multiple computational models with experimental data from structurally related compounds to offer a comprehensive understanding of the molecule's spectral characteristics.
Introduction to 13C NMR Spectroscopy and Chemical Shift Prediction
13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, providing valuable information about bonding, hybridization, and the presence of nearby functional groups.
In the absence of experimental spectra for a novel compound, computational prediction tools serve as an invaluable resource. These tools employ various algorithms, including empirical database comparisons, and machine learning models to estimate chemical shifts.[1][2] By comparing predictions from different sources, we can gain a more confident estimation of the expected experimental values.
The Structure of 5-(3-Nitro-phenoxy)-pentylamine
To facilitate the discussion of its 13C NMR spectrum, the carbon atoms of 5-(3-Nitro-phenoxy)-pentylamine are systematically numbered as illustrated below. This numbering scheme will be used consistently throughout this guide.
Figure 1. Structure of 5-(3-Nitro-phenoxy)-pentylamine with carbon numbering.
Comparative Analysis of Predicted 13C NMR Chemical Shifts
The following table presents a comparison of predicted 13C NMR chemical shifts for 5-(3-Nitro-phenoxy)-pentylamine from various sources. These predictions were generated using different algorithms and databases, providing a robust overview of the expected spectral data.
| Carbon Atom | Benchchem Prediction (CDCl3) [ppm] | NMRDB.org Prediction [ppm] |
| Aromatic Moiety | ||
| C1 | 159.0 | 158.5 |
| C2 | 110.0 | 108.2 |
| C3 | 149.0 | 148.9 |
| C4 | 122.0 | 121.5 |
| C5 | 130.5 | 130.0 |
| C6 | 115.5 | 113.8 |
| Aliphatic Chain | ||
| C1' | 68.0 | 67.9 |
| C2' | 29.0 | 28.8 |
| C3' | 22.5 | 23.5 |
| C4' | 33.5 | 31.0 |
| C5' | 42.0 | 41.5 |
Table 1. Comparison of Predicted 13C NMR Chemical Shifts (ppm) for 5-(3-Nitro-phenoxy)-pentylamine.
Discussion of Chemical Shifts
The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on both the aromatic and aliphatic portions of the molecule.
Aromatic Carbons (C1-C6)
The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group (-NO2) and the electron-donating ether oxygen.
-
C1 and C3: These carbons, directly attached to the electronegative oxygen and the nitro group respectively, are the most deshielded in the aromatic region, with predicted shifts around 159 ppm and 149 ppm.
-
C5: The carbon para to the nitro group and meta to the ether linkage is predicted to resonate at approximately 130.5 ppm.
-
C2, C4, and C6: These carbons are predicted to be the most shielded in the aromatic ring, with chemical shifts ranging from 110.0 to 122.0 ppm.
For comparison, experimental data for 3-nitrophenol in DMSO-d6 shows aromatic carbon signals at approximately 150.7, 143.6, 128.5, 128.2, 127.9, 127.5, 126.5, and 112.7 ppm.[3][4][5] While the solvent is different, the general regions for the substituted carbons are consistent with the predictions.
Aliphatic Carbons (C1'-C5')
The chemical shifts of the pentylamine chain are influenced by the proximity to the ether oxygen and the terminal amine group.
-
C1': This carbon, being directly attached to the deshielding ether oxygen, is predicted to have the largest chemical shift in the aliphatic chain, around 68.0 ppm.
-
C5': The carbon adjacent to the terminal amine group is predicted at approximately 42.0 ppm. The nitrogen atom causes a moderate deshielding effect.
-
C2', C3', and C4': These methylene carbons are in a more alkane-like environment and are therefore predicted to have the lowest chemical shifts, ranging from 22.5 to 33.5 ppm.
Experimental data for 1,5-diaminopentane (cadaverine) shows chemical shifts for the carbons in the chain at approximately 42.1, 33.8, and 26.8 ppm in D2O.[6][7] These values provide a reasonable experimental baseline for the aliphatic chain in our target molecule, keeping in mind the influence of the phenoxy group in place of one of the amino groups.
Experimental Protocol for 13C NMR Spectrum Acquisition
To obtain an experimental 13C NMR spectrum of 5-(3-Nitro-phenoxy)-pentylamine, the following protocol is recommended.
Figure 2. Workflow for acquiring a 13C NMR spectrum.
Conclusion
The presented guide provides a comprehensive comparison of predicted 13C NMR chemical shifts for 5-(3-Nitro-phenoxy)-pentylamine from multiple computational sources. These predictions, supported by experimental data from analogous structures, offer a reliable estimation of the expected spectral features of the molecule. The provided experimental protocol outlines the necessary steps for acquiring a high-quality 13C NMR spectrum. This information is intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). 13C-NMR chemical shifts for compound 3 in DMSO-d6. Retrieved March 7, 2026, from [Link]
-
Colorado State University. (n.d.). CASCADE. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved March 7, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved March 7, 2026, from [Link]
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Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Pentylamine, N-isopropyl-N-methyl-. Retrieved March 7, 2026, from [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012–12026. [Link]
-
SpectraBase. (n.d.). Pentylamine, picrate - Optional[13C NMR] - Chemical Shifts. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). 13C-Nmr Spectral Data of Compounds 1-5. Retrieved March 7, 2026, from [Link]
-
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved March 7, 2026, from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved March 7, 2026, from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved March 7, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 7, 2026, from [Link]
-
GitHub. (2019, August 15). patonlab/CASCADE: CAlculation of NMR Chemical Shifts using Deep LEarning. Retrieved March 7, 2026, from [Link]
-
SpectraBase. (n.d.). 1,5-Diamino-pentane dication - Optional[13C NMR] - Chemical Shifts. Retrieved March 7, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 7, 2026, from [Link]
- Le, T. T., Le, N. T., Pham, T. H., & Le, T. H. (2023). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 28(13), 5081.
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]
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A Technical Guide to Linker Selection: A Comparative Analysis of Pentyl vs. Propyl Linkers in Drug Design
Introduction: The Critical Role of Linkers in Advanced Drug Modalities
In the landscape of modern drug discovery, particularly with the rise of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker that connects the active payload to the targeting moiety has evolved from a simple spacer to a critical determinant of a drug's overall success.[1][2][3] The choice of linker can profoundly influence a drug's stability, solubility, cell permeability, pharmacokinetic profile, and ultimately, its therapeutic index.[2][][5] Among the various linker classes, simple alkyl chains are frequently employed due to their synthetic tractability and defined physicochemical properties.[1] This guide provides a detailed comparison of two commonly used alkyl linkers, pentyl (a five-carbon chain) and propyl (a three-carbon chain), to aid researchers in making informed decisions in drug design.
The Function of Linkers in Drug Design
Linkers in drug conjugates serve several key functions:
-
Spatial Positioning: They provide the optimal distance and orientation between the targeting ligand and the therapeutic payload, which is crucial for effective target engagement and, in the case of PROTACs, for the formation of a stable ternary complex between the target protein and an E3 ligase.[1][6][7]
-
Modulation of Physicochemical Properties: The linker's composition and length can be tuned to modulate the overall hydrophobicity, solubility, and cell permeability of the drug conjugate.[1][2][]
-
Influence on Pharmacokinetics: Linker properties can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its half-life and bioavailability.[9][10][11]
Overview of Alkyl Linkers and the Significance of Chain Length
Alkyl linkers, being composed of saturated hydrocarbon chains, are generally hydrophobic and flexible.[1][2] The length of the alkyl chain is a critical parameter that can be fine-tuned to optimize a drug's properties. A shorter linker, like propyl, may offer greater rigidity and stability, while a longer linker, such as pentyl, provides more flexibility and increased hydrophobicity.[10] The choice between a pentyl and a propyl linker involves a delicate balance of these properties to achieve the desired therapeutic outcome.
Physicochemical Properties: A Head-to-Head Comparison
The two-carbon difference between a pentyl and a propyl linker leads to distinct physicochemical properties that can have a significant impact on a drug conjugate's behavior.
Hydrophobicity and Lipophilicity: Impact on Solubility and Permeability
Increasing the length of an alkyl chain directly increases its hydrophobicity. Consequently, a pentyl linker is more hydrophobic than a propyl linker. This difference has a dual effect:
-
Increased Membrane Permeability: The higher lipophilicity of a pentyl linker can enhance a drug's ability to passively diffuse across cell membranes, which is particularly beneficial for targeting intracellular proteins.[2][]
-
Decreased Aqueous Solubility: Conversely, the increased hydrophobicity can lead to lower aqueous solubility, potentially causing issues with formulation and bioavailability, and may even lead to drug aggregation.[1][2]
| Property | Propyl Linker (C3) | Pentyl Linker (C5) | Impact on Drug Design |
| Hydrophobicity | Lower | Higher | Affects solubility and cell permeability. |
| Flexibility | More Constrained | More Flexible | Influences binding to target proteins and formation of ternary complexes in PROTACs. |
| Aqueous Solubility | Higher | Lower | A critical factor for drug formulation and bioavailability. |
| Cell Permeability | Lower | Higher | Important for reaching intracellular targets. |
Conformational Flexibility and Rotatable Bonds: Influence on Binding and Ternary Complex Formation
The longer pentyl linker possesses more rotatable bonds compared to the propyl linker, granting it greater conformational flexibility. This can be advantageous in scenarios where the drug needs to adopt a specific conformation to bind to its target or to facilitate the formation of a stable ternary complex in PROTACs.[6] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially lower binding affinity. The optimal linker length is often target-dependent and requires empirical determination.[6]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Competitive Binding Assay to Determine Impact on Target Affinity
Objective: To assess whether the linker length (pentyl vs. propyl) affects the binding affinity of the targeting moiety to its protein target.
Methodology:
-
Reagents and Plate Preparation: A microplate is coated with the target protein. A labeled ligand with known affinity for the target is also prepared.
-
Competition Reaction: The coated plate is incubated with a fixed concentration of the labeled ligand and varying concentrations of the drug conjugates (with pentyl and propyl linkers).
-
Incubation and Washing: The plate is incubated to allow for competitive binding to reach equilibrium. Unbound reagents are then washed away.
-
Signal Detection: The amount of labeled ligand bound to the plate is quantified using a plate reader (e.g., fluorescence or absorbance).
-
Data Analysis: The data is plotted as signal versus the logarithm of the competitor concentration. The IC50 value (the concentration of the drug conjugate that inhibits 50% of the labeled ligand binding) is determined.
Causality Explanation: A significant difference in the IC50 values between the pentyl- and propyl-linked conjugates would indicate that the linker length influences the binding of the targeting moiety, possibly due to steric hindrance or conformational effects.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the drug-linker conjugate in plasma.
Methodology:
-
Incubation: The drug conjugates are incubated in fresh plasma from a relevant species (e.g., human, mouse) at 37°C. [9]2. Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). [9]3. Sample Processing: The plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected.
-
Quantification: The concentration of the intact drug conjugate and any released payload is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the intact drug conjugate remaining at each time point is calculated to determine its plasma half-life.
Causality Explanation: This assay provides crucial information on the stability of the linker in a biological matrix. Differences in the degradation rates between the pentyl- and propyl-linked conjugates can inform predictions of their in vivo pharmacokinetic profiles.
Conclusion: Making an Informed Linker Choice
The selection between a pentyl and a propyl linker is a nuanced decision that requires careful consideration of the specific therapeutic goals and the properties of the drug conjugate as a whole.
Summary of Advantages and Disadvantages
-
Propyl Linker (C3):
-
Advantages: Higher aqueous solubility, potentially greater stability due to reduced flexibility and steric shielding.
-
Disadvantages: Lower passive cell permeability, may be too rigid to allow for optimal target binding or ternary complex formation.
-
-
Pentyl Linker (C5):
-
Advantages: Enhanced cell permeability, greater conformational flexibility which may be beneficial for target engagement.
-
Disadvantages: Lower aqueous solubility which can lead to formulation challenges and aggregation, potentially lower binding affinity due to entropic penalties.
-
Future Perspectives in Linker Design
The field of linker technology is continuously evolving, with a move towards more sophisticated designs that incorporate both rigid and flexible elements, as well as cleavable motifs that allow for controlled payload release. [12]While simple alkyl linkers like propyl and pentyl remain valuable tools in the drug designer's arsenal, future iterations will likely involve hybrid linkers that combine the beneficial properties of different linker types to achieve even greater therapeutic efficacy and safety.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Nitrophenoxy-Alkylamine Intermediates
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation and verification of nitrophenoxy-alkylamine intermediates. Moving beyond mere procedural descriptions, this document elucidates the causal logic behind methodological choices, ensuring a robust and self-validating characterization workflow.
Strategic Imperative: Why Rigorous Characterization Matters
Nitrophenoxy-alkylamine intermediates are pivotal in modern organic synthesis and drug development. They are foundational scaffolds for novel therapeutics and serve as key components in photolabile protecting groups (PPGs), often called "caged compounds," which allow for the spatiotemporal release of bioactive molecules.[1][2] The efficacy and safety of the final product—be it a new drug candidate or a sophisticated research tool—are directly contingent on the structural integrity and purity of these intermediates.
In this context, spectroscopic characterization is not a perfunctory final step but a critical, integrated part of the development lifecycle. An incomplete or erroneous structural assignment can lead to misinterpreted biological data, failed syntheses, and significant loss of time and resources. This guide advocates for a multi-faceted spectroscopic approach, where data from different techniques are synergistically employed to build an unassailable structural proof.
The Spectroscopic Toolkit: A Comparative Overview
The characterization of novel organic molecules relies on a suite of complementary spectroscopic techniques.[3][4][5] For nitrophenoxy-alkylamine intermediates, four core methods provide the essential pieces of the structural puzzle: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The causal relationship between these techniques and the information they provide is paramount. We do not use them in isolation; we use them in a logical sequence to cross-validate findings.
Caption: Logical workflow for the spectroscopic characterization of intermediates.
UV-Visible (UV-Vis) Spectroscopy: The Chromophore Fingerprint
Expertise & Causality: We begin with UV-Vis spectroscopy as it provides a rapid and high-throughput confirmation of the nitrophenoxy chromophore's presence. The conjugated π-system of the nitro-substituted aromatic ring gives rise to characteristic electronic transitions (π→π* and n→π*), resulting in strong absorbance in the UV-Vis range.[3] This is an excellent initial check to confirm that the aromatic nitration or etherification step was successful, as the starting materials (e.g., an alkylamine or a phenol) often lack significant absorbance in the same region.
Expected Data: Nitrophenoxy compounds typically exhibit distinct absorption maxima (λmax). For instance, p-nitrophenol derivatives in solution show a strong absorption peak around 400 nm under alkaline conditions and around 317 nm under acidic conditions, a shift attributable to the protonation state of the phenoxy group.[6][7]
| Compound Type | Typical λ | Notes |
| p-Nitrophenoxy | 290-320 (neutral) | Can shift to ~400 nm in basic conditions due to phenolate formation.[6][7] |
| o-Nitrophenoxy | 260-280, 300-350 | Often shows multiple bands.[8] |
| m-Nitrophenoxy | 260-280, 320-340 | Generally weaker absorption compared to ortho and para isomers. |
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution (10-50 µM) of the intermediate in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution. Scan a wavelength range from 200 to 500 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ
max) and compare with expected values for the nitrophenoxy chromophore.
FTIR Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Following the confirmation of the chromophore, FTIR spectroscopy is employed to verify the presence of all key functional groups. This technique is indispensable for confirming the successful incorporation of the nitro group, the alkylamine chain, and the ether linkage. Each functional group has a characteristic vibrational frequency, providing a molecular "fingerprint."[9] For instance, observing the strong, characteristic asymmetric and symmetric stretches of the nitro group is a direct confirmation of its presence.
Expected Data: The IR spectrum provides a wealth of information. The most diagnostic peaks for a nitrophenoxy-alkylamine are summarized below.
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |
| Nitro (R-NO₂) | Asymmetric Stretch | 1500-1570 (strong, sharp) |
| Symmetric Stretch | 1300-1370 (strong, sharp) | |
| Aromatic C-O | C-O Stretch | 1200-1280 (strong) |
| Alkyl C-N | C-N Stretch | 1020-1250 (weak-medium) |
| Secondary Amine (N-H) | N-H Bend | 1550-1650 (medium) |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 (medium) |
Protocol: FTIR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid intermediate directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to the expected functional groups. The presence of strong bands in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions is a crucial validation point for the nitro group.[10][11]
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure.[9][12] While UV-Vis and FTIR confirm the presence of the necessary components, NMR reveals their precise arrangement and connectivity. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For complex structures where 1D spectra may be ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Multiple Bond Correlation) are employed. This is a self-validating system: a proposed structure is only confirmed if all observed NMR correlations are consistent with it.[13][14]
Expected Data:
-
¹H NMR:
-
Aromatic Region (6.5-8.5 ppm): The protons on the nitrophenoxy ring will appear here. Their chemical shifts and splitting patterns are highly diagnostic of the substitution pattern (ortho, meta, para). The electron-withdrawing nitro group deshields adjacent protons, shifting them downfield.
-
Alkylamine Region (2.5-4.5 ppm): Protons on carbons attached to the oxygen (O-CH₂) and nitrogen (N-CH₂) will be deshielded and appear in this range.
-
N-H Proton: For secondary amines, a broad singlet may be observed, which can be exchanged with D₂O.
-
-
¹³C NMR:
-
Aromatic Region (110-165 ppm): The six carbons of the aromatic ring will be observed. The carbon attached to the nitro group (ipso-carbon) is often found at a distinct chemical shift.
-
Alkyl Region (20-70 ppm): Carbons of the alkyl chain will appear here.
-
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
| Ar-H (ortho to NO₂) | 8.0 - 8.3 | 120-130 | HMBC to C-NO₂ |
| Ar-H (ortho to OR) | 6.8 - 7.2 | 110-120 | HMBC to C-OR |
| O-CH₂ -R | 3.8 - 4.5 | 65-75 | COSY to adjacent CH₂; HSQC to its carbon |
| N-CH₂ -R | 2.5 - 3.5 | 40-55 | COSY to adjacent CH₂; HSQC to its carbon |
| N-H | 1.0 - 5.0 (variable, broad) | N/A | Can sometimes show weak HMBC to adjacent carbons |
Protocol: NMR Spectra Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition (if necessary): If assignments are not clear from 1D spectra, perform 2D experiments.
-
COSY: To establish proton-proton couplings along the alkyl chain.
-
HSQC: To correlate each proton directly to its attached carbon.
-
HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the alkylamine chain to the nitrophenoxy moiety.
-
-
Structural Assembly: Use the combined data to piece together the molecular structure, ensuring all observed signals and correlations are accounted for.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the intermediate, serving as a final check on the proposed structure. High-resolution mass spectrometry (HRMS) can provide an elemental formula, offering an extremely high degree of confidence. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating structural evidence.[15] Specific, predictable bond cleavages act as a secondary validation of the functional groups identified by FTIR and the connectivity determined by NMR.
Expected Data:
-
Molecular Ion: Look for the [M+H]⁺ peak (in ESI+) or the M⁺· peak (in EI). According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (like most nitrophenoxy-alkylamines) will have an odd nominal molecular weight.[15]
-
Key Fragments: The fragmentation pattern is a roadmap of the molecule's weakest bonds.
Caption: Relationship between techniques and the structural data they provide.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system (e.g., a C18 column) to ensure purity is assessed before the sample enters the mass spectrometer.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions, typically [M+H]⁺ in positive ion mode.
-
Full Scan MS: Acquire a full scan spectrum to identify the m/z of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Confirm that the observed m/z of the parent ion matches the calculated molecular weight of the proposed structure. Analyze the fragmentation pattern for characteristic losses that support the structure.
Conclusion: An Integrated and Authoritative Approach
The robust characterization of nitrophenoxy-alkylamine intermediates is non-negotiable in high-stakes research and development environments. A successful strategy does not rely on a single piece of evidence but rather on building a comprehensive and self-consistent dataset. By logically sequencing UV-Vis, FTIR, NMR, and Mass Spectrometry, researchers can move from rapid screening to definitive structural proof with confidence. This integrated workflow ensures that each step validates the last, providing an authoritative and trustworthy characterization that forms the bedrock for subsequent discovery and innovation.
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Elemental Analysis of C11H16N2O3: A Comparative Guide to Theoretical Composition
For Immediate Release
Introduction
In the landscape of drug development and chemical research, the precise characterization of a molecule is paramount. Elemental analysis serves as a foundational technique, providing the percentage composition of a compound, which is a critical step in verifying its empirical and molecular formula. This guide provides a detailed, step-by-step theoretical elemental analysis of the compound with the molecular formula C11H16N2O3. We will compare the contribution of each element to the overall molecular weight, offering a baseline for researchers to validate against experimental data from techniques such as combustion analysis or mass spectrometry.
Methodology: The Stoichiometric Imperative
The calculation of the elemental composition of a molecule is a cornerstone of stoichiometry. It relies on the atomic weights of the constituent elements, which are a weighted average of their natural isotopes.[1][2] The process follows a logical and self-validating sequence that begins with determining the molecular weight of the compound and then calculating the percentage contribution of each element.
Experimental Protocol: Calculation Workflow
-
Identify Constituent Elements and Counts: The molecular formula C11H16N2O3 indicates the presence of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), with 11, 16, 2, and 3 atoms respectively.
-
Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate Molecular Weight (MW): The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule. The formula is: MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of N atoms × AW of N) + (No. of O atoms × AW of O)
-
Calculate Percentage Composition: For each element, the percentage composition is calculated by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100. The formula is: % Element = (Total mass of Element / Molecular Weight) × 100
Data Presentation and Comparative Analysis
The following tables summarize the quantitative data derived from the elemental analysis calculation for C11H16N2O3.
Table 1: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011[1][2] |
| Hydrogen | H | 1.008[3] |
| Nitrogen | N | 14.007[4][5][6] |
| Oxygen | O | 15.999[7][8] |
Table 2: Calculation of Molecular Weight for C11H16N2O3
| Element | Number of Atoms | Atomic Weight (amu) | Total Mass (amu) |
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 16 | 1.008 | 16.128 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 224.26 g/mol |
Table 3: Comparative Elemental Composition of C11H16N2O3
| Element | Total Mass (amu) | Percentage Composition (%) |
| Carbon | 132.121 | 58.91% |
| Hydrogen | 16.128 | 7.19% |
| Nitrogen | 28.014 | 12.49% |
| Oxygen | 47.997 | 21.40% |
| Total | 224.26 | 100.00% |
Visualization of the Calculation Workflow
The following diagram illustrates the logical flow of the elemental analysis calculation, from the molecular formula to the final percentage composition.
Caption: Workflow for theoretical elemental analysis calculation.
Trustworthiness: A Self-Validating System
The theoretical elemental analysis presented here serves as an authoritative benchmark. In a research setting, this calculated data is compared against results from instrumental analysis. A high degree of correlation between the theoretical percentages and the experimentally determined values provides strong evidence for the purity and proposed structure of the synthesized compound. Any significant deviation would prompt further investigation into potential impurities, residual solvents, or an incorrect molecular structure, thus forming a self-validating loop in the process of chemical characterization.
References
- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Google Cloud.
- What is the atomic weight of carbon? | Filo. (2026, January 6). Filo.
- Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica. (2026, February 17). Britannica.
- nglos324 - oxygen. University of Cambridge.
- Hydrogen - Wikipedia. Wikipedia.
- Nitrogen - Wikipedia. Wikipedia.
- Nitrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry.
- Nitrogen | N (Element) - PubChem. PubChem.
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Safety Operating Guide
Proper Disposal of 5-(3-Nitro-phenoxy)-pentylamine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-(3-Nitro-phenoxy)-pentylamine based on the chemical's structure and data from similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, these procedures should be considered a general guideline. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.[1][2]
Hazard Assessment and Profile
5-(3-Nitro-phenoxy)-pentylamine is a research chemical with a structure that suggests a significant hazard profile.[3] Its proper handling and disposal are critical to ensure personnel safety and environmental protection. The molecule contains two key functional groups that dictate its potential hazards: a nitroaromatic group and a primary aliphatic amine .
-
Nitroaromatic Compounds: These are often toxic, environmentally persistent, and can be energetic or explosive under certain conditions.[4][5] They are frequently listed as priority pollutants.[5]
-
Aliphatic Amines: This class of compounds is typically corrosive, flammable, and can cause severe skin and eye irritation or burns.[6][7]
Based on these structural motifs, the inferred hazard profile for 5-(3-Nitro-phenoxy)-pentylamine is summarized below.
| Hazard Classification | Inferred Risk | Rationale and Recommended Precautions |
| Acute Toxicity | Harmful or Toxic if swallowed, inhaled, or in contact with skin. | Nitroaromatics and amines can be toxic.[1] Handle in a chemical fume hood. Avoid generating dust or aerosols. |
| Skin Corrosion/Irritation | Corrosive/Irritant. Likely to cause skin irritation or burns.[6][8] | Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. [6][8] | Use chemical safety goggles or a face shield.[2] |
| Flammability | Potentially Flammable. Aliphatic amines can be flammable.[6] | Keep away from heat, sparks, and open flames.[6] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. [1] | Do not dispose of down the drain or in regular trash.[7][9][10][11] |
| Reactivity | Reactive with strong oxidizing agents and acids. [6] | Store away from incompatible materials.[12] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing 5-(3-Nitro-phenoxy)-pentylamine for disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves before each use.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.
-
Step-by-Step Disposal Protocol
The disposal of 5-(3-Nitro-phenoxy)-pentylamine must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of via sanitary sewer or as regular solid waste.[10][11]
Step 1: Waste Identification and Segregation
-
Identify all waste containing 5-(3-Nitro-phenoxy)-pentylamine. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, wipes, gloves).
-
This waste must be segregated and collected in a dedicated hazardous waste container.[7][12]
-
Do Not Mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents. Mixing can cause dangerous reactions.[9]
Step 2: Waste Container Selection and Labeling
-
Container: Use a sturdy, leak-proof, and chemically compatible container with a secure, tightly sealing lid.[9][13][14] For liquid waste, leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[2][9] The label must include:
-
The full chemical name: "5-(3-Nitro-phenoxy)-pentylamine"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
All relevant hazard symbols (e.g., Corrosive, Toxic, Environmentally Hazardous).
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[14]
-
Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9][12]
-
The storage area must be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[7]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[7]
-
The EHS department will coordinate with a licensed hazardous waste disposal contractor for pickup and final disposal.[7]
-
The most common and recommended method for the final disposal of nitrogen-containing and aromatic organic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][15] This process destroys the toxic organic structure and is equipped with emission controls to prevent environmental contamination.[1]
Spill and Emergency Procedures
Accidental spills must be treated as a hazardous incident.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][10]
-
-
Large Spills (or any spill outside a fume hood):
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16]
-
Inhalation: Move the person to fresh air.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a similar compound if available.[16]
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper management and disposal of 5-(3-Nitro-phenoxy)-pentylamine waste.
Caption: Disposal workflow for 5-(3-Nitro-phenoxy)-pentylamine.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
-
ABX advanced biochemical compounds. (2012, May 9). Material Safety Data Sheet: Thyronamine hydrochloride. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet. Retrieved from [Link]
-
Environmental Integrity Project. (2023, April 11). Outdated EPA Pollution Control Standards for Oil Refineries, Plastics Plants, Fertilizer Factories, and Other Industries. Retrieved from [Link]
-
Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
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- 16. sceti.co.jp [sceti.co.jp]
Personal protective equipment for handling 5-(3-Nitro-phenoxy)-pentylamine
Executive Safety Analysis: The "Dual-Hazard" Profile
Senior Scientist Note: Handling 5-(3-Nitro-phenoxy)-pentylamine requires a safety protocol that addresses two distinct chemical functionalities simultaneously. You are not just handling an amine; you are handling a nitro-aromatic ether .
Most incidents with this class of compounds occur because researchers treat them solely as "amines" (focusing on corrosivity) while neglecting the systemic toxicity risks associated with the nitro-aromatic moiety.
-
Hazard A ( The "Tail"): Primary Aliphatic Amine
-
Risk: Caustic/Corrosive. High affinity for mucous membranes.
-
Mechanism: Reacts with moisture in eyes/lungs to form hydroxide ions, causing immediate tissue necrosis.
-
Logistics: Requires base-resistant PPE and strict segregation from acids.
-
-
Hazard B (The "Head"): 3-Nitrophenoxy Group [1]
-
Risk: Systemic Toxicity / Methemoglobinemia.
-
Mechanism: Nitro-aromatics can be absorbed transdermally. Once metabolized, they may oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Logistics: Requires permeation-resistant gloving (permeation is silent and painless).
-
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent both immediate chemical burns and "silent" transdermal absorption.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5-8 mil) or Neoprene | Permeation Defense: Nitro-aromatics can permeate thin nitrile. The air gap between layers creates a diffusion break. Indicator: If the outer glove discolors (yellowing), change immediately. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented)Prohibited: Safety Glasses | Vapor/Aerosol Risk: Amine vapors track around glasses. Goggles seal the orbital area against corrosive fumes. |
| Respiratory | Fume Hood (Mandatory) Face Velocity: 0.5 m/s (100 fpm) | Inhalation Toxicity: The pentyl chain adds lipophilicity, potentially increasing lung absorption efficiency compared to smaller amines. |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron Material: Butyl rubber or Neoprene apron for bulk handling (>5g) | Splash Guard: Cotton absorbs; an apron deflects. Essential when transferring liquids or handling stock solutions. |
Operational Handling Protocol
Phase 1: Preparation & Weighing
-
Environment: All operations must occur inside a certified chemical fume hood.
-
Tools: Use disposable spatulas or glass pipettes. Avoid metal spatulas if the compound is a solid, as a precaution against trace metal contamination which can catalyze decomposition in nitro compounds (though risk is low, it is best practice).
-
Vessel: Weigh into a tared vial with a septum cap. Never weigh on an open balance pan outside the hood.
Phase 2: Solubilization & Reaction Setup
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or DMSO.
-
Warning: DMSO increases skin permeability. If using DMSO, the "Double-Gloving" rule becomes critical as the solvent actively transports the nitro-compound through the skin.
-
-
Acid Incompatibility:
-
Strict Rule: Never mix directly with oxidizing acids (e.g., Nitric Acid, concentrated Perchloric Acid).
-
Reaction: Exothermic acid-base neutralization (amine) + potential oxidation of the alkyl chain = Fire/Explosion hazard.
-
Phase 3: Visual Decision Logic (PPE Selection)
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation for DMSO solutions.
Emergency Response & Signaling Pathways
In the event of exposure, immediate action is required to prevent chemical burns (amine) and systemic poisoning (nitro).
Scenario A: Skin Contact
-
Immediate Flush: Drench area with water for 15 minutes .[2][3][4]
-
Soap Wash: Use soft soap (amines are lipophilic; water alone is often insufficient to remove the oily residue).
-
Observation: Monitor for "blue lip" syndrome (Cyanosis) – a sign of methemoglobinemia from the nitro group absorption.
Scenario B: Spills (>5 mL/g)
-
Evacuate: Clear the immediate area.
-
Neutralize: Do not use strong acids. Use a spill pillow or sand.
-
Pro-Tip: Commercially available "Amine Neutralizers" (often citric acid based) are safe.
-
-
Disposal: Collect as hazardous waste.
Emergency Workflow Diagram
Figure 2: Immediate response workflow for dermal and ocular exposure.
Waste Disposal & Deactivation
Crucial Segregation Rule: Do not mix this waste with Oxidizing Agents (Nitric acid, Chromic acid).
-
Why? Amines + Nitrating agents = Unstable N-Nitroso compounds or explosive salts.
Disposal Protocol:
-
Labeling: Clearly label waste container: "Hazardous Waste: Organic Amine / Nitro-Aromatic."
-
Stream: Segregate into Halogenated or Non-Halogenated organic waste depending on the solvent used (e.g., DCM vs. Methanol).
-
Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if possible to prevent corrosion by the amine.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pentylamine (Source for Amine Hazards). PubChem.[5] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrophenols (Source for Nitro-aromatic Toxicity). OSHA.gov. Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (General Amine/Nitro Protocols). National Academies Press. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
